Lemofloxacin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGAZHWDQGGMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lemofloxacin: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lemofloxacin is a synthetic fluoroquinolone antibiotic. This document provides an in-depth technical overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. It includes a detailed synthesis protocol, a summary of its chemical and physical properties, and an elucidation of its mechanism of action. All quantitative data are presented in a clear tabular format, and key pathways are visualized using diagrams to facilitate understanding.
Chemical Properties of this compound
This compound, with the IUPAC name 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid, is a fluoroquinolone antibiotic.[1] Its fundamental chemical and physical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer a comprehensive profile of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁F₂N₃O₃ | PubChem[1] |
| Molecular Weight | 353.36 g/mol | PubChem[1] |
| Melting Point | 239.0-240.5 °C (for the related Lomefloxacin) | - |
| pKa (acidic) | Data not available for this compound | - |
| Solubility | Partly miscible in water | Santa Cruz Biotechnology[2] |
| XLogP3 (Computed) | -0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 6 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with 2-methylpiperazine. The following protocol outlines a laboratory-scale procedure for its synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
2-methylpiperazine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.00 g of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 1.10 g of 2-methylpiperazine.
-
Solvent Addition: Add 10 ml of pyridine to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 15 minutes.
-
Solvent Removal: After the reaction is complete, evaporate the pyridine under reduced pressure.
-
Precipitation: To the resulting residue, add methanol to induce the precipitation of the crude product.
-
Filtration and Recrystallization: Filter the precipitate and recrystallize it from ethanol to yield pure this compound as colorless needles.
Mechanism of Action
As a member of the fluoroquinolone class of antibiotics, this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair. Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.
-
Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, this compound prevents the proper unwinding and replication of bacterial DNA.
-
Inhibition of Topoisomerase IV: Topoisomerase IV is critical for the separation of interlinked daughter DNA molecules following replication. This compound's inhibition of this enzyme leads to the accumulation of catenated DNA, ultimately halting cell division.
The dual inhibition of these enzymes results in the disruption of bacterial DNA synthesis, leading to strand breakage and, ultimately, bacterial cell death.
Caption: Mechanism of action of this compound in a bacterial cell.
Synthesis Pathway Visualization
The synthesis of this compound is a straightforward condensation reaction. The following diagram illustrates the key reactants and the resulting product.
Caption: Synthesis pathway of this compound.
References
The In Vitro Antibacterial Profile of Lemofloxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of Lemofloxacin, a fluoroquinolone antibiotic. The data presented herein is curated for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding the antimicrobial properties of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
This compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, transcription, repair, and recombination in bacteria.[3] By targeting these enzymes, this compound disrupts these vital cellular processes, ultimately leading to bacterial cell death.[3] This mechanism of action provides a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and atypical bacteria.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against a range of clinically relevant bacteria.
Gram-Positive Bacteria
This compound demonstrates notable activity against many Gram-positive organisms. It is generally more active against methicillin-susceptible staphylococci than methicillin-resistant strains.[4][5] Compared to older fluoroquinolones like ciprofloxacin, this compound often exhibits enhanced activity against Gram-positive bacteria.[6]
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.03 - 0.5 | - | 1.0 |
| Staphylococcus aureus (Methicillin-Resistant) | 2 - 32 | - | >4.0 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.5 - 2 | - | - |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 - 2 | - | - |
| Streptococcus pyogenes | - | - | - |
| Enterococcus faecalis | 1 - 32 | - | - |
| Listeria monocytogenes | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[4][7][8]
Gram-Negative Bacteria
This compound is highly active against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and other common pathogens.[7] It has been shown to be more active than ofloxacin (B1677185) and pefloxacin (B1679150) against these organisms.[7]
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.5 | 0.06 | 0.12 |
| Klebsiella pneumoniae | ≤0.5 | 0.06 | 0.12 |
| Enterobacter cloacae | - | - | - |
| Serratia marcescens | - | - | - |
| Proteus mirabilis | - | - | - |
| Pseudomonas aeruginosa | 0.12 - 128 | - | ≤4.0 |
| Haemophilus influenzae | 0.016 - 0.03 | - | - |
| Moraxella catarrhalis | 0.03 - 0.12 | - | - |
| Acinetobacter baumannii (Nalidixic acid-susceptible) | 0.06 - 0.25 | - | - |
| Acinetobacter baumannii (Nalidixic acid-resistant) | 1 - 32 | - | - |
Note: Data is compiled from multiple sources.[7][8][9]
Anaerobic Bacteria
The activity of this compound against anaerobic bacteria is variable. While it shows good in vitro activity against many anaerobic pathogens associated with certain infections, it is less active against others, such as the Bacteroides fragilis group.[10][11]
| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 0.5 - 4 | 2 - 4 |
| Prevotella spp. | - | 4.0 |
| Porphyromonas spp. | - | 4.0 |
| Peptostreptococcus spp. | - | 4.0 |
| Clostridium perfringens | 0.25 - 1 | 0.25 |
| Fusobacterium spp. | - | 64 |
Note: Data is compiled from multiple sources.[9][10][12]
Atypical Bacteria
This compound is effective against atypical bacteria, which are common causes of respiratory infections.[13][14]
| Bacterial Species | Clinical Success Rate |
| Mycoplasma pneumoniae | 96% |
| Chlamydophila pneumoniae | 96% |
| Legionella pneumophila | 70% |
Note: Clinical success rates are often reported for atypical bacteria in place of MIC values. Data is from studies on levofloxacin (B1675101), a closely related fluoroquinolone.[14][15][16][17]
Experimental Protocols
The determination of in vitro antibacterial activity of this compound is conducted using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20][21][22]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antibiotic's in vitro potency. The following are common methods for its determination:
-
Broth Dilution: This quantitative method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium.[23] Each dilution is then inoculated with a standardized suspension of the test bacterium.[24] After incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[24][25]
-
Agar (B569324) Dilution: In this method, varying concentrations of the antibiotic are incorporated into an agar medium. The surface of the agar is then inoculated with the test organism. Following incubation, the MIC is the lowest concentration of the antibiotic that prevents colony formation.[26]
-
Gradient Diffusion (E-test): This method utilizes a plastic strip impregnated with a continuous gradient of the antibiotic.[23][27][28] The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the calibrated strip.[27][28]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. To determine the MBC, an aliquot from the clear tubes (no visible growth) of the MIC test is subcultured onto an antibiotic-free agar medium.[25] After incubation, the number of surviving organisms is determined, and the MBC is identified.
Mechanism of Action: Signaling Pathway
This compound's mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with these enzymes and DNA, this compound traps them in a state that leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[1]
Conclusion
This technical guide has provided a detailed overview of the in vitro antibacterial spectrum of this compound. The presented data, derived from numerous studies, highlights its broad-spectrum activity against a variety of clinically significant pathogens. The standardized methodologies for determining its in vitro efficacy and the visualization of its mechanism of action offer a comprehensive resource for the scientific community. As with all antibiotics, continued surveillance of susceptibility patterns is crucial to ensure its effective clinical use.
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Lomefloxacin? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of lomefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lomefloxacin, a new difluoroquinolone: in vitro activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Levofloxacin against a Selected Group of Anaerobic Bacteria Isolated from Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the in vitro activity and potential clinical efficacy of levofloxacin in the treatment of anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of levofloxacin against a selected group of anaerobic bacteria isolated from skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Efficacy of 750-mg, 5-day levofloxacin in the treatment of community-acquired pneumonia caused by atypical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 19. journals.asm.org [journals.asm.org]
- 20. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 21. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cct.mycpd.co.za [cct.mycpd.co.za]
- 23. benchchem.com [benchchem.com]
- 24. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 25. journals.asm.org [journals.asm.org]
- 26. In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. liofilchem.com [liofilchem.com]
- 28. himedialabs.com [himedialabs.com]
Lemofloxacin Pharmacokinetics and Pharmacodynamics in Animal Models: A Technical Guide
Introduction
Lemofloxacin, a broad-spectrum fluoroquinolone antibiotic, is the optically active S-(-)-isomer of ofloxacin. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical animal models is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.[1][2][3] Animal infection models serve as a vital bridge between in vitro susceptibility data and clinical outcomes, allowing for the determination of PK/PD indices that best correlate with therapeutic success.[1][2][4] This guide provides an in-depth overview of the experimental methodologies, pharmacokinetic parameters, and pharmacodynamic targets for this compound as determined in various animal models.
A note on the available data: The majority of publicly available, detailed preclinical studies have been conducted on levofloxacin (B1675101). As this compound and levofloxacin are both the same active S-(-)-isomer of ofloxacin, the data for levofloxacin is presented herein as a direct surrogate for this compound.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are fundamental to designing effective dosing schedules.[2] Studies in various animal species, including rats, mice, dogs, and monkeys, have characterized the ADME properties of this compound.
Absorption and Distribution
Following oral administration, this compound is generally well-absorbed, though absorption ratios can vary between species.[5] It distributes widely into various tissues, with concentrations in organs like the kidneys and liver often exceeding those in the plasma.[5][6] This extensive tissue penetration is a key characteristic of fluoroquinolones. However, penetration into the central nervous system is typically much lower than in plasma.[5] The unbound, or free, fraction of the drug is the pharmacologically active portion. Protein binding of this compound shows interspecies variability, a factor that must be considered when extrapolating animal data to humans.[7][8][9] For instance, in rats, the mean fraction of levofloxacin bound to plasma proteins was found to be approximately 45.5%.[10]
Metabolism and Excretion
This compound is eliminated from the body through both renal and biliary excretion.[5] The primary routes and metabolic products can differ significantly across species. In rats and dogs, biliary excretion is extensive, often involving glucuronide conjugates, while renal excretion is the major elimination pathway in monkeys.[5][11]
Data Presentation: Pharmacokinetic Parameters of Levofloxacin in Animal Models
The following table summarizes key pharmacokinetic parameters of levofloxacin observed in different animal species.
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Key Findings & Citations |
| Rat | 7 mg/kg IV | ~6.0 (unbound plasma) | N/A | 6.4 (unbound AUC₀-∞) | ~2.0 | Unbound prostate tissue concentrations were 78% of unbound plasma levels.[10] |
| Rat | 4.69 mg/kg Oral | ~1.5 (radioactivity) | 0.5 | 3.6 (AUC₀-₂₄) | N/A | Apparent absorption ratio was 31%. Highest radioactivity in kidneys and liver.[5] |
| Mouse | 50 mg/kg SC | ~10 (serum) | 0.25 | ~12.5 | ~1.0 | Lung concentrations were comparable to or slightly higher than serum concentrations.[12] |
| Dog | 4.69 mg/kg Oral | ~2.0 (radioactivity) | 2.3 | 12.3 (AUC₀-₂₄) | N/A | Apparent absorption ratio was 51%.[5] |
| Monkey | 4.69 mg/kg Oral | ~3.0 (radioactivity) | 2.5 | 29.8 (AUC₀-₂₄) | N/A | Apparent absorption ratio was 93%. Renal excretion is the major route of elimination.[5] |
Pharmacodynamics in Animal Models
Pharmacodynamics relates drug exposure to its therapeutic effect. For antibiotics, this involves correlating pharmacokinetic parameters with the extent and rate of bacterial killing. The efficacy of fluoroquinolones like this compound is best predicted by the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (fAUC/MIC) and the ratio of the peak concentration to the MIC (fCmax/MIC).[13]
Animal infection models, such as the murine thigh and lung infection models, are standard tools for determining these PK/PD indices.[1][2][14][15][16][17] In these models, animals are typically rendered neutropenic to isolate the effect of the antibiotic from the host's immune response.[14]
Studies in murine models of Pseudomonas aeruginosa and Legionella pneumophila infection have demonstrated the efficacy of this compound.[13][18][19] The magnitude of the fAUC/MIC ratio required for a specific effect (e.g., bacteriostasis or a 1-log reduction in bacterial load) can be determined through dose-ranging studies.[14][20]
Data Presentation: Pharmacodynamic Targets for Levofloxacin in Murine Infection Models
The following table summarizes key pharmacodynamic targets for this compound against specific pathogens in mouse infection models.
| Animal Model | Pathogen | PK/PD Index | Target Value for Efficacy | Key Findings & Citations |
| Murine Pneumonia Model | Pseudomonas aeruginosa PAO1 | AUCELF/MIC | Stasis: 12.4 1-log kill: 31.2 2-log kill: 62.8 3-log kill: 127.6 | Penetration into epithelial lining fluid (ELF) was ~78% of plasma.[14] |
| Murine Thigh Model | Escherichia coli | fAUC/MIC | Bacteriostasis: 35.6 1-log kill: 67.4 2-log kill: 140 | Classic PK/PD targets were established for fluoroquinolone-resistant strains.[20] |
| Murine Septicemia Model | Pseudomonas aeruginosa | ED₅₀ (mg/kg) | 2.09 - 16.98 | Efficacy was compared to ciprofloxacin; this compound proved nearly as effective.[21] |
| Murine Lung Infection Model | Legionella pneumophila | Humanized Dosing | 500 mg once-daily human equivalent dose significantly decreased bacterial burden. | The study supports the use of a humanized dosing regimen in the animal model.[19] |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reliable and reproducible PK/PD data.
Protocol 1: Pharmacokinetic Analysis via HPLC
This protocol describes the determination of this compound concentrations in rat plasma.
-
Animal Dosing and Sampling:
-
Administer a 7 mg/kg intravenous bolus dose of this compound to Wistar rats via the femoral vein.[10]
-
Collect blood samples (~200 µL) into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).[10]
-
Immediately centrifuge the samples to separate plasma and store at -80°C until analysis.[10]
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 10 µL of an internal standard solution (e.g., ciprofloxacin, 10 µg/mL).[10]
-
Add 200 µL of ice-cold acetonitrile (B52724) containing 0.5% formic acid to precipitate proteins.[10]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 13,500 x g for 10 minutes at 4°C.[10]
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject an aliquot (e.g., 40 µL) of the supernatant into an HPLC system equipped with a fluorescence or UV detector.[10][22]
-
The mobile phase could consist of a mixture of acetonitrile and 0.1% formic acid in water.[23]
-
Use a suitable column, such as a Zorbax SB-C18.[23]
-
Develop a calibration curve using plasma standards with known this compound concentrations (e.g., 0.25–15 µg/mL).[22][24]
-
The lower limit of quantification (LLOQ) should be validated, for example, at 10 ng/mL for plasma samples.[10]
-
Protocol 2: Murine Pneumonia Infection Model
This protocol details an efficacy study of this compound against P. aeruginosa pneumonia.
-
Animal Preparation:
-
Use female Swiss-Webster mice (24-26 g).[14]
-
Induce transient neutropenia by administering cyclophosphamide (B585) intraperitoneally (i.p.) at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior).[14] This minimizes the host immune response, focusing on the drug's activity.
-
-
Infection:
-
Treatment and Assessment:
-
Initiate therapy at a set time post-infection (e.g., 5 hours).[14]
-
Administer this compound i.p. at various doses (e.g., 50, 100, 150, 200, 300, and 400 mg/kg).[14]
-
Sacrifice the animals 24 hours after treatment initiation.[14]
-
Aseptically collect the lungs, homogenize them in saline, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of lung tissue).
-
Protocol 3: MIC Determination by Broth Microdilution
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC).[25][26]
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 0.008 to 128 µg/mL).[25]
-
-
Inoculum Preparation:
-
Incubation and Interpretation:
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[25]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[25]
-
After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[25][27]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the study of this compound pharmacokinetics and pharmacodynamics.
Caption: Workflow for a typical pharmacokinetic study in an animal model.
Caption: Workflow for an in vivo efficacy study using a murine pneumonia model.
Caption: Relationship between PK, PD, and therapeutic outcome.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tissue distribution, and excretion of sitafloxacin, a new fluoroquinolone antibiotic, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution characteristics of levofloxacin and grepafloxacin in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interspecies variability in protein binding of antibiotics basis for translational PK/PD studies—a case study using cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption, distribution, metabolic fate, and elimination of pefloxacin mesylate in mice, rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Murine Model of Pneumococcal Pneumonia: Use of Temperature as a Measure of Disease Severity To Compare the Efficacies of Moxifloxacin and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Aerosol MP-376, a Levofloxacin Inhalation Solution, in Models of Mouse Lung Infection Due to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of aerosol MP-376, a levofloxacin inhalation solution, in models of mouse lung infection due to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Therapeutic efficacy of levofloxacin against a model of replicable Legionella pneumophila lung infection in DBA/2 mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of plasma concentrations of levofloxacin by high performance liquid chromatography for use at a multidrug-resistant tuberculosis hospital in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Determination of plasma concentrations of levofloxacin by high performance liquid chromatography for use at a multidrug-resistant tuberculosis hospital in Tanzania | Semantic Scholar [semanticscholar.org]
- 25. benchchem.com [benchchem.com]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. liofilchem.com [liofilchem.com]
An In-depth Technical Guide to the Discovery and Development of Levofloxacin
Disclaimer: The initial query for "Lemofloxacin" yielded results predominantly for Levofloxacin (B1675101) . Based on available data, "this compound" is not a recognized pharmaceutical agent. This guide will proceed under the strong assumption that the intended subject was Levofloxacin, a widely-used third-generation fluoroquinolone antibiotic.
Introduction
Levofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is the pure (−)-(S)-enantiomer of the racemic drug ofloxacin (B1677185) and exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Its development marked a significant advancement in antimicrobial therapy, offering improved efficacy and a favorable pharmacokinetic profile. This guide details the history, mechanism of action, and the comprehensive preclinical and clinical development of Levofloxacin.
Discovery and History
The development of Levofloxacin is a prime example of a "chiral switch," where a single, more active enantiomer of a previously marketed racemic drug is developed.
-
Parent Compound: Ofloxacin, a second-generation fluoroquinolone, was developed by Daiichi Seiyaku and marketed as a racemate (a 1:1 mixture of two enantiomers, the (S)- and (R)-isomers).
-
Isomer Separation and Synthesis: Scientists at Daiichi Seiyaku recognized that ofloxacin was racemic. After initial unsuccessful attempts to separate the two isomers, they succeeded in 1985 in separately synthesizing the pure levo-isomer, (−)-(S)-ofloxacin.[3]
-
Enhanced Potency: Preclinical studies revealed that this S-enantiomer, later named Levofloxacin, was responsible for the vast majority of the antibacterial activity of ofloxacin.[3] It was found to be 8 to 128 times more active than its corresponding (+)-(R)-enantiomer.[2] This discovery demonstrated that the R-isomer contributed little to efficacy and potentially to adverse effects.
-
Regulatory Approval: Levofloxacin was first approved by the U.S. Food and Drug Administration (FDA) in 1996.[2] Generic versions of various formulations, including tablets, oral solutions, and injectable solutions, were later approved, beginning in 2011.[4][5][6]
Mechanism of Action
Like other fluoroquinolones, Levofloxacin's bactericidal action results from the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
Enzyme Inhibition: Levofloxacin enters the bacterial cell and binds to the enzyme-DNA complex.[7] This stabilizes the complex, preventing the re-ligation of the DNA strands after cleavage, which in turn leads to double-stranded breaks in the bacterial chromosome.[7]
-
Primary Targets: DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the preferential target in most Gram-positive bacteria.[8]
-
DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional strain and allow for the unwinding of DNA during replication and transcription.[7]
-
Topoisomerase IV: This enzyme is critical for separating interlinked daughter DNA molecules (catenanes) following a round of replication, enabling the segregation of chromosomes into daughter cells.[3][7]
-
-
Cell Death: The inhibition of these processes halts DNA replication and transcription, ultimately leading to bacterial cell death.[7][9]
Preclinical Development
In Vitro Activity
Numerous multicenter studies have demonstrated the potent in vitro activity of Levofloxacin against a broad spectrum of clinical isolates. It is generally twice as active as its parent compound, ofloxacin, and shows comparable or slightly less potency than ciprofloxacin (B1669076) against Gram-negative bacteria, but enhanced activity against Gram-positive organisms.[10][11]
Experimental Protocol: MIC Determination The Minimum Inhibitory Concentrations (MICs) cited in these studies were predominantly determined using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Methodologies: The most common methods reported are broth microdilution and agar (B569324) dilution.[12] The Etest (AB Biodisk), a gradient diffusion method, was also used in some surveillance studies.[13]
-
Procedure (Agar Dilution, General): A series of agar plates containing logarithmically increasing concentrations of Levofloxacin are prepared. Standardized bacterial inoculums are then spotted onto the surface of each plate. After incubation for 18-24 hours, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Table 1: Summary of In Vitro Activity of Levofloxacin (MIC₅₀ / MIC₉₀ in mg/L)
| Bacterial Species | Levofloxacin MIC₅₀ | Levofloxacin MIC₉₀ | Reference(s) |
|---|---|---|---|
| Gram-Positive Aerobes | |||
| Streptococcus pneumoniae | 0.5 - 1.0 | 1.0 - 2.0 | [10][12][13] |
| Staphylococcus aureus (MSSA) | 0.12 - 0.25 | 0.25 - 0.5 | [10][12] |
| Enterococcus faecalis | 0.5 - 1.0 | 2.0 | [10] |
| Gram-Negative Aerobes | |||
| Haemophilus influenzae | 0.016 - 0.03 | 0.03 | [12] |
| Moraxella catarrhalis | 0.03 | 0.03 - 0.12 | [12][13] |
| Escherichia coli | ≤0.03 - 0.12 | 0.12 - 0.25 | [10][13] |
| Klebsiella pneumoniae | 0.06 - 0.12 | 0.25 | [10][13] |
| Pseudomonas aeruginosa | 0.5 - 1.0 | 4.0 - 8.0 | [10][12] |
| Acinetobacter baumannii | 0.25 - 1.0 | 2.0 - 4.0 | [10][12] |
Note: MIC values can vary based on geographic region and time of isolate collection due to emerging resistance.
Pharmacokinetics
Levofloxacin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, excellent bioavailability, and wide tissue distribution.[1][14] Its pharmacokinetics are described by a linear two-compartment open model.[1]
Experimental Protocol: Pharmacokinetic Analysis
-
Study Design: Pharmacokinetic studies typically involve administering single or multiple doses of Levofloxacin (oral or intravenous) to healthy volunteers or patient populations.[14][15]
-
Sample Collection: Serial blood samples are collected at predefined time points post-administration. In some studies, tissue biopsy or bronchoalveolar lavage samples are also collected to determine tissue penetration.[15]
-
Analytical Method: Plasma and tissue concentrations of Levofloxacin are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods.[16]
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) are calculated from the resulting concentration-time data using non-compartmental analysis.[15]
Table 2: Key Pharmacokinetic Parameters of Levofloxacin in Adults
| Parameter | Oral (500 mg) | Intravenous (500 mg) | Reference(s) |
|---|---|---|---|
| Bioavailability | ~100% | N/A | [1][14] |
| Cmax (Peak Concentration) | ~5.2 mg/L | ~6.2 mg/L | [1][14] |
| Tmax (Time to Peak) | 1 - 2 hours | End of Infusion | [1][14] |
| AUC₀₋₂₄ (Exposure over 24h) | ~48 mg·h/L | ~55 mg·h/L | [14][15] |
| t½ (Elimination Half-life) | 6 - 8 hours | 6 - 8 hours | [9][14] |
| Volume of Distribution | ~1.1 L/kg | ~1.1 L/kg | [1] |
| Primary Elimination Route | Renal (largely unchanged) | Renal (largely unchanged) |[9][14] |
Clinical Development
The clinical development of Levofloxacin followed a standard phased approach to establish its safety and efficacy for various infectious diseases.
Phase I Trials
Early clinical trials focused on the safety, tolerability, and pharmacokinetic profile of Levofloxacin in healthy volunteers. These studies confirmed its dose-proportional pharmacokinetics and established the safety profile for progression into patient trials.[14]
Phase II Trials
Phase II studies were designed to evaluate the efficacy and safety of Levofloxacin in patients with specific infections and to determine optimal dosing regimens. For instance, the Opti-Q trial was a randomized, placebo-controlled Phase II trial that investigated different weight-adjusted doses of Levofloxacin for treating multidrug-resistant tuberculosis (MDR-TB).[17][18] This study concluded that a 1,000 mg daily dose was well-tolerated and could achieve the target drug exposure in nearly all adult patients.[18] Other Phase II trials compared Levofloxacin to existing antibiotics for conditions like community-acquired pneumonia (CAP).[19]
Phase III Trials
Large-scale, multicenter Phase III trials provided definitive evidence of Levofloxacin's efficacy and safety compared to standard-of-care antibiotics across a range of indications.
-
Community-Acquired Pneumonia (CAP): A pivotal non-inferiority study compared a short-course (5-day) regimen of 750 mg IV Levofloxacin to a standard 7-14 day course of 500 mg IV/oral Levofloxacin for CAP. The study found the 5-day high-dose regimen to be non-inferior in clinical efficacy to the longer, standard-dose regimen.[20]
-
Nosocomial (Hospital-Acquired) Pneumonia: A multicenter, open-label study (NCT00236834) was conducted to evaluate the safety and effectiveness of 750 mg Levofloxacin compared with imipenem/cilastatin in patients with hospital-acquired pneumonia.[21]
-
Cystic Fibrosis: The efficacy of an inhaled formulation of Levofloxacin was evaluated in Phase III trials for patients with cystic fibrosis and chronic Pseudomonas aeruginosa infections. One study demonstrated non-inferiority of Levofloxacin inhalation solution compared to tobramycin (B1681333) inhalation solution in improving lung function (FEV₁).[22][23]
-
Pharmacodynamic Endpoints: An early multicenter trial established a crucial link between pharmacokinetic/pharmacodynamic (PK/PD) parameters and clinical outcomes. The study found that both clinical and microbiological success were most likely when the ratio of the peak plasma concentration to the pathogen's MIC (Cmax/MIC) was at least 12.2.[24][25] This finding was instrumental in guiding dosing strategies to maximize efficacy.
Conclusion
The development of Levofloxacin from the chiral separation of ofloxacin to a globally utilized antibiotic represents a significant success in rational drug design. Its broad spectrum of activity, predictable pharmacokinetics, and proven efficacy in numerous large-scale clinical trials have established it as a cornerstone for treating a variety of bacterial infections, from community-acquired respiratory infections to complex multidrug-resistant diseases. The extensive preclinical and clinical data gathered throughout its development have provided a deep understanding of its mechanism, efficacy, and safety, solidifying its role in modern antimicrobial chemotherapy.
References
- 1. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
- 5. fiercepharma.com [fiercepharma.com]
- 6. US FDA approves Levofloxacin [manufacturingchemist.com]
- 7. What is the mechanism of Lomefloxacin? [synapse.patsnap.com]
- 8. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. scispace.com [scispace.com]
- 15. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Population Pharmacokinetic Model of Levofloxacin in Healthy Adults and Identification of Optimal Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Integrated safety summary of phase II and III studies comparing oral nemonoxacin and levofloxacin in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A randomized, open, multicenter clinical study on the short course of intravenous infusion of 750 mg of levofloxacin and the sequential standard course of intravenous infusion/oral administration of 500 mg of levofloxacin for treatment of community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. A phase 3, open-label, randomized trial to evaluate the safety and efficacy of levofloxacin inhalation solution (APT-1026) versus tobramycin inhalation solution in stable cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase 3, multi-center, multinational, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of levofloxacin inhalation solution (APT-1026) in stable cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacodynamics of levofloxacin: a new paradigm for early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Lemofloxacin: A Deep Dive into a Potent Fluoroquinolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Lemofloxacin, a third-generation fluoroquinolone antibiotic. By examining its chemical structure, mechanism of action, and the impact of molecular modifications on its antibacterial potency, this document serves as a critical resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction to this compound
This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its chemical name is (±)-1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[1] As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to rapid cell death.[][5] this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a significant tool in treating various bacterial infections.[1]
Chemical Structure of this compound:
Core Structure-Activity Relationships of Fluoroquinolones
The antibacterial activity of fluoroquinolones is intrinsically linked to their core chemical structure. Key positions on the quinolone ring system are critical for their interaction with bacterial topoisomerases and overall efficacy. Understanding these general SAR principles is fundamental to appreciating the specific attributes of this compound.
-
N-1 Position: The substituent at the N-1 position influences the potency and pharmacokinetic properties of the drug. An ethyl group, as seen in this compound, is a common feature that contributes to good antibacterial activity.[6]
-
C-3 Carboxylic Acid and C-4 Carbonyl Groups: These two functional groups are essential for the binding of the fluoroquinolone to the DNA-enzyme complex. Any modification at these positions typically results in a significant loss of antibacterial activity.
-
C-6 Fluoro Group: The fluorine atom at the C-6 position dramatically enhances the drug's penetration into bacterial cells and improves its inhibitory activity against DNA gyrase.
-
C-7 Substituent: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity, potency, and safety profile of the fluoroquinolone.[7] The piperazine (B1678402) ring found in many fluoroquinolones, including this compound, is associated with potent antipseudomonal activity. Modifications to this ring are a primary focus for developing new analogs with improved properties.[6][8]
-
C-8 Position: The substituent at the C-8 position can modulate the drug's activity against specific types of bacteria and can also influence its photosafety profile. The fluorine atom at C-8 in this compound contributes to its broad spectrum of activity.
Quantitative Analysis of this compound's Antibacterial Activity
The potency of this compound and its analogs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against key Gram-positive and Gram-negative pathogens, providing a comparative view of its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.5 - 2 | [7] |
| Streptococcus pneumoniae | 0.5 | [9][10] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ≤0.03 - 0.5 | [11] |
| Pseudomonas aeruginosa | 0.5 - 7.25 | [12][13][14][15] |
Impact of Structural Modifications on this compound's Activity
Research into this compound analogs has primarily focused on modifying the C-7 piperazine substituent to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.
One study explored the impact of conjugating this compound with a cell-penetrating peptide.[7] While the goal was to improve antibacterial activity, the study found that the conjugation of this compound with the peptide [R4W4K] significantly reduced its antibacterial activity against MRSA and Klebsiella pneumoniae.[7] The MIC of the conjugate against MRSA was 32 µg/mL, compared to 2 µg/mL for the parent this compound.[7] This suggests that the bulky peptide substituent at the C-7 position hinders the interaction of the fluoroquinolone with its target enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
This compound stock solution
-
Sterile saline (0.85% w/v)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold dilutions of this compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.015 to 128 µg/mL.
-
Include a growth control well (MHB without antibiotic) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[16]
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
-
Interpretation:
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.[19]
-
This compound stock solution
-
Stop solution/Loading dye (containing SDS and a tracking dye)
-
Agarose (B213101) gel (1%)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA (0.25–0.5 µg), and varying concentrations of this compound.
-
Include a no-drug control and a no-enzyme control.
-
-
Enzyme Addition:
-
Add a mixture of DNA gyrase A and B subunits (0.4 µg) to each reaction tube.[19]
-
-
Incubation:
-
Incubate the reactions at 25°C for 60 minutes.[19]
-
-
Termination and Analysis:
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the bands under UV light.
-
-
Interpretation:
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.
-
Topoisomerase IV Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM DTT, 100 mM potassium glutamate, 1 mM ATP, and 50 µg/mL bovine serum albumin.
-
This compound stock solution
-
Stop solution/Loading dye
-
Agarose gel (1%)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Reaction Setup:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.
-
Include a no-drug control and a no-enzyme control.
-
-
Enzyme Addition:
-
Add topoisomerase IV to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.[20]
-
-
Termination and Analysis:
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain and visualize the gel.
-
-
Interpretation:
-
Inhibition of topoisomerase IV is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated DNA with increasing concentrations of this compound.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., rat bone marrow mesenchymal stem cells)[21]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Interpretation:
-
A decrease in absorbance compared to the control indicates a reduction in cell viability, and thus, cytotoxicity of the compound.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Fluoroquinolone Action
The following diagram illustrates the mechanism of action of fluoroquinolones, leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolones in bacteria.
Experimental Workflow for this compound SAR Studies
The following diagram outlines a typical workflow for conducting structure-activity relationship studies on this compound.
Caption: A typical workflow for SAR studies of this compound.
Conclusion
The structure-activity relationship of this compound is a well-defined example of the principles governing the efficacy of fluoroquinolone antibiotics. The core quinolone structure provides the essential framework for interaction with bacterial topoisomerases, while specific substituents at key positions fine-tune its potency, spectrum of activity, and safety profile. The C-7 piperazinyl moiety remains a critical site for modification in the quest for novel analogs with improved therapeutic properties. A thorough understanding of this compound's SAR, supported by robust experimental data and clear methodological frameworks, is indispensable for the rational design of the next generation of fluoroquinolone antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Is levofloxacin as active as ciprofloxacin against Pseudomonas aeruginosa? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of Lemofloxacin: An In-depth Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemofloxacin, a fluoroquinolone antibiotic, is a critical tool in combating bacterial infections. However, its persistence in the environment raises concerns about the development of antibiotic resistance and potential ecotoxicity. Understanding the degradation of this compound is paramount for developing effective water treatment strategies and minimizing its environmental impact. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound and its resulting byproducts, supported by quantitative data and detailed experimental protocols.
Degradation Pathways of this compound
This compound degradation can be induced through various physical, chemical, and biological processes. The primary mechanisms include photodegradation, ozonation, sonochemical degradation, photocatalysis, and biodegradation. These processes often involve a series of reactions that modify the this compound molecule, leading to its eventual mineralization or transformation into various byproducts.
The degradation of this compound is often initiated at the piperazine (B1678402) ring, the quinolone core, or the carboxyl group. Common transformation reactions include demethylation, defluorination, decarboxylation, hydroxylation, and the opening of the piperazine and morpholine (B109124) rings.[1][2]
Key Degradation Mechanisms:
-
Photodegradation: Exposure to near ultraviolet light can lead to the alteration of the N-methylpiperazine moiety of this compound, resulting in the formation of nine distinct degradation products.[3]
-
Ozonation: This process can be highly effective in degrading this compound. The degradation rate is significantly influenced by pH, with faster degradation observed at higher pH levels.[4][5] Ozonation can lead to the formation of byproducts such as this compound N-oxide, isatin, and anthranilic acid type metabolites.[4]
-
Sonochemical Degradation: The application of ultrasound can induce the degradation of this compound. The efficiency of this process can be enhanced by the addition of agents like carbon tetrachloride (CCl4) and is influenced by factors such as pH, ultrasonic power, and the initial concentration of the antibiotic.[6] Sonochemical treatment has been shown to improve the biodegradability of this compound solutions.[6]
-
Photocatalysis: Advanced oxidation processes employing photocatalysts like titanium dioxide (TiO2), bismuth vanadate (B1173111) (BiVO4), and graphitic carbon nitride (g-C3N4) have demonstrated significant efficacy in degrading this compound under visible or UV light.[1][2][7] These processes generate highly reactive species such as hydroxyl (•OH) and superoxide (B77818) (•O2–) radicals that attack the this compound molecule.[2][8]
-
Biodegradation: Microbial consortia, particularly under anaerobic conditions, can degrade this compound. The process can be influenced by the presence of electron acceptors like sulfate (B86663) and carbon sources like glucose.[9][10] Key degradation steps include the cleavage of the piperazine ring, followed by hydroxylation, defluorination, demethylation, and decarboxylation.[9]
This compound Degradation Byproducts
A variety of transformation products are formed during the degradation of this compound. The identification of these byproducts is crucial for assessing the overall environmental impact of the degradation process, as some byproducts may be more toxic than the parent compound.[11] Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used to identify these degradation products.[1][2]
Identified byproducts include compounds resulting from modifications to the piperazine ring, such as N-oxide derivatives, and products of quinolone ring cleavage.[4][12] For instance, during photocatalytic degradation, intermediates with m/z values of 265, 312, 338, and 366 have been identified, corresponding to various structural modifications.[7] Anaerobic biodegradation has been shown to produce twelve distinct intermediates.[9]
Quantitative Data on this compound Degradation
The efficiency of this compound degradation is highly dependent on the specific process and experimental conditions. The following tables summarize key quantitative data from various studies.
| Degradation Method | Catalyst/Conditions | Degradation Efficiency | Time/Dosage | Reference |
| Photocatalysis | BiVO₄ / Visible Light | ~76% | 170 min | [1] |
| Photocatalysis | Ag/TiO₂ / Sunlight + Peroxydisulfate | ~80% | 10 min | [7] |
| Photocatalysis | g-C₃N₄ / Simulated Solar Light | 80.1% | 60 min | [2] |
| Photocatalysis | CuInS₂/g-C₃N₄ / Visible Light + Peroxymonosulfate (B1194676) | >98.9% | 60 min | [8] |
| Sonochemical Degradation | Ultrasound (400 W) | 56.6% (COD removal) | 120 min | [13] |
| Ozonation | Ozone | Complete Degradation | Varies with conditions | [14] |
| Anaerobic Biodegradation | Enriched Microbial Consortia + Glucose + Sulfate | 53.1% | Not Specified | [9] |
| Hydrodynamic Cavitation | Cu²⁺/Peroxymonosulfate | 97.74% | Not Specified | [15] |
| Parameter | Condition | Effect on Degradation Rate | Reference |
| pH | Varies (acidic to alkaline) | Ozonation is ~2 times faster at pH 10 compared to pH 3 and 7.[4] | [4] |
| Catalyst Dosage | 0.1 to 0.5 g L⁻¹ (CuInS₂/g-C₃N₄) | Increased dosage from 0.1 to 0.5 g L⁻¹ increased degradation efficiency.[8] | [8] |
| Initial Concentration | 10 to 40 mg/L (Sonochemical) | Degradation decreased from 98.9% to 26.2% as concentration increased.[16] | [16] |
| Electron Acceptors | Nitrate (B79036) vs. Sulfate (Anaerobic) | Sulfate addition improved removal to 39.6%, while nitrate deteriorated it to 29.1%.[9] | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature.
Photocatalytic Degradation of this compound
Objective: To evaluate the degradation of this compound using a photocatalyst under light irradiation.
Materials:
-
This compound solution of known concentration
-
Photocatalyst (e.g., BiVO₄, g-C₃N₄)
-
Photo-reactor with a suitable light source (e.g., visible lamps, solar simulator)
-
Stirrer
-
pH meter
-
Spectrometer or High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In a photo-reactor, add a specific volume of the this compound solution and the desired amount of photocatalyst.
-
Adjust the pH of the solution to the desired value using dilute acid or base.
-
Equilibrate the suspension by stirring in the dark for a set period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw samples at regular time intervals.
-
Filter the samples to remove the photocatalyst.
-
Analyze the concentration of this compound in the samples using a spectrometer at its maximum absorbance wavelength or by HPLC.
-
Identify degradation byproducts in selected samples using LC-MS/MS.
Ozonation of this compound
Objective: To investigate the degradation of this compound by ozone.
Materials:
-
This compound solution
-
Ozone generator
-
Gas washing bottle or bubble column reactor
-
Ozone analyzer
-
HPLC system
-
LC-MS/MS system
Procedure:
-
Prepare a this compound solution of a specific concentration in a suitable buffer to maintain a constant pH.
-
Introduce a continuous flow of ozone gas into the reactor containing the this compound solution.
-
Monitor the concentration of ozone in the gas and liquid phases.
-
Collect aqueous samples at different time points.
-
Immediately quench any residual ozone in the samples, for example, by adding sodium thiosulfate.
-
Analyze the remaining this compound concentration using HPLC.
-
Use LC-MS/MS to identify the transformation products in the samples.
Visualizations of Degradation Pathways and Workflows
To better illustrate the complex processes involved in this compound degradation, the following diagrams have been generated using Graphviz.
References
- 1. deswater.com [deswater.com]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levofloxacin ozonation in water: rate determining process parameters and reaction pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of sonochemical degradation of antibiotics levofloxacin using carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaerobic biodegradation of levofloxacin by enriched microbial consortia: Effect of electron acceptors and carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lemt.jiangnan.edu.cn [lemt.jiangnan.edu.cn]
- 11. Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic degradation of levofloxacin (LEV) by Cu2+-activated peroxymonosulfate (PMS) under hydrodynamic cavitation (HC): Efficiency and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Lomefloxacin and Levofloxacin for Formulation Development
A Note on Nomenclature: The term "Lemofloxacin" is not widely documented in scientific literature, and experimental data for a compound with this specific name is limited. It is plausible that this may be a typographical variation of the well-established second and third-generation fluoroquinolone antibiotics, Lomefloxacin and Levofloxacin (B1675101). This guide will focus on the comprehensive physicochemical properties of Lomefloxacin and Levofloxacin, which are critical for their formulation into effective dosage forms.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core physicochemical properties of Lomefloxacin and Levofloxacin. The following sections will delve into their solubility, pKa, partition coefficient (logP), melting point, and crystalline structure. Detailed experimental protocols for determining these properties are also provided, alongside visualizations of key concepts to aid in understanding.
Physicochemical Properties
A thorough understanding of a drug's physicochemical properties is fundamental to the development of a stable, bioavailable, and effective pharmaceutical formulation. The properties of Lomefloxacin and Levofloxacin are summarized below.
Quantitative Data Summary
The following tables present a compilation of the key physicochemical parameters for Lomefloxacin and Levofloxacin.
Table 1: Physicochemical Properties of Lomefloxacin
| Property | Value | Reference |
| Molecular Weight | 351.35 g/mol | [1] |
| Melting Point | 239-240.5 °C | [1] |
| Solubility | Slightly soluble in water, practically insoluble in alcohol.[2] Solubility in urine is pH-dependent: 7.8 mg/mL at pH 5.2, 2.4 mg/mL at pH 6.5, and 3.03 mg/mL at pH 8.12.[2] Soluble in DMSO at ~1 mg/mL and in PBS (pH 7.2) at ~2 mg/mL.[3] | [2][3] |
| pKa | LogK: 8.81, 5.94 | [4] |
| LogP (n-octanol/buffer) | -0.47 (at pH 6.8) | [4] |
| Intrinsic LogP | 0.19 | [4] |
Table 2: Physicochemical Properties of Levofloxacin
| Property | Value | Reference |
| Molecular Weight | 361.373 g/mol (anhydrous), 370.38 g/mol (hemihydrate) | [5][6] |
| Melting Point | 225-227 °C, 228.6 °C | [7][8] |
| Solubility | pH-dependent: ~100 mg/mL (pH 0.6-5.8), max of 272 mg/mL at pH 6.7, min of ~50 mg/mL at pH 6.9.[6] Sparingly soluble in water.[8] | [6][8] |
| pKa | pKa1: 5.70, 6.05 (carboxylic acid); pKa2: 7.90, 8.22 (piperazinyl group) | [7] |
| LogP (n-octanol/water) | 0.6, 2.1 | [7][8] |
| LogP (n-octanol/buffer) | -0.25 (at pH 6.8) | [4] |
| Intrinsic LogP | 0.74 | [4] |
| Crystal Form | Exists as a hemihydrate and can form various anhydrous polymorphs.[9] | [9] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial. Below are detailed methodologies for key experiments.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. For ionizable compounds like fluoroquinolones, solubility is highly dependent on pH.
Protocol: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).
-
Sample Preparation: Add an excess amount of the fluoroquinolone powder to vials containing a fixed volume of each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Withdraw an aliquot from the supernatant, filter it, and dilute as necessary.
-
Quantification: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the pH of the respective buffer to generate the pH-solubility profile.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For molecules with multiple ionizable groups, like fluoroquinolones, determining the individual pKa values is essential for predicting their charge state at different pH values, which in turn affects their solubility, absorption, and interaction with biological targets.
Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: Dissolve an accurately weighed amount of the fluoroquinolone in a suitable solvent (e.g., water or a mixed solvent system like water-methanol). The concentration should be sufficient for accurate measurement.[10]
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.[10]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve. For more accurate results, the derivative of the titration curve can be plotted, where the peaks correspond to the equivalence points.
LogP (Partition Coefficient) Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its permeability across biological membranes.
Protocol: Shake-Flask Method
-
Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) saturated with n-octanol to ensure mutual saturation of the two phases.[11][12]
-
Sample Preparation: Dissolve a known amount of the fluoroquinolone in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Combine the drug-containing phase with the other phase in a flask at a defined volume ratio. Shake the flask for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.[11]
-
Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[13]
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the fluoroquinolone using a suitable analytical technique like HPLC-UV.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Melting Point and Crystal Form Analysis
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a powerful technique for its determination and for studying polymorphism.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the fluoroquinolone powder into a DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting on the DSC thermogram.[14] The shape and number of peaks can also provide information about polymorphism, desolvation, and decomposition.[15]
Protocol: X-ray Powder Diffraction (XRPD)
-
Sample Preparation: A small amount of the powdered sample is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).[16]
-
Data Analysis: The resulting diffraction pattern, which is a plot of intensity versus 2θ, is unique for each crystalline form and serves as a fingerprint for identification.[16] It can be used to identify different polymorphs, solvates, and hydrates.
Visualizations
The following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow.
Caption: Mechanism of action of fluoroquinolones.
Caption: Experimental workflow for LogP determination.
Formulation Considerations
The physicochemical properties outlined above have significant implications for the formulation of Lomefloxacin and Levofloxacin.
-
Oral Formulations: The pH-dependent solubility of these drugs is a critical consideration for oral dosage forms. In the acidic environment of the stomach, they are generally soluble, which aids in their dissolution. However, as they transit to the more neutral pH of the small intestine, their solubility changes, which can impact absorption. For immediate-release tablets of Levofloxacin, superdisintegrants like croscarmellose sodium and crospovidone are used to ensure rapid disintegration and drug release.[17] Effervescent floating tablets have also been developed to prolong gastric residence time and provide sustained release.[18]
-
Topical and Ophthalmic Formulations: For topical applications, such as creams, the formulation base is crucial. Hydrophilic bases have shown better in vitro drug release for Lomefloxacin compared to hydrophobic ones. The concentration of the drug in the formulation needs to be optimized to ensure efficacy while minimizing potential irritation. For ophthalmic use, the formulation must be sterile, isotonic, and buffered to a pH that ensures drug stability and minimizes eye irritation.
-
Parenteral Formulations: For intravenous administration, the pH of the formulation is critical to maintain the drug in solution and prevent precipitation upon dilution with infusion fluids. Levofloxacin is available in intravenous solutions, and its solubility profile allows for the preparation of stable parenteral products.[6]
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[19][20][21]
-
DNA Gyrase: This enzyme is the primary target in many Gram-negative bacteria.[22] It is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is the main target in many Gram-positive bacteria.[22] It is essential for the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By forming a complex with the enzyme and the DNA, fluoroquinolones stabilize the transient double-strand breaks created by these enzymes, leading to an inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[19][23]
Conclusion
The formulation of Lomefloxacin and Levofloxacin into effective and stable drug products is critically dependent on a thorough understanding of their physicochemical properties. Their pH-dependent solubility, pKa values, and lipophilicity are key parameters that guide the selection of excipients and the manufacturing process for various dosage forms, including oral, topical, and parenteral routes of administration. The experimental protocols provided in this guide offer a framework for the systematic characterization of these and other fluoroquinolone antibiotics, enabling the development of robust and bioavailable pharmaceutical products.
References
- 1. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Levofloxacin - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake Flask LogD | Domainex [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
- 16. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 17. jchps.com [jchps.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Lemofloxacin's Dichotomy: A Technical Guide to its Differential Targeting in Gram-Positive vs. Gram-Negative Bacteria
For Immediate Release
A Deep Dive into the Molecular Battleground: Understanding Lemofloxacin's Precision Targeting of Bacterial Type II Topoisomerases
This technical guide offers an in-depth exploration of the molecular mechanisms underpinning the antibacterial activity of this compound, a fluoroquinolone antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents. This document elucidates the differential targeting of this compound's primary molecular targets—DNA gyrase and topoisomerase IV—in gram-positive and gram-negative bacteria, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
This compound exerts its bactericidal effects by inhibiting bacterial type II topoisomerases, enzymes crucial for DNA replication, repair, and recombination. A critical aspect of its efficacy lies in its differential activity against gram-positive and gram-negative bacteria. In gram-negative bacteria, the primary target of fluoroquinolones is generally DNA gyrase, while in gram-positive bacteria, it is topoisomerase IV.[1][2][3] This guide will dissect this targeting paradigm with a focus on this compound, presenting comparative data on its activity and outlining the experimental procedures used to determine these molecular interactions.
Mechanism of Action: A Tale of Two Topoisomerases
Fluoroquinolones, including this compound, function by stabilizing the covalent complex formed between type II topoisomerases and DNA, which leads to double-strand DNA breaks and ultimately cell death.[1][4] The two key enzymes targeted are:
-
DNA Gyrase (GyrA and GyrB subunits): Responsible for introducing negative supercoils into DNA, a process essential for the initiation of DNA replication and transcription.
-
Topoisomerase IV (ParC and ParE subunits): Primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
The differential susceptibility of gram-positive and gram-negative bacteria to this compound is largely attributed to differences in the primary enzyme target.
Gram-Negative Bacteria: Prioritizing DNA Gyrase
In most gram-negative bacteria, DNA gyrase is the more sensitive target for fluoroquinolones.[1][3] Inhibition of this enzyme rapidly halts DNA replication and transcription, leading to a potent bactericidal effect.
Gram-Positive Bacteria: A Focus on Topoisomerase IV
Conversely, in many gram-positive bacteria, topoisomerase IV is the primary target.[1][2] While DNA gyrase is also inhibited, a higher concentration of the drug is often required. The inhibition of topoisomerase IV prevents the separation of newly replicated chromosomes, leading to a lethal entanglement of DNA.
Quantitative Analysis: this compound's Potency
Comparative Minimum Inhibitory Concentration (MIC90) Data
The following tables summarize the MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound in comparison to other relevant fluoroquinolones.
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria (MIC90 in µg/mL)
| Organism | This compound | Ciprofloxacin | Ofloxacin (B1677185) | Norfloxacin |
| Enterobacteriaceae | 0.5[5] | 0.5[5] | 0.25[5] | 1 |
| Pseudomonas aeruginosa | 4[5][6] | 0.5[5] | 4[5] | >1 |
| Haemophilus spp. | ≤0.06[5] | - | - | - |
| Neisseria spp. | ≤0.06[5] | - | - | - |
Data compiled from multiple sources.[5][6][7]
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria (MIC90 in µg/mL)
| Organism | This compound | Ciprofloxacin | Ofloxacin |
| Staphylococcus aureus (including MRSA) | 1[5][6] | 0.5[5] | 0.5[5] |
| Enterococcus faecalis | 8[5] | - | - |
| Streptococcus pneumoniae | 8[5] | - | - |
Data compiled from multiple sources.[5][6][7]
The data indicates that this compound is highly active against Enterobacteriaceae, comparable to ofloxacin.[5] Its activity against Pseudomonas aeruginosa is moderate and comparable to ofloxacin but less potent than ciprofloxacin.[5][6] Against gram-positive organisms like Staphylococcus aureus, this compound demonstrates good activity, comparable to both ofloxacin and ciprofloxacin.[5] However, its activity is reduced against Enterococcus faecalis and Streptococcus pneumoniae.[5]
Experimental Protocols
The determination of the specific targets of fluoroquinolones and their inhibitory concentrations relies on well-established biochemical assays.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity by a compound is then quantified.
Workflow for DNA Gyrase Supercoiling Assay
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate, or decatenate, interlinked circular DNA molecules, known as catenanes. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.
Workflow for Topoisomerase IV Decatenation Assay
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How Levofloxacin stops bacteria by inhibiting DNA gyrase and topoisomerase IV. [nbeopharmacology.examzify.com]
- 5. Comparative in vitro activity of lomefloxacin, a difluoro-quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of lomefloxacin, a new difluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro activity of lomefloxacin (SC-47111) and other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lemofloxacin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of lemofloxacin, a fluoroquinolone antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) and are intended to ensure accurate and reproducible results for in vitro studies.
Introduction
This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Determining the MIC of this compound is crucial for understanding its potency, monitoring for the emergence of resistance, and establishing effective dosing regimens in preclinical and clinical research. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
This document outlines the standardized protocols for this compound MIC testing, primarily based on the widely recognized broth microdilution and agar (B569324) dilution methods. Adherence to these protocols is essential for generating reliable and comparable data.
Key Principles of MIC Testing
Antimicrobial susceptibility testing is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism. The most common quantitative methods are broth dilution and agar dilution, which determine the MIC.
-
Broth Dilution: This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium (broth) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Agar Dilution: In this method, serial twofold dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test microorganism is then spot-inoculated onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.
Data Presentation: Quantitative Parameters for this compound MIC Testing
The following tables summarize the critical quantitative data for performing this compound MIC testing. These are based on established guidelines for fluoroquinolones; however, it is recommended that individual laboratories validate these parameters specifically for this compound.
Table 1: this compound Concentration Range for MIC Testing
| Parameter | Recommended Range | Notes |
| This compound Concentration Range | 0.008 - 128 µg/mL | This range can be adjusted based on the expected susceptibility of the test organisms. A twofold serial dilution is standard.[1] |
Table 2: Inoculum Preparation and Incubation Conditions
| Parameter | Specification | Reference |
| Inoculum Source | 3-5 well-isolated colonies from an 18-24 hour old non-selective agar plate | [1] |
| Inoculum Suspension | Sterile 0.85% saline or broth | [1] |
| Inoculum Density | Adjusted to 0.5 McFarland turbidity standard | [1] |
| Final Inoculum Concentration (Broth Microdilution) | Approximately 5 x 10⁵ CFU/mL in each well | [1] |
| Final Inoculum Concentration (Agar Dilution) | Approximately 10⁴ CFU per spot | |
| Incubation Temperature | 35°C ± 2°C | [1] |
| Incubation Time | 16-20 hours | [1] |
| Incubation Atmosphere | Ambient air | [1] |
Table 3: Quality Control (QC) Strains and Expected MIC Ranges
Note: As specific CLSI or EUCAST-approved QC ranges for this compound are not yet widely established, the ranges for the structurally similar fluoroquinolone, levofloxacin (B1675101), are provided as a starting point. Each laboratory should establish its own internal quality control ranges for this compound.
| Quality Control Strain | Expected Levofloxacin MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | 0.008 - 0.06 | [2] |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | [2] |
| Staphylococcus aureus ATCC® 29213™ | 0.06 - 0.25 | [3] |
| Enterococcus faecalis ATCC® 29212™ | 0.25 - 2.0 | [3] |
Experimental Protocols
Broth Microdilution Method
This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial suspension (0.5 McFarland)
-
Quality control strains (e.g., E. coli ATCC® 25922™)
-
Sterile diluents (e.g., sterile water, saline)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration in the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired lowest concentration. Discard 100 µL from the last well containing the drug.
-
Well 11 should serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour old agar plate.
-
Transfer the colonies to a tube with sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard.[1]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the appropriate volume of the diluted bacterial suspension.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method
This method is considered a reference method for MIC testing and is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Standardized bacterial suspension (0.5 McFarland)
-
Quality control strains
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA (cooled to 45-50°C) and mix thoroughly.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Also prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared bacterial suspension onto the surface of each this compound-containing agar plate and the control plate. An inoculum replicating device can be used for this purpose.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Quality Control
Regular performance of quality control is mandatory to ensure the accuracy and reproducibility of MIC testing.
-
QC Strains: A set of well-characterized reference strains with known MICs to the antimicrobial agent being tested must be included with each batch of tests.[4] Recommended QC strains for fluoroquinolones are listed in Table 3.
-
Acceptance Criteria: The MIC values obtained for the QC strains must fall within the established acceptable ranges. If the QC results are out of range, patient or research isolate results should not be reported, and the entire test must be repeated.[4]
-
Purity Check: A purity plate should be prepared for each isolate tested by sub-culturing the inoculum onto a non-selective agar plate to ensure that the inoculum was not contaminated.
Visualizations
The following diagrams illustrate the experimental workflows for the broth microdilution and agar dilution methods.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Lemofloxacin
Application Notes and Protocols for Levofloxacin Susceptibility Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used to determine the susceptibility of clinical bacterial isolates to levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic. Accurate susceptibility testing is paramount for effective patient treatment and for monitoring the emergence and spread of antimicrobial resistance. The following sections detail the primary testing methods, their underlying principles, and standardized protocols based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction to Levofloxacin and Susceptibility Testing
Levofloxacin is a fluoroquinolone that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. Inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately causing cell death.[2][3] Resistance to levofloxacin can emerge through various mechanisms, including mutations in the genes encoding DNA gyrase and topoisomerase IV, increased expression of efflux pumps that actively remove the drug from the bacterial cell, and plasmid-mediated resistance mechanisms.[3][4]
Antimicrobial susceptibility testing (AST) is performed to determine whether a bacterial isolate is susceptible, intermediate, or resistant to an antimicrobial agent. This information guides clinicians in selecting the most appropriate antibiotic therapy. The most common methods for levofloxacin susceptibility testing are disk diffusion, broth microdilution, and agar (B569324) dilution.[5]
Data Presentation: Interpretive Criteria for Levofloxacin
The interpretation of in vitro susceptibility test results is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints correlate the minimum inhibitory concentration (MIC) or the zone of inhibition diameter with the likelihood of therapeutic success. It is important to note that these breakpoints can be updated, and users should refer to the latest versions of the respective standards.[6][7][8][9]
Table 1: CLSI and EUCAST Breakpoints for Levofloxacin against Enterobacteriaceae
| Method | Category | CLSI (M100, 29th ed.)[10] | EUCAST (v 9.0, 2019)[11] |
| Broth/Agar Dilution (MIC, µg/mL) | Susceptible (S) | ≤ 0.5 | ≤ 0.5 |
| Intermediate (I) | 1 | 1 | |
| Resistant (R) | ≥ 2 | > 1 | |
| Disk Diffusion (Zone Diameter, mm) | Susceptible (S) | ≥ 17 | ≥ 22 |
| Intermediate (I) | 14 - 16 | 19 - 21 | |
| Resistant (R) | ≤ 13 | < 19 |
Note: Breakpoints can vary for different bacterial species. The values presented here are for Enterobacteriaceae and are subject to change. Always consult the latest CLSI and EUCAST documents for the most current information.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to adhere to standardized procedures to ensure the accuracy and reproducibility of results.
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of a bacterial isolate to levofloxacin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.[5][12]
Materials:
-
Levofloxacin antimicrobial susceptibility test disks (5 µg)[5][13]
-
Sterile 0.85% saline or sterile broth
-
0.5 McFarland turbidity standard[5]
-
Sterile cotton swabs
-
Bacterial culture (18-24 hours old)
-
Incubator (35°C ± 2°C)[5]
-
Calipers or a ruler for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the suspension to create a homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-2 x 10⁸ CFU/mL.[12]
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[5][14]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[5]
-
-
Application of Levofloxacin Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints (see Table 1).
-
Broth Microdilution Method
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of levofloxacin, which is the lowest concentration of the antibiotic that prevents visible growth of the bacterium.[5]
Materials:
-
Levofloxacin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum prepared as described for the disk diffusion method
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Levofloxacin Dilutions:
-
Prepare a stock solution of levofloxacin.
-
Perform serial two-fold dilutions of levofloxacin in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 128 µg/mL).[5]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of levofloxacin at which there is no visible growth.
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints (see Table 1).
-
Agar Dilution Method
Similar to broth microdilution, this quantitative method determines the MIC of levofloxacin. However, the antibiotic is incorporated into the agar medium at various concentrations.
Materials:
-
Levofloxacin powder
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum prepared as described for the disk diffusion method
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Levofloxacin-Containing Agar Plates:
-
Prepare a stock solution of levofloxacin.
-
Prepare a series of MHA plates, each containing a specific concentration of levofloxacin. This is achieved by adding the appropriate volume of the levofloxacin stock solution to the molten agar before pouring the plates.
-
Include a growth control plate with no antibiotic.
-
-
Inoculation:
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Using a multipoint replicator, inoculate the surface of each agar plate with a standardized volume of the bacterial suspension. This allows for the simultaneous testing of multiple isolates.
-
-
Incubation:
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at each spot.
-
The MIC is the lowest concentration of levofloxacin that inhibits the visible growth of the bacteria.
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints (see Table 1).
-
Visualizations
Mechanism of Action and Resistance Pathway
Caption: Levofloxacin's action and bacterial resistance mechanisms.
Experimental Workflow for Disk Diffusion Susceptibility Testing
Caption: Workflow for the Kirby-Bauer disk diffusion method.
Experimental Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow for determining MIC by broth microdilution.
References
- 1. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 8. nih.org.pk [nih.org.pk]
- 9. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. nicd.ac.za [nicd.ac.za]
- 12. tmmedia.in [tmmedia.in]
- 13. himedialabs.com [himedialabs.com]
- 14. microxpress.in [microxpress.in]
Application Notes and Protocols for Lemofloxacin Formulation in Preclinical Animal Studies
Disclaimer: Lemofloxacin is a less extensively studied fluoroquinolone antibiotic. As such, publicly available data on its specific physicochemical properties and established in vivo formulations are limited. The following application notes and protocols are therefore based on data from closely related fluoroquinolones, primarily Levofloxacin, and general principles for formulating poorly water-soluble compounds for animal research. These protocols should be considered as a starting point and will require optimization and validation for this compound.
Introduction
This compound is a fluoroquinolone antibiotic with potential therapeutic applications. Preclinical in vivo studies in animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile. A key challenge in these studies is the development of appropriate formulations to ensure accurate and reproducible dosing, particularly if the compound exhibits poor water solubility. This document provides detailed guidance on preparing formulations for oral and intravenous administration of this compound in rodent models, along with relevant biological context.
Physicochemical Properties (Based on related Fluoroquinolones)
A summary of the physicochemical properties of Levofloxacin, a structurally similar fluoroquinolone, is presented in Table 1. These properties are critical for formulation development. This compound's properties are anticipated to be comparable, but experimental verification is essential.
| Property | Value (Levofloxacin) | Reference |
| Molecular Weight | 361.4 g/mol | [1] |
| Water Solubility | Sparingly soluble in water. Freely soluble in glacial acetic acid and chloroform. Approximately 100 mg/mL from pH 0.6 to 5.8.[1][2] | [1][2] |
| LogP | -0.4 | [1] |
| pKa | Not readily available | |
| Protein Binding | 30-40% | [3] |
Recommended Formulations for In Vivo Studies
The choice of formulation and route of administration depends on the specific objectives of the study. Oral gavage is common for efficacy and oral pharmacokinetic studies, while intravenous administration is used to determine absolute bioavailability and for certain efficacy models.
Oral Administration (Suspension)
For oral administration in rodents, a uniform and stable suspension is often suitable for water-insoluble compounds.
Vehicle Selection: A common and well-tolerated vehicle for oral gavage in rats and mice is an aqueous solution of 0.5% (w/v) methylcellulose (B11928114) (or carboxymethylcellulose) with 0.1-0.2% (v/v) Tween 80.[4][5] Methylcellulose acts as a suspending agent to prevent sedimentation, while Tween 80 is a non-ionic surfactant that aids in wetting the drug particles, improving dispersion.
Table 2: Composition of Oral Suspension Formulation
| Component | Concentration | Purpose |
| This compound | 1-50 mg/mL (to be determined by dose) | Active Pharmaceutical Ingredient |
| Methylcellulose (400 cP) | 0.5% (w/v) | Suspending Agent |
| Tween 80 | 0.1-0.2% (v/v) | Wetting Agent |
| Purified Water | q.s. to final volume | Vehicle |
Intravenous Administration (Solution)
For intravenous administration, the compound must be fully dissolved to prevent embolism. Given the poor aqueous solubility of many fluoroquinolones, a co-solvent system or a pH-adjusted solution may be necessary.
Vehicle Selection: A common approach for intravenous administration of poorly soluble drugs is the use of a co-solvent system. A mixture of polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), and water or saline is often used. The final concentration of organic solvents should be minimized to reduce toxicity. For fluoroquinolones that are weakly acidic, adjusting the pH of an aqueous vehicle with a small amount of NaOH or HCl can also enhance solubility.[6]
Table 3: Composition of Intravenous Solution Formulation
| Component | Concentration | Purpose |
| This compound | 1-10 mg/mL (to be determined by dose and solubility) | Active Pharmaceutical Ingredient |
| PEG 400 | 10-40% (v/v) | Co-solvent |
| Propylene Glycol | 10-40% (v/v) | Co-solvent |
| Sterile Water for Injection or Saline | q.s. to final volume | Vehicle |
Experimental Protocols
Protocol for Preparation of Oral Suspension
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) purified water while stirring, then allowing it to cool to room temperature with continuous stirring. Add Tween 80 to the final vehicle concentration.
-
Wetting the Powder: In a glass mortar, add a small amount of the vehicle to the this compound powder to form a smooth, uniform paste. This step is crucial to ensure proper dispersion.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use. A stability study should be conducted to determine the appropriate shelf-life.
Protocol for Preparation of Intravenous Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solubilization: In a sterile container, dissolve the this compound in the required volume of PEG 400 and/or propylene glycol. Gentle warming (to no more than 40°C) and vortexing can aid dissolution.
-
Dilution: Once fully dissolved, slowly add the sterile water for injection or saline to the desired final volume while stirring.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the sterile solution in a tightly sealed, light-resistant container at room temperature or 2-8°C, as determined by a stability study. Visually inspect for any precipitation before each use.
Dosing and Administration
Typical dosages for fluoroquinolones like Levofloxacin in rodent studies range from 10 to 100 mg/kg for oral administration and 5 to 50 mg/kg for intravenous administration, depending on the infection model and study objectives.[7][8] The exact dose for this compound must be determined through dose-ranging studies.
-
Oral Gavage: Administer the suspension using a ball-tipped gavage needle appropriate for the size of the animal. The typical administration volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.
-
Intravenous Injection: Administer the solution via a tail vein or other appropriate vessel. The injection should be given slowly, over 1-2 minutes. The typical injection volume for mice is 5-10 mL/kg and for rats is 1-5 mL/kg.
Biological Context: Mechanism of Action and Potential Toxicity
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.
While generally safe, fluoroquinolones have been associated with adverse effects, including mitochondrial toxicity.[12][13] This toxicity is thought to be mediated by off-target effects on mitochondrial components, leading to impaired energy production and increased oxidative stress.[12][14] Understanding these pathways is important for interpreting toxicology data from in vivo studies.
Visualizations
Caption: Experimental workflow for in vivo animal studies of this compound.
Caption: Mechanism of action of fluoroquinolones.
Caption: Potential pathway for fluoroquinolone-induced mitochondrial toxicity.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Levofloxacin | 100986-85-4 [chemicalbook.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Fluoroquinolone-Induced Multisystem Toxicity: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lemofloxacin Encapsulation in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for encapsulating Lemofloxacin, a broad-spectrum fluoroquinolone antibiotic. The aim is to enhance its therapeutic efficacy by improving bioavailability, enabling controlled release, and facilitating targeted delivery. This document outlines detailed protocols for several common encapsulation methods and presents key quantitative data in a comparative format.
Introduction to this compound Encapsulation
This compound's therapeutic potential can be limited by factors such as poor water solubility, rapid metabolism, and non-specific distribution, which can lead to suboptimal bioavailability and potential side effects.[1] Encapsulating this compound into nanoparticle-based delivery systems, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can address these challenges.[1][2] These advanced drug delivery systems can enhance solubility, protect the drug from premature degradation, prolong circulation time, and enable targeted delivery to infected tissues.[1][2]
Encapsulation Techniques and Protocols
This section details the experimental protocols for several widely used this compound encapsulation techniques.
Polymeric Nanoparticles
Polymeric nanoparticles are a versatile platform for drug delivery, offering biocompatibility and the ability to control drug release. Chitosan (B1678972) and Poly(lactic-co-glycolic acid) (PLGA) are commonly used polymers for encapsulating this compound.[3][4]
This method relies on the electrostatic interaction between the positively charged chitosan and a polyanion, typically sodium tripolyphosphate (TPP), to form nanoparticles.[5][6]
Experimental Protocol:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) aqueous acetic acid solution to a final concentration of 2 mg/mL.[5] Stir the solution overnight to ensure complete dissolution. Adjust the pH to 4.7-4.8 using a 20% (w/w) NaOH solution. Filter the solution through a 0.45 µm syringe filter.[7]
-
Preparation of TPP Solution: Dissolve sodium tripolyphosphate (TPP) in distilled water to a concentration of 2 mg/mL.[5] Filter the solution through a 0.2 µm syringe filter.[7]
-
Drug Incorporation: Dissolve this compound in the chitosan solution.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-lemofloxacin solution under constant magnetic stirring. The formation of nanoparticles occurs spontaneously.
-
Separation and Purification: Collect the nanoparticles by centrifugation, and wash them to remove any unentrapped drug and excess reagents.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
Workflow for Ionic Gelation:
Caption: Workflow for preparing this compound-loaded chitosan nanoparticles via ionic gelation.
This technique is suitable for encapsulating drugs in hydrophobic polymers like PLGA and involves the formation of an emulsion followed by the removal of an organic solvent.[3][4]
Experimental Protocol:
-
Organic Phase Preparation: Dissolve 30 mg of PLGA and 13 mg of this compound in 1 mL of dichloromethane (B109758) (DCM).[7]
-
Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of polyvinyl alcohol (PVA).[7]
-
Emulsification: Add the organic phase dropwise to 6 mL of the aqueous PVA solution while homogenizing using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.[7]
-
Solvent Evaporation: Stir the emulsion overnight at room temperature under magnetic stirring to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[7]
-
Separation and Purification: Collect the nanoparticles by ultracentrifugation (e.g., 12,000 rpm for 40 minutes). Wash the nanoparticles twice with water to remove free drug and excess PVA.[7]
-
Lyophilization: Freeze-dry the purified nanoparticles.
Workflow for Emulsion-Solvent Evaporation:
References
Application Notes and Protocols: Lemofloxacin for Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of lemofloxacin, a third-generation fluoroquinolone antibiotic, in the treatment of respiratory tract infections (RTIs). This document details its mechanism of action, in vitro activity, clinical efficacy, pharmacokinetic profile, and protocols for relevant experimental studies.
Mechanism of Action
This compound is a bactericidal agent that functions by inhibiting bacterial DNA synthesis.[1][2] Its primary targets are two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] By binding to the DNA-enzyme complexes, this compound induces DNA cleavage, which ultimately leads to the cessation of DNA replication, DNA damage, and bacterial cell death.[1] The potency against each enzyme can vary between different bacterial species.[1] In Streptococcus pneumoniae, resistance to this compound typically develops through stepwise mutations in the parC gene (encoding topoisomerase IV) and the gyrA gene (encoding DNA gyrase).[4][5]
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound demonstrates a broad spectrum of in vitro activity against common Gram-positive, Gram-negative, and atypical pathogens responsible for respiratory tract infections.[1][6][7]
| Pathogen | MIC Range (mg/L) | MIC90 (mg/L) | Susceptibility (%) |
| Streptococcus pneumoniae | - | - | High susceptibility, including penicillin-resistant strains[7][8] |
| Haemophilus influenzae | - | - | High activity against β-lactamase negative and positive isolates[1] |
| Moraxella catarrhalis | - | - | High activity against β-lactamase negative and positive isolates[1] |
| Klebsiella spp. | - | - | - |
| Staphylococcus aureus | - | - | Variable activity[1] |
| Legionella pneumophila | - | 0.03[9] | - |
| Mycoplasma pneumoniae | - | - | Active against[1] |
| Chlamydia pneumoniae | ≤0.008–0.03[9] | - | Active against[1] |
Table 1: In Vitro Susceptibility of Respiratory Pathogens to this compound. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
A study analyzing 312 pathogenic bacterial samples from lower respiratory tract infections found the overall susceptibility to this compound to be 83.33%, which was higher than that of ciprofloxacin (B1669076) (66.67%) and ofloxacin (B1677185) (70.19%).[10][11][12]
Clinical Efficacy
This compound has been extensively studied and is indicated for the treatment of community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).[1][7][13]
Community-Acquired Pneumonia (CAP)
Clinical trials have demonstrated the efficacy of this compound in treating CAP.[14][15] A high-dose, short-course regimen of 750 mg once daily for 5 days is as effective as the 500 mg once daily for 10 days regimen.[16]
| Comparator | This compound Dosage | Comparator Dosage | This compound Clinical Success Rate (%) | Comparator Clinical Success Rate (%) | Notes |
| Ceftriaxone (B1232239)/Cefuroxime axetil | 500 mg daily for 7-14 days | - | 95[14] | 83[14] | - |
| Amoxicillin, Amoxicillin/clavulanic acid, Ceftriaxone +/- macrolide | 500 mg once or twice daily | Amoxicillin (3 g/d), Amoxicillin/clavulanic acid (1500 mg/d), Ceftriaxone (1-4 g/d) | 93.5[15] | 90.7[15] | In patients with microbiologically proven S. pneumoniae pneumonia. |
| - | - | - | 86.2[15] | 84.4[15] | In patients with bacteremia. |
Table 2: Clinical Efficacy of this compound in Community-Acquired Pneumonia.
Acute Exacerbation of Chronic Bronchitis (AECB)
This compound is also effective for AECB, particularly in patients with comorbidities, severe airway obstruction, or recurrent exacerbations.[1]
| Comparator | This compound Dosage | Comparator Dosage | This compound Clinical Success Rate (%) | Comparator Clinical Success Rate (%) | Notes |
| Cefuroxime-axetil | 500 mg daily for 7-10 days | 500 mg for 7-10 days | Statistically significant improvement (NNT=12)[3] | - | At 5-14 days post-therapy. |
| Azithromycin | 750 mg daily for 3 days | 500 mg on day 1, then 250 mg daily for days 2–5 | Comparable | Comparable | For uncomplicated patients.[17] |
| Amoxicillin/clavulanate | 750 mg daily for 5 days | 875 mg/125 mg twice daily for 10 days | Comparable | Comparable | For complicated patients.[17] |
Table 3: Clinical Efficacy of this compound in Acute Exacerbation of Chronic Bronchitis. NNT: Number needed to treat.
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties for treating respiratory infections.[18]
-
Absorption and Bioavailability: It is rapidly absorbed after oral administration with an absolute bioavailability of approximately 99%, making the oral and intravenous formulations bioequivalent.[1]
-
Distribution: this compound demonstrates good tissue penetration, achieving adequate concentrations at the site of infection.[6][7] Studies in patients undergoing pulmonary surgery showed higher concentrations in bronchial mucosa and lung tissue compared to plasma.[18]
-
Elimination: The drug is primarily eliminated through the kidneys, with 75%-87% of the dose excreted unchanged in the urine within 48-72 hours.[1]
-
Half-life: The mean terminal plasma elimination half-life is approximately 7.5-8.8 hours.[1]
| Parameter | Value |
| Absolute Oral Bioavailability | ~99%[1] |
| Mean Terminal Plasma Elimination Half-life | 7.5 - 8.8 hours[1] |
| Primary Route of Elimination | Renal (75-87% as unchanged drug)[1] |
| Concentrations in Patients with AECB (750 mg once daily) | |
| Mean Plasma Concentration (4h, 12h, 24h) | 8.0 ± 2.5, 5.8 ± 1.2, 2.2 ± 1.2 µg/mL[19] |
| Mean Epithelial Lining Fluid (ELF) Concentration (4h, 12h, 24h) | 7.5 ± 3.0, 8.3 ± 6.0, 1.2 ± 0.9 µg/mL[19] |
| Mean Alveolar Macrophage (AM) Concentration (4h, 12h, 24h) | 38.5 ± 43.7, 13.4 ± 14.4, 9.0 ± 7.5 µg/mL[19] |
Table 4: Key Pharmacokinetic Parameters of this compound.
The bactericidal activity of this compound is concentration-dependent. The high-dose, short-course regimen (750 mg for 5 days) is designed to maximize this effect and may reduce the potential for resistance development.[6]
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against respiratory pathogens.
Methodology:
-
Isolate Preparation: Obtain clinical isolates of respiratory pathogens (e.g., S. pneumoniae, H. influenzae, L. pneumophila) from culture collections.
-
Inoculum Preparation: Prepare a standardized inoculum of each isolate according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in appropriate broth media in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates under appropriate atmospheric and temperature conditions for a specified duration (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for in vitro susceptibility testing.
Clinical Trial Protocol for Community-Acquired Pneumonia
Objective: To evaluate the efficacy and safety of this compound compared to a standard-of-care antibiotic in adult patients with CAP.
Methodology:
-
Patient Population: Recruit adult patients with a clinical and radiological diagnosis of CAP. Key inclusion criteria may include age >18 years, new infiltrate on chest X-ray, and presence of clinical symptoms (e.g., fever, cough, purulent sputum). Exclusion criteria would include known hypersensitivity to fluoroquinolones, severe renal impairment, and pregnancy.
-
Study Design: A multicenter, randomized, double-blind, comparative study.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or the comparator antibiotic. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimen:
-
Experimental Arm: this compound 750 mg orally or intravenously once daily for 5 days.
-
Control Arm: A standard-of-care antibiotic (e.g., ceftriaxone plus a macrolide) for a standard duration.
-
-
Assessments:
-
Baseline: Collection of demographic data, medical history, physical examination, chest X-ray, and respiratory tract specimens for culture and susceptibility testing.
-
During Treatment: Monitoring of clinical signs and symptoms, and adverse events.
-
End of Treatment/Test-of-Cure Visit (e.g., 5-14 days post-therapy):
-
Primary Endpoint: Clinical success rate, defined as resolution or significant improvement of signs and symptoms of pneumonia.
-
Secondary Endpoints: Microbiological success rate (eradication or presumed eradication of the baseline pathogen), radiological improvement, and incidence of adverse events.
-
-
-
Statistical Analysis: The primary efficacy analysis is typically a non-inferiority comparison of the clinical success rates between the two treatment groups.
Caption: Simplified outpatient CAP treatment algorithm.
Safety and Tolerability
This compound is generally well-tolerated.[6][16] The most common adverse events reported are mild and include nausea, diarrhea, headache, dizziness, and rash.[8][16] Serious adverse events are rare.[8] The side-effect profile of the high-dose, short-course (750 mg for 5 days) regimen is similar to the standard 10-day regimen of 500 mg per day.[16] As with other fluoroquinolones, there is a risk of tendinitis and tendon rupture, and it should be used with caution in patients at increased risk.[20]
References
- 1. Battling Lower Respiratory Tract Infections: Scope of Levofloxacin [medicaldialogues.in]
- 2. nbinno.com [nbinno.com]
- 3. ti.ubc.ca [ti.ubc.ca]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Levofloxacin for the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of levofloxacin in the treatment of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. In vitro activity of levofloxacin against lower respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of levofloxacin against lower respiratory tract pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. [Levofloxacin in the treatment of community-acquired pneumococcal pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of levofloxacin in the treatment of respiratory tract infections | Infection Update [infectweb.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bronchopulmonary pharmacokinetic and pharmacodynamic profiles of levofloxacin 750 mg once daily in adults undergoing treatment for acute exacerbation of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Lemofloxacin in Urogenital Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lemofloxacin (also known as Lomefloxacin) in the context of urogenital infections. The information is compiled to assist in the design and execution of preclinical and clinical research.
Introduction
This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This bactericidal action makes it an effective agent for various bacterial infections, including those affecting the urogenital tract.[2][3] this compound has been investigated for its efficacy in treating uncomplicated and complicated urinary tract infections (UTIs), prostatitis, and infections caused by pathogens such as Chlamydia trachomatis.[4][5][6]
Mechanism of Action
This compound, like other fluoroquinolones, targets the bacterial DNA synthesis process. By inhibiting DNA gyrase in susceptible organisms, it promotes the breakage of DNA strands, preventing the relaxation of supercoiled DNA and ultimately leading to bacterial cell death.[7]
Caption: Mechanism of action of this compound.
Pharmacokinetics in the Urogenital Tract
Effective treatment of urogenital infections requires adequate penetration of the antimicrobial agent into the relevant tissues. This compound exhibits favorable pharmacokinetic properties for this purpose. It has sufficient liposolubility, low ionization, low protein binding, and a small molecular size, which facilitate its passage from interstitial fluid into prostatic tissue.[8] Studies have shown that the concentration of this compound in prostatic tissue can be higher than in serum.[8]
Application in Urogenital Infection Models: Efficacy Data
This compound has been evaluated in various clinical settings for the treatment of urogenital infections. The following tables summarize the quantitative data on its efficacy.
Table 1: Efficacy of this compound in Complicated Urinary Tract Infections (UTIs)
| Parameter | This compound | Comparator (Levofloxacin) | Reference |
| Dosage | 400 mg once daily | 250 mg once daily | [9] |
| Treatment Duration | 14 days | 7 to 10 days | [9] |
| Microbiologic Eradication Rate (Pathogens) | 91.7% (154 of 168) | 95.5% (168 of 176) | [9] |
| Microbiologic Eradication Rate (Patients) | 92.1% (152 of 165) | 95.3% (163 of 171) | [9] |
| Clinical Success Rate | 88.5% | 93.0% | [9] |
Table 2: Treatment Regimens for Various Urogenital Infections
| Infection Type | Recommended this compound Regimen | Duration | Reference |
| Acute Cystitis | 400 mg once daily | 3 days | [10] |
| Acute Pyelonephritis | 400 mg once daily | 10-14 days | [10] |
| Chronic Bacterial Prostatitis | 400 mg once daily | 1 month | [10] |
| Perioperative Prophylaxis (Prostatic Resection) | 400 mg single dose (3-6 hours prior) | Single Dose | [10] |
| Pre-surgical Treatment (in presence of infection) | 400 mg once daily | 5-7 days | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols derived from clinical trial descriptions for the use of this compound in urogenital infection models.
Protocol 1: Randomized, Open-Label Study in Complicated UTIs
This protocol is based on a multicenter study comparing the efficacy and safety of this compound and Levofloxacin (B1675101) in outpatients with complicated UTIs.[9]
Caption: Workflow for a comparative clinical trial in complicated UTIs.
Methodology:
-
Patient Selection: Recruit adult outpatients with a diagnosis of complicated urinary tract infection.
-
Randomization: Randomly assign patients to one of two treatment groups.
-
Treatment Arms:
-
Efficacy Assessment:
-
Microbiological Evaluation: Collect urine samples for culture and sensitivity testing before and after treatment to determine the eradication of pathogens.
-
Clinical Evaluation: Assess the resolution of clinical signs and symptoms of UTI at a follow-up visit 5 to 9 days after the completion of therapy.
-
-
Safety Assessment: Monitor and record any adverse events reported by the patients throughout the study.[11]
Protocol 2: In Vitro Survival Study of Chlamydia trachomatis
This protocol is based on a study examining the in vitro antichlamydial activity of this compound in patients with chronic prostatitis syndrome.[5]
Methodology:
-
Sample Collection: Obtain clinical specimens from patients diagnosed with chronic prostatitis syndrome and infected with Chlamydia trachomatis.
-
In Vitro Culture: Culture the collected Chlamydia trachomatis isolates in a suitable cell line (e.g., McCoy or HeLa cells).
-
Drug Exposure: Expose the infected cell cultures to varying concentrations of this compound. A comparator drug, such as Levofloxacin, can be used in parallel cultures.
-
Assessment of Survival/Activity: After a defined incubation period, assess the survival or inhibition of Chlamydia trachomatis. This can be done through various methods, such as:
-
Inclusion-forming unit (IFU) assay: Staining the cell cultures to visualize and quantify chlamydial inclusions.
-
Molecular methods: Using PCR or other nucleic acid amplification techniques to quantify chlamydial DNA or RNA.
-
-
Data Analysis: Compare the antichlamydial activity of this compound to the comparator drug to determine its relative in vitro efficacy.[5]
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated. However, like other fluoroquinolones, it is associated with certain adverse events. In a comparative study with Levofloxacin, patients treated with this compound reported a higher incidence of photosensitivity reactions and dizziness.[9] Gastrointestinal side effects and rash have also been reported.[9]
Conclusion
This compound is an effective fluoroquinolone antibiotic for the treatment of a range of urogenital infections. Its favorable pharmacokinetic profile allows for good penetration into the urogenital tissues. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals working on new therapeutic strategies for urogenital tract infections. Further research is warranted to explore its efficacy against emerging resistant pathogens and to optimize treatment regimens for specific patient populations.
References
- 1. Fluoroquinolones for the Treatment of Urinary Tract Infection: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 3. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 4. researchgate.net [researchgate.net]
- 5. Chlamydia trachomatis survival in the presence of two fluoroquinolones (lomefloxacin versus levofloxacin) in patients with chronic prostatitis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Lomefloxacin in the treatment and prevention of urogenital infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A controlled trial of levofloxacin and lomefloxacin in the treatment of complicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [this compound: antimicrobial ability and clinico-pharmacokinetic basis for use in urogenital infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Lemofloxacin in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and methodologies for investigating lemofloxacin in combination with other antibiotics. The information is intended to guide researchers in designing and executing experiments to evaluate synergistic interactions, understand mechanisms of action, and assess the potential for combination therapy to combat antimicrobial resistance.
Introduction to this compound Combination Therapy
This compound, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This mechanism ultimately leads to bacterial cell death.[2] While effective as a monotherapy against a range of Gram-positive and Gram-negative bacteria, the emergence of resistance is a significant clinical concern.[3][4]
Combining this compound with other classes of antibiotics presents a promising strategy to enhance antibacterial efficacy, broaden the spectrum of activity, and suppress the development of resistant strains.[5] Synergistic interactions can lead to improved clinical outcomes, especially in the treatment of challenging infections caused by multidrug-resistant pathogens.
Rationale for Combination Therapy
The primary motivations for exploring this compound combination therapy include:
-
Synergistic Bactericidal Activity: The combined effect of two antibiotics can be greater than the sum of their individual effects, leading to more rapid and complete bacterial killing.
-
Prevention of Resistance: By targeting different bacterial pathways simultaneously, combination therapy can reduce the probability of spontaneous mutations leading to resistance.[5] For an organism to survive, it would need to develop resistance to both drugs concurrently.[5]
-
Broadening the Antimicrobial Spectrum: Combining this compound with an agent that has a complementary spectrum of activity can provide empirical coverage for a wider range of potential pathogens.
-
Dose Reduction and Toxicity Mitigation: Synergistic effects may allow for the use of lower doses of each antibiotic, potentially reducing the risk of dose-dependent adverse effects.
Key Antibiotic Combinations with this compound
Several classes of antibiotics have been investigated in combination with this compound, demonstrating varying degrees of synergistic, additive, or indifferent effects.
This compound and β-Lactams
The combination of this compound with β-lactam antibiotics, such as cephalosporins and carbapenems, has shown significant promise. Studies have reported synergistic effects against various pathogens, including Streptococcus pneumoniae and Pseudomonas aeruginosa.[6][7] For instance, the combination of this compound with ceftriaxone (B1232239) has been shown to be highly synergistic against macrolide-resistant strains of S. pneumoniae.[8] Similarly, the combination of meropenem (B701) and this compound has demonstrated synergistic killing and resistance suppression against P. aeruginosa.[7][9]
This compound and Aminoglycosides
Combinations of this compound with aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) have also been explored. While some studies have shown synergistic activity against P. aeruginosa, the effect can be strain-dependent.[10] In contrast, the combination of this compound and vancomycin (B549263) against high-level aminoglycoside-resistant enterococci showed indifferent activity in most isolates.[11]
This compound and Macrolides
The combination of this compound with macrolides has been investigated, particularly for respiratory tract infections. While some guidelines recommend a β-lactam plus a macrolide or a fluoroquinolone alone for community-acquired pneumonia, the direct combination of a fluoroquinolone and a macrolide is less common and requires further investigation to establish clear synergistic benefits.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound combination therapy.
Table 1: Synergy of this compound with β-Lactams against Streptococcus pneumoniae
| Combination | Synergy Rate | Target Population | Reference |
| This compound + Ceftriaxone | 54/100 | General | [8] |
| 22/30 | Macrolide-resistant | [8] | |
| This compound + Cefotaxime | 50/100 | General | [8] |
| 16/30 | Macrolide-resistant | [8] | |
| 10/20 | Penicillin non-susceptible | [8] |
Table 2: Synergy of this compound with Various Antibiotics against Pseudomonas aeruginosa
| Combination | Synergy Observed (Time-Kill Assay) | Reference |
| This compound + Cefpirome | 10/12 strains | [10] |
| This compound + Ceftazidime | 9/12 strains | [10] |
| This compound + Meropenem | 11/12 strains | [10] |
| This compound + Gentamicin | 4/12 strains | [10] |
Table 3: Impact of Combination Therapy on this compound Mutant Prevention Concentration (MPC) against Pseudomonas aeruginosa
| Combination | Effect on MPC | Reference |
| This compound + Meropenem | Synergistic lowering | [5] |
| This compound + Ceftazidime | Synergistic lowering | [5] |
| This compound + Piperacillin-Tazobactam | Synergistic lowering | [5] |
| This compound + Tobramycin | Synergistic lowering | [5] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Principle: This method involves testing serial dilutions of two antibiotics, both alone and in combination, in a microtiter plate format. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Second antibiotic stock solution
-
Pipettes and sterile tips
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally and the second antibiotic vertically in the wells of a 96-well plate containing broth. The final volume in each well should be 100 µL.
-
The plate should include wells with each drug alone, as well as a growth control well without any antibiotics.
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination as the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC_A = MIC of drug A in combination / MIC of drug A alone; FIC_B = MIC of drug B in combination / MIC of drug B alone.
-
Calculate the FIC index (FICI): FICI = FIC_A + FIC_B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal activity of antibiotics over time.
Principle: This method measures the rate of bacterial killing by exposing a standardized bacterial inoculum to antibiotics, alone and in combination, and quantifying the viable cell count at various time points.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound and second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile culture tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., pipettes, tubes, agar (B569324) plates)
-
Incubator and shaker
Procedure:
-
Prepare culture tubes with CAMHB containing the antibiotics at the desired concentrations (drug A alone, drug B alone, drug A + B, and a growth control).
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpret the results:
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 3. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Levofloxacin - Wikipedia [en.wikipedia.org]
- 5. Mutant Prevention Concentrations of Levofloxacin Alone and in Combination with Azithromycin, Ceftazidime, Colistin (Polymyxin E), Meropenem, Piperacillin-Tazobactam, and Tobramycin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preincubation of Pneumococci with β-Lactams Alone or Combined with Levofloxacin Prevents Quinolone-Induced Resistance without Increasing Intracellular Levels of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combination of Meropenem and Levofloxacin Is Synergistic with Respect to both Pseudomonas aeruginosa Kill Rate and Resistance Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Combination Treatment With Meropenem Plus Levofloxacin Is Synergistic Against Pseudomonas aeruginosa Infection in a Murine Model of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Activities of Levofloxacin, Alone and Combined with Gentamicin, Ceftazidime, Cefpirome, and Meropenem, against 124 Strains of Pseudomonas aeruginosa by Checkerboard and Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effect of levofloxacin and vancomycin combination against high level aminoglycoside-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination antibiotic therapy for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Application Notes and Protocols for the Mass Spectrometry Analysis of Levofloxacin Metabolites
A Note on Terminology: The term "Lemofloxacin" is likely a variation or misspelling of "Levofloxacin," a widely used fluoroquinolone antibiotic. This document will henceforth refer to the compound as Levofloxacin (B1675101).
Introduction
Levofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class, utilized in the treatment of various bacterial infections.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] While Levofloxacin is primarily excreted unchanged in the urine, a small fraction undergoes metabolism in the body.[1][2] Understanding the metabolic fate of Levofloxacin is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development and clinical monitoring. This document provides detailed application notes and protocols for the analysis of Levofloxacin and its primary metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathways of Levofloxacin
In humans, Levofloxacin undergoes limited metabolism, with less than 5% of an administered dose being recovered as metabolites in the urine.[1] The primary metabolic pathways are demethylation and N-oxidation. A glucuronide conjugate has also been identified in studies involving Rhesus monkeys.[3]
The main metabolites identified are:
-
Desmethyl-levofloxacin: Formed by the removal of a methyl group from the piperazinyl ring.
-
Levofloxacin N-oxide: Formed by the oxidation of the nitrogen atom on the piperazinyl ring.[1]
-
Levofloxacin Glucuronide: A phase II metabolite observed in animal studies, formed by conjugation with glucuronic acid.[3]
Experimental Protocols
The following protocols outline the procedures for sample preparation and LC-MS/MS analysis of Levofloxacin and its metabolites in biological matrices.
I. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Levofloxacin and its metabolites from biological samples such as plasma or serum.[4][5]
Materials:
-
Biological sample (e.g., human serum, plasma)
-
Precipitating solvent (e.g., methanol (B129727), acetonitrile)[4][6]
-
Internal Standard (IS) solution (e.g., a structural analog like Ofloxacin or a stable isotope-labeled version of Levofloxacin)[4]
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Sample vials
Protocol:
-
Allow the biological samples to thaw to room temperature.
-
Pipette a specific volume of the sample (e.g., 100 µL of serum) into a clean microcentrifuge tube.[4][6]
-
Add the internal standard solution to the sample.
-
Add a volume of cold precipitating solvent (e.g., 750 µL of methanol or a 1:1 mixture of acetonitrile (B52724)/methanol) to the sample. The ratio of solvent to sample is typically between 3:1 and 8:1.[1][4]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the mixture at a high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a clean sample vial for LC-MS/MS analysis.[4]
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental conditions for the separation and detection of Levofloxacin and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18, 50 mm x 2.10 mm, 2.6 µm).[2]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typical.[2]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.
-
Injection Volume: A small injection volume (e.g., 2-10 µL) is recommended to avoid column overloading.[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of fluoroquinolones.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. Representative transitions are provided in the data tables below.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and collision gas) should be optimized for maximum signal intensity.
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of Levofloxacin and its primary metabolite, Desmethyl-levofloxacin, compiled from various studies.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Levofloxacin | 362.1 | 318.1 | ESI+ | [4] |
| Desmethyl-levofloxacin | 348.1 | 310.1 | ESI+ | [4] |
| Levofloxacin N-oxide | 378.1 | - | ESI+ | [7] |
| Ofloxacin (IS) | - | - | ESI+ | [2] |
Note: Product ion for Levofloxacin N-oxide was not specified in the cited reference.
Table 2: Method Validation Parameters for Quantification in Human Serum
| Parameter | Levofloxacin | Desmethyl-levofloxacin | Reference |
| Linearity Range (mg/L) | 0.10 - 5.00 | 0.10 - 4.99 | [4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | [4] |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.10 | 0.10 | [4] |
| Intra-day Precision (%RSD) | 1.4 - 2.4 | 1.5 - 5.0 | [4] |
| Inter-day Precision (%RSD) | 3.6 - 4.1 | 0.0 - 3.3 | [4] |
| Accuracy (%) | 0.1 - 12.7 | 0.2 - 15.6 | [4] |
Table 3: Pharmacokinetic Data from a Study in Healthy Volunteers
| Parameter | Levofloxacin (500 mg single oral dose) | Reference |
| Median Cmax in plasma (mg/L) | 6.1 | [8] |
| Median cumulative renal excretion (% of dose) | 81.2 | [8] |
Conclusion
The provided protocols and data offer a comprehensive guide for the quantitative analysis of Levofloxacin and its primary metabolites using LC-MS/MS. The methods are sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring. The limited metabolism of Levofloxacin in humans simplifies the analytical requirements, with Desmethyl-levofloxacin and Levofloxacin N-oxide being the key metabolites to monitor. Adherence to the detailed protocols and careful optimization of instrumental parameters will ensure accurate and reliable results for researchers, scientists, and drug development professionals.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism, excretion and plasma protein binding of 14C-levofloxacin after a single oral administration in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentrations in plasma, urinary excretion and bactericidal activity of levofloxacin (500 mg) versus ciprofloxacin (500 mg) in healthy volunteers receiving a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lemofloxacin Resistance
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome lemofloxacin resistance in bacterial strains.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a fluoroquinolone antibiotic, functions by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). [1][2]These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. [1][2]By binding to and trapping these enzymes in a complex with DNA, this compound prevents the re-ligation of the DNA strands, leading to breaks in the chromosome and ultimately, bacterial cell death. [1] Q2: What are the principal mechanisms of bacterial resistance to this compound?
A2: Bacterial resistance to this compound is multifactorial but is primarily driven by three mechanisms:
-
Target Site Mutations: Step-wise mutations occur in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes. [3][4][5]These mutations alter the enzyme structure, reducing the binding affinity of this compound to its target. [1][6]2. Active Efflux Pumps: Bacteria can express membrane proteins that actively pump this compound out of the cell, preventing it from reaching its intracellular targets. [1][7]Overexpression of efflux pumps like MexAB-OprM, MexCD-OprJ, and SmeDEF is a common resistance strategy. [2][8]3. Plasmid-Mediated Resistance: Resistance genes, such as qnr genes, can be acquired via plasmids. [6]These genes produce proteins that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones. [6] Q3: How can this compound resistance be overcome in a laboratory setting?
A3: Researchers are exploring several strategies, including:
-
Combination Therapy: Using this compound in combination with other antibiotics can prevent the emergence of resistance. For example, a combination of this compound and imipenem (B608078) has shown effectiveness against Pseudomonas aeruginosa. [9][10]* Efflux Pump Inhibitors (EPIs): Compounds that block the activity of efflux pumps can restore the susceptibility of resistant strains to this compound. [11][12][13]Examples include verapamil (B1683045) (VP), reserpine (B192253) (RSP), and carbonyl cyanide 3-chlorophenylhydrazone (CCCP). [14]
Section 2: Troubleshooting Experimental Issues
Q4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the potential causes?
A4: Inconsistent MIC values can arise from several factors. Ensure the following variables are tightly controlled:
-
Inoculum Concentration: A high inoculum concentration can lead to artificially elevated MIC values. Standardize your inoculum to a 0.5 McFarland standard. [15]* pH of Media: The pH of the testing medium can affect the activity of fluoroquinolones. Ensure the pH is within the recommended range for your specific assay (e.g., Mueller-Hinton Broth). [15]* Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can impact bacterial growth and drug activity. [15]* Media Supplements: The presence of supplements like serum or certain ions (calcium, magnesium) can alter antibiotic potency. [15]* Reading Method: For bactericidal drugs like this compound, it is crucial to read the MIC at the point of complete growth inhibition, including hazes and microcolonies. [16]Rounding up values to the next two-fold dilution is standard practice. [16] Q5: I am unable to amplify the QRDR of the gyrA or parC gene using standard PCR protocols. What should I try?
A5: PCR failure for QRDR amplification can be due to several reasons:
-
Primer Design: The primers may not be specific to your bacterial strain or may have poor binding efficiency. Verify primer sequences against published literature for your target organism and consider designing new primers if necessary.
-
DNA Quality: Poor quality of the extracted chromosomal DNA can inhibit PCR. Ensure your DNA is free of contaminants like proteins and RNA. Use a spectrophotometer to check purity (A260/A280 ratio).
-
PCR Cycling Conditions: Optimize the annealing temperature. A gradient PCR can help identify the optimal temperature for your primers. Also, try adjusting the extension time and the number of cycles. * Taq Polymerase: Ensure you are using a high-fidelity Taq polymerase to minimize errors during amplification, which is critical for subsequent sequencing.
Q6: I suspect efflux is contributing to resistance, but the addition of a known EPI does not significantly lower the this compound MIC. Why might this be?
A6: This observation can indicate several possibilities:
-
Multiple Resistance Mechanisms: The bacterial strain may possess multiple resistance mechanisms. High-level resistance is often the result of both target site mutations and active efflux. [3]An EPI will only address the efflux component, and if potent target mutations are present, the MIC may remain high.
-
EPI Specificity: The EPI you are using may not be effective against the specific efflux pump(s) overexpressed in your strain. Bacteria can have multiple types of efflux pumps, and inhibitors often have different specificities. [8][11]Try a panel of different EPIs like CCCP, PAβN, and reserpine. [8]* EPI Concentration: The concentration of the EPI may be insufficient. It's important to use a concentration that is non-toxic to the bacteria but effective at inhibiting the pump. This usually requires preliminary toxicity and dose-response assays. [8]
Section 3: Data Presentation & Key Findings
Table 1: Effect of Efflux Pump Inhibitors (EPIs) on this compound MIC in Mycobacterium abscessus
This table summarizes the fold-decrease in this compound (LFX) MIC values in the presence of various EPIs against 60 clinical isolates of M. abscessus.
| Efflux Pump Inhibitor | Concentration | % of Strains with >2-fold MIC Decrease | Range of MIC Decrease | Reference |
| CCCP | 1 mg/L | 63.3% | 2 to 32-fold | [12][14] |
| DCC | - | 58.5% | 2 to 32-fold | [12][14] |
| Verapamil (VP) | - | - | 2 to 32-fold | [12][14] |
| Reserpine (RSP) | 25 mg/L | <50% | 2 to 32-fold | [8][12][14] |
Data adapted from studies on M. abscessus where all tested strains were initially resistant to LFX. [14]
Table 2: Common QRDR Mutations Associated with this compound Resistance in Streptococcus pneumoniae
This table lists high-frequency amino acid alterations found in the QRDRs of this compound-resistant clinical isolates.
| Gene | Common Amino Acid Change | Frequency in Resistant Isolates | Reference |
| gyrA | Ser81Phe | Present in all 16 isolates studied | [4] |
| parC | Ser79Phe | Present in 14 of 16 isolates studied | [4] |
| parC | Lys137Asn | Present in 11 of 16 isolates studied | [4] |
| parE | Ile460Val | Present in 15 of 16 isolates studied | [4] |
Section 4: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for antimicrobial susceptibility testing.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
Methodology:
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range (e.g., 0.002-32 µg/mL). [16]2. Prepare Inoculum: From a fresh culture plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of 1.5 x 10⁶ CFU/mL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Controls: Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. [16]
Protocol 2: PCR Amplification and Sequencing of QRDRs (gyrA and parC)
This protocol is for identifying mutations associated with resistance.
Materials:
-
Bacterial genomic DNA extract
-
Primers specific for the QRDRs of gyrA and parC (design based on target organism)
-
High-fidelity Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
ExoSAP-IT (or similar PCR cleanup kit)
-
Sanger sequencing reagents and access to a sequencer
Methodology:
-
PCR Reaction Setup: In a PCR tube, combine 50 ng of genomic DNA, 12.5 pmol of each forward and reverse primer, 2.5 mM dNTPs, 1x PCR buffer, and 1 IU of Taq polymerase. Adjust the final volume to 25 µL with nuclease-free water. 2. Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles of:
-
Denaturation: 94°C for 45 seconds.
-
Annealing: 55-60°C for 45 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 10 minutes. 3. Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.
-
-
PCR Product Purification: Treat the remaining PCR product with ExoSAP-IT to remove unincorporated primers and dNTPs, following the manufacturer's instructions. [3]5. Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence for your bacterial species to identify any nucleotide changes and corresponding amino acid substitutions.
Section 5: Visualizations of Mechanisms and Workflows
Diagram 1: Mechanism of this compound Action and Resistance
Caption: this compound action and key bacterial resistance pathways.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing this compound resistance.
Diagram 3: Logic of Combination Therapy Strategy
Caption: Rationale for this compound combination therapy.
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Levofloxacin-Resistant Invasive Streptococcus pneumoniae in the United States: Evidence for Clonal Spread and the Impact of Conjugate Pneumococcal Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Levofloxacin-Resistant Multidrug-Resistant Streptococcus pneumoniae Serotype 11A Isolates, South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Resistance and Screening Methods [hardydiagnostics.com]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Contribution of Efflux Systems to Levofloxacin Resistance in Stenotrophomonas maltophilia Clinical Strains Isolated in Warsaw, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antibiotic Combination to Effectively Postpone or Inhibit the In Vitro Induction and Selection of Levofloxacin-Resistant Mutants in Elizabethkingia anophelis [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labspec.org [labspec.org]
- 16. himedialabs.com [himedialabs.com]
Technical Support Center: Improving Lemofloxacin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Lemofloxacin solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound, like other fluoroquinolones, is an amphoteric molecule, meaning its solubility is pH-dependent. It possesses both a carboxylic acid group and a basic piperazinyl group. Generally, it is sparingly soluble in water but freely soluble in acidic aqueous solutions.
Q2: What are the recommended solvents for preparing this compound stock solutions?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ethanol and dimethylformamide can also be used.[1] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH. Its solubility is higher in acidic conditions (pH 3.0-5.0) due to the protonation of the piperazinyl group, which leads to the formation of more soluble cationic species.[4][5][6] As the pH increases towards the isoelectric point (around neutral pH), the molecule exists as a less soluble zwitterion.[7][8] Above pH 6.7, the solubility decreases again.[7]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
While organic solvent-free aqueous solutions can be prepared, the solubility of this compound in buffers like PBS (pH 7.2) is limited. For instance, the solubility of levofloxacin (B1675101) (a closely related fluoroquinolone) in PBS at pH 7.2 is approximately 5 mg/mL.[1] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.
Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) might keep the compound in solution. However, be mindful of potential solvent toxicity to your cells.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed aqueous medium while vortexing can sometimes improve solubility.
-
pH adjustment: If your assay permits, adjusting the pH of the final medium to a more acidic range could enhance solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the chosen solvent. | - Solvent is not appropriate. - Compound concentration is too high. - Solvent is not of high purity (e.g., contains water). | - Switch to a recommended solvent like high-purity, anhydrous DMSO. - Try to dissolve a smaller amount of the compound. - Use fresh, anhydrous solvent. Gentle warming (to 37°C) or sonication may also help.[2] |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. | - The aqueous solubility limit has been exceeded. - The pH of the aqueous buffer is unfavorable for solubility. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO in the assay medium (check for cell toxicity). - Consider adjusting the pH of the buffer to a more acidic range if the experiment allows. |
| The solution is cloudy or contains visible particles after dilution. | - Incomplete dissolution of the stock solution. - Precipitation of the compound over time. | - Ensure the stock solution is completely clear before dilution. If necessary, filter the stock solution through a 0.22 µm syringe filter. - Prepare fresh dilutions immediately before use. Do not store dilute aqueous solutions for extended periods.[1] |
Quantitative Solubility Data
The following table summarizes the solubility of Levofloxacin, a close analog of this compound, in various solvents. This data can serve as a useful reference for preparing solutions.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥11.4 mg/mL to 36.19 mg/mL | [2][3] |
| Ethanol | ~1 mg/mL to ≥2.82 mg/mL (with sonication) | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [1] |
| Water | Sparingly soluble to practically insoluble | [9][10] |
pH-Dependent Aqueous Solubility of Levofloxacin Hemihydrate [4][5][6]
| pH | Solubility (mg/mL) |
| 3.0 | 70.66 |
| 4.0 | 65.40 |
| 5.0 | 57.55 |
| 6.0 | 51.07 |
| 7.0 | 49.66 |
| 8.0 | 44.39 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (assume a molecular weight similar to related compounds, e.g., Levofloxacin at 361.37 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM solution: 0.01 mol/L * 0.001 L * 361.37 g/mol = 0.00361 g or 3.61 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for In Vitro Assays
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare intermediate dilutions: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Vortex between dilutions: Ensure thorough mixing by vortexing the solution after each dilution step.
-
Immediate use: Use the freshly prepared dilutions in your experiment immediately to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Levofloxacin Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levofloxacin (B1675101) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Levofloxacin in aqueous solutions?
A1: The stability of Levofloxacin in aqueous solutions is primarily influenced by several factors:
-
pH: Levofloxacin's degradation rate is pH-dependent. The molecule is a zwitterion within a pH range of approximately 6.0 to 7.5.[1][2] Stability is generally better around neutral pH, with increased degradation observed in acidic and alkaline conditions.[1][3][4] For instance, degradation is about two times faster at pH 10 compared to pH 7.[5][6]
-
Light: Levofloxacin is photolabile and degrades upon exposure to light, particularly UV irradiation.[7][8][9] This photodegradation can lead to the formation of various degradation products, including Levofloxacin N-oxide.[10] Therefore, solutions should be protected from light during storage and handling.[7][8]
-
Oxidizing Agents: Levofloxacin is susceptible to oxidative degradation.[3][4] Forced degradation studies show significant decomposition in the presence of oxidizing agents like hydrogen peroxide.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation of Levofloxacin. However, under thermal stress alone (e.g., heat at 105°C), degradation is often minimal compared to oxidative or photolytic conditions.[3][4]
-
Presence of Metal Ions and Other Excipients: Certain metal ions can catalyze degradation. The presence of excipients, such as titanium dioxide (used as an opacifier), can significantly enhance photodegradation rates.[7]
Q2: What are the main degradation pathways for Levofloxacin in aqueous solutions?
A2: Levofloxacin can degrade through several pathways, resulting in a variety of products. The primary mechanisms include:
-
Oxidation: A common degradation pathway leads to the formation of Levofloxacin N-oxide, particularly upon exposure to light or oxidizing conditions.[9][10]
-
Piperazine (B1678402) Ring Modification: The piperazine ring is a common site for degradation, involving demethylation, deamination, and ring cleavage.[11][12]
-
Quinolone Core Modification: The quinolone ring system can undergo hydroxylation, defluorination, and decarboxylation.[11][12][13]
-
Photodegradation: Exposure to light can induce complex degradation pathways, leading to the formation of multiple photoproducts.[14][15][16]
Q3: How should I prepare and store Levofloxacin aqueous solutions to ensure stability?
A3: To maintain the stability of Levofloxacin aqueous solutions, follow these guidelines:
-
Protection from Light: Always prepare and store solutions in amber-colored glassware or containers that protect from light.[7][8]
-
pH Control: Maintain the pH of the solution within a stable range, generally close to neutral (pH 5-7), unless the experimental protocol requires otherwise.[1][6]
-
Temperature Control: For short-term storage, refrigeration at 5°C (41°F) is recommended. Diluted solutions for intravenous use are stable for up to 14 days under refrigeration.[17] For long-term storage, frozen solutions at -20°C (-4°F) can be stable for up to 6 months.[17] Avoid repeated freeze-thaw cycles.
-
Use of High-Purity Water: Use purified, high-performance liquid chromatography (HPLC)-grade water to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Problem 1: Rapid degradation of Levofloxacin observed in my aqueous solution.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Ensure the solution is prepared, stored, and handled in light-protected (amber) containers. Minimize exposure to ambient and UV light during experiments.[7][8][9] |
| Incorrect pH | Measure the pH of your solution. Adjust to a neutral pH range (5-7) if your experimental design allows.[1][6] The degradation rate increases significantly at higher pH.[5][6] |
| Oxidation | Prepare solutions fresh. If storing, consider purging with an inert gas. Avoid sources of oxidative stress. |
| Contaminated Solvent or Reagents | Use high-purity solvents and reagents. Contaminants like metal ions can catalyze degradation. |
| Elevated Temperature | Store solutions at recommended temperatures (refrigerated or frozen for longer-term storage).[17] Avoid leaving solutions at room temperature for extended periods. |
Problem 2: Appearance of unknown peaks in my HPLC chromatogram during stability testing.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | This is expected during stability studies. Characterize these peaks using techniques like mass spectrometry (LC-MS/MS) to identify the degradation products.[11][14] |
| Contamination | Inject a blank (solvent) to ensure the peaks are not from the system or solvent. Ensure proper cleaning of all glassware and equipment. |
| Interaction with Excipients | If your formulation contains excipients, they might be degrading or interacting with Levofloxacin. Analyze the excipients separately if possible. |
| Method Specificity | Ensure your HPLC method is stability-indicating, meaning it can separate the parent drug from all potential degradation products.[3][4] |
Quantitative Data Summary
Table 1: Stability of Diluted Levofloxacin (5 mg/mL) in Intravenous Solutions
| Storage Condition | Container Type | Stability Duration |
| ≤ 25°C (77°F) | Plastic IV Container | 72 hours[17] |
| 5°C (41°F) (Refrigerated) | Plastic IV Container | 14 days[17] |
| -20°C (-4°F) (Frozen) | Glass Bottles or Plastic IV Containers | 6 months[17] |
Table 2: Summary of Forced Degradation Studies for Levofloxacin
| Stress Condition | Observations |
| Acid Hydrolysis (e.g., 5.0 M HCl) | Minor to slight degradation observed.[3][4] |
| Base Hydrolysis (e.g., 5.0 M NaOH) | Generally stable; no significant degradation observed.[3][4] |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation observed.[3][4] |
| Thermal (e.g., 105°C) | No significant degradation observed.[3][4] |
| Photolytic (ICH Q1B) | Degradation occurs; Levofloxacin is known to be photolabile.[3][4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Levofloxacin
This protocol is a representative example based on published methods.[3][4][18] Researchers should validate the method for their specific application.
-
Objective: To quantify Levofloxacin and separate it from its degradation products.
-
Instrumentation: HPLC with UV detector.
-
Column: ACE C18 or YMC Pack Pro-C18 (or equivalent).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is a mixture of 0.5% (v/v) triethylamine (B128534) in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0) and methanol, often used in a gradient elution.[3]
-
Flow Rate: Typically 0.8-1.0 mL/min.[4]
-
Detection Wavelength: 294 nm.[3]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard stock solution of Levofloxacin of known concentration.
-
Prepare the sample solution from the stability study at the desired concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Levofloxacin is determined from the standard.
-
The area of the Levofloxacin peak in the sample is used to calculate its concentration relative to a calibration curve.
-
The specificity of the method is demonstrated by the separation of the Levofloxacin peak from other peaks corresponding to degradation products.
-
Protocol 2: Forced Degradation Study of Levofloxacin
This protocol follows the general principles outlined in ICH guidelines.
-
Objective: To generate potential degradation products and assess the intrinsic stability of Levofloxacin.
-
Procedure:
-
Acid Hydrolysis: Dissolve Levofloxacin in a suitable acid (e.g., 0.1 M to 5 M HCl) and heat (e.g., at 60-80°C) for a defined period. Neutralize the solution before analysis.[4]
-
Base Hydrolysis: Dissolve Levofloxacin in a suitable base (e.g., 0.1 M to 5 M NaOH) and heat. Neutralize before analysis.[4]
-
Oxidative Degradation: Treat a solution of Levofloxacin with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.[4]
-
Thermal Degradation: Expose a solid sample or a solution of Levofloxacin to high temperature (e.g., 105°C) for a specified duration.[4]
-
Photolytic Degradation: Expose a solution of Levofloxacin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Major degradation pathways of Levofloxacin in aqueous solutions.
Caption: Experimental workflow for a forced degradation study of Levofloxacin.
Caption: Troubleshooting workflow for Levofloxacin stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. jbino.com [jbino.com]
- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Levofloxacin ozonation in water: rate determining process parameters and reaction pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photostability studies on gemifloxacin and lomefloxacin in bulk powder and dosage forms | European Journal of Chemistry [eurjchem.com]
- 8. scite.ai [scite.ai]
- 9. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. deswater.com [deswater.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of ofloxacin and levofloxacin photostability in aqueous solutions | Journal of Medical Science [jms.ump.edu.pl]
- 15. jms.ump.edu.pl [jms.ump.edu.pl]
- 16. researchgate.net [researchgate.net]
- 17. globalrph.com [globalrph.com]
- 18. jnu.ac.bd [jnu.ac.bd]
Troubleshooting Lemofloxacin HPLC assay variability
Welcome to the Technical Support Center for the Lemofloxacin HPLC assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a this compound HPLC assay?
A1: A common starting point for a reversed-phase HPLC analysis of this compound involves a C18 column and a mobile phase consisting of an acidic buffer and an organic modifier. The acidic pH ensures consistent protonation of this compound, leading to better peak shape and retention.
Q2: What is the recommended detection wavelength for this compound?
A2: this compound has a UV absorbance maximum around 294 nm, which is generally the optimal wavelength for detection to achieve the best sensitivity.[1][2] Other wavelengths, such as 275 nm and 282 nm, have also been reported for the analysis of similar fluoroquinolones.[3][4]
Q3: Why is the pH of the mobile phase so critical for this compound analysis?
A3: The pH of the mobile phase is a crucial parameter because this compound is an amphoteric molecule with pKa values for both a carboxylic acid and a piperazinyl group.[2] Controlling the pH, typically in the acidic range (e.g., pH 2.5-4.0), suppresses the ionization of the carboxylic acid group and ensures the piperazinyl group is fully protonated.[2] This results in improved peak symmetry and stable retention on a reversed-phase column.[2][5][6] Inconsistent pH can lead to significant variability in retention time and poor peak shape.[5]
Q4: Can I use methanol (B129727) instead of acetonitrile (B52724) as the organic modifier?
A4: Yes, both acetonitrile and methanol can be used as organic modifiers in the mobile phase for fluoroquinolone analysis.[6][7] The choice between them can influence the selectivity of the separation. Acetonitrile is the most common organic solvent for the HPLC separation of fluoroquinolones.[7] It is advisable to test both during method development to determine which provides the better resolution for your specific sample and impurity profile.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your this compound HPLC assay.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting, Broadening)
Poor peak shape can compromise the accuracy and reproducibility of your results.[6] The following table summarizes common causes and solutions for various peak shape problems.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic piperazinyl group of this compound and acidic silanol (B1196071) groups on the silica-based column packing.[2][6] | - Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 to ensure complete protonation of the piperazinyl group.[2]- Add a Competing Base: Introduce a small amount of an agent like triethylamine (B128534) (TEA) to the mobile phase to mask the active silanol sites.[2]- Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize exposed silanol groups.[6] |
| Peak Fronting | - High sample concentration leading to column overload.[8][9]- The sample is dissolved in a solvent significantly stronger than the mobile phase. | - Reduce Sample Concentration: Dilute your sample and reinject.[10]- Match Injection Solvent: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[2] |
| Split Peaks | - Clogged inlet frit or a void in the column packing.- Mismatch between the injection solvent and the mobile phase. | - Check the Column: Reverse flush the column or replace it if a void is suspected. Check for a blocked frit.- Adjust Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. |
| Broad Peaks | - Column inefficiency or degradation.[8]- Mobile phase viscosity is too high.[8]- Extra-column volume (e.g., long or wide tubing).[6] | - Evaluate Column Performance: Check the column's theoretical plates. Consider replacing the column if performance has degraded.- Optimize Mobile Phase: If viscosity is an issue, consider adjusting the mobile phase composition or increasing the column temperature.[9]- Minimize Tubing Length: Use tubing with a narrow internal diameter and keep the length to a minimum.[6] |
Troubleshooting Workflow for Poor Peak Shape
Issue 2: Retention Time Variability
Inconsistent retention times can affect the reliability of peak identification and quantification.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | The pH of the mobile phase must be consistent.[5] Errors in mixing, pH adjustment, filtration, or degassing can all lead to variability.[11] Ensure the method for pH adjustment (before or after adding the organic modifier) is consistent, as this can significantly alter the final pH.[5] |
| Fluctuations in Column Temperature | Changes in temperature can affect the interaction between this compound and the stationary phase, leading to shifts in retention time.[8] |
| Inconsistent Flow Rate | Fluctuations in the pump's flow rate will directly impact retention times.[8] |
| Column Equilibration | Insufficient column equilibration time when changing mobile phases can cause retention time drift.[12] |
Logical Relationship for Retention Time Stability
Issue 3: Baseline Problems (Noise, Drift, Ghost Peaks)
A stable baseline is essential for accurate integration and quantification.
| Problem | Potential Cause | Recommended Solution | | :--- | :--- | | Baseline Noise | - Air bubbles in the mobile phase or detector.[13]- Contaminated mobile phase or column.[13]- Detector lamp instability.[13] | - Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[13]- Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade reagents.[12]- Check Detector Lamp: If the lamp is old or unstable, consider replacing it. | | Baseline Drift | - Changes in mobile phase composition during a run.[13]- Temperature fluctuations in the column or detector.[13]- Insufficient column equilibration.[13] | - Ensure Proper Mixing: If using a gradient, ensure the pump's mixer is functioning correctly. For isocratic methods, pre-mix the mobile phase.[11]- Control Temperature: Use a column oven and ensure a stable lab environment.[13]- Allow Sufficient Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[12] | | Ghost Peaks | - Contamination in the mobile phase.[8]- System carryover from a previous injection.[8]- Sample degradation.[10] | - Run a Blank Gradient: Inject a blank (mobile phase) to determine the source of the ghost peaks.- Clean the System: Flush the injector and column with a strong solvent.[12]- Ensure Sample Stability: Investigate the stability of this compound in your sample solvent. Fluoroquinolones can degrade under certain conditions.[3][14] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example)
This protocol provides a general guideline for preparing a mobile phase suitable for this compound analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid or other suitable acid for pH adjustment
-
0.45 µm filter
Procedure:
-
Prepare the Aqueous Component: Measure the required volume of HPLC-grade water into a clean glass container.
-
Adjust pH: While stirring, slowly add phosphoric acid dropwise to the water until the desired pH (e.g., 3.0) is reached. Monitor the pH using a calibrated pH meter.
-
Mix Mobile Phase: In a separate, clean container, combine the pH-adjusted aqueous component with the required volume of the organic modifier (e.g., acetonitrile) to achieve the desired ratio (e.g., 85:15 v/v).
-
Filter: Filter the final mobile phase mixture through a 0.45 µm filter to remove any particulate matter.
-
Degas: Degas the mobile phase using a suitable method (e.g., sonication for 15-20 minutes) to remove dissolved gases.
Protocol 2: Standard and Sample Solution Preparation
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to create a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at the desired concentrations for calibration.
Sample Solution Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to a known amount of this compound.
-
Transfer the sample to a suitable volumetric flask and add the mobile phase.
-
Sonicate for a sufficient time to ensure complete dissolution of the drug.[2]
-
Dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulates from entering the HPLC system.[13]
Experimental Workflow
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of the separation of fluoroquinolones using HPLC: Application to the study of their degradation by gamma radiation [inis.iaea.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. mastelf.com [mastelf.com]
- 11. Troubleshooting HPLC Mobile Phase Issues | Sartorius [sartorius.com]
- 12. realab.ua [realab.ua]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Lemofloxacin Phototoxicity and Mitigation Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lemofloxacin phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced phototoxicity?
This compound-induced phototoxicity is primarily a photodynamic process driven by oxidative stress.[1][2][3] Upon exposure to UVA radiation, this compound absorbs photons and transitions to an excited state.[3][4][5] This excited molecule then transfers its energy to molecular oxygen, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen, superoxide (B77818) anion, and hydrogen peroxide.[3][4][6] These highly reactive species cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell damage and an inflammatory response that manifests as an exaggerated sunburn.[1][3][4][6]
Q2: How does the chemical structure of this compound contribute to its high phototoxic potential?
The phototoxic potential of fluoroquinolones is strongly influenced by the substituent at the C-8 position of the quinolone ring.[3] this compound, being an 8-halogenated fluoroquinolone, is particularly susceptible to photodegradation upon UVA irradiation.[3] This process can result in the generation of reactive aryl cations, which contribute to cellular damage.[3] In contrast, fluoroquinolones with a methoxy (B1213986) group at the C-8 position, like moxifloxacin (B1663623), are more stable under UVA radiation and exhibit significantly lower phototoxic potential.[2][3]
Q3: What are the typical clinical manifestations of this compound phototoxicity?
Clinically, this compound-induced phototoxicity presents as an acute, exaggerated sunburn-like reaction on sun-exposed areas of the skin.[5] Symptoms can appear within minutes to hours of sun exposure after taking the drug and may include erythema (redness), edema (swelling), and in severe cases, blistering.[5][7]
Q4: Are there any in vitro models to assess this compound phototoxicity?
Yes, several in vitro models are available. A commonly used and validated method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[8][9][10] This assay uses a mouse fibroblast cell line (Balb/c 3T3) to assess cytotoxicity by measuring the uptake of the vital dye Neutral Red after exposure to the test substance with and without UVA irradiation.[9][10] Human cell lines, such as dermal fibroblasts and melanocytes, are also used to investigate the mechanisms of phototoxicity, including ROS production and effects on antioxidant defense systems.[1][2]
Q5: What animal models are suitable for in vivo assessment of this compound phototoxicity?
The BALB/c mouse is a widely used and accepted animal model for in vivo phototoxicity studies of fluoroquinolones, including this compound.[8][11][12] These mice are given the drug orally, followed by exposure to UVA or simulated sunlight.[8][11] The resulting phototoxic reactions, typically assessed by ear swelling, redness, and histopathological changes, correlate well with human photosensitivity.[8][11][12]
Q6: What are potential mitigation strategies for this compound phototoxicity in an experimental setting?
In experimental settings, several strategies can be employed to mitigate this compound-induced phototoxicity:
-
Antioxidants: Since the mechanism involves oxidative stress, antioxidants can be investigated for their protective effects. For instance, Vitamin C has been shown to reverse the depletion of reduced glutathione (B108866) in fibroblasts exposed to this compound and UVA.[1] Other radical scavengers like butylated hydroxyanisole (BHA), glutathione (GSH), mannitol, and dimethylthiourea (DMTU) have also been shown to inhibit cellular phototoxicity.[13]
-
Light Filtering: Using filters to block UVA wavelengths during experiments can prevent the photoactivation of this compound.
-
Control Substance: Including a non-phototoxic or less phototoxic fluoroquinolone, such as moxifloxacin, as a negative control can help differentiate specific phototoxic effects from general cytotoxicity.[2][3]
Troubleshooting Guide for Phototoxicity Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | - Uneven cell seeding.- Inconsistent UVA irradiation across the plate.- Presence of air bubbles in wells.[14] | - Ensure a single-cell suspension before seeding and use appropriate techniques for even distribution.- Verify the uniformity of the light source output across the entire irradiation area.- Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[14] |
| No phototoxic effect observed with this compound | - Insufficient UVA dose.- Sub-optimal drug concentration.- Cell line is resistant to phototoxic effects. | - Calibrate the UVA lamp and ensure the correct dose is delivered to the cells. A typical UVA dose is around 1.3 J/cm².[1]- Perform a dose-response curve to determine the optimal concentration range for this compound. Phototoxic effects have been observed in the 0.05 mM to 1.0 mM range for fibroblasts.[1]- Use a well-characterized cell line like Balb/c 3T3, which is recommended by OECD guidelines for phototoxicity testing.[15] |
| High cytotoxicity in non-irradiated control group | - The concentration of this compound used is causing direct cytotoxicity, independent of light activation. | - Determine the IC50 of this compound in the dark to identify the concentration range that is not cytotoxic without light. Use concentrations below this threshold for phototoxicity experiments. |
| Difficulty in dissolving this compound | - this compound may have limited solubility in aqueous media. | - Prepare stock solutions in an appropriate solvent like DMSO before diluting in culture medium. Ensure the final solvent concentration does not affect cell viability. |
| Inconsistent results in ROS detection assays | - The fluorescent probe is photobleaching.- The probe is reacting with components of the medium.- Timing of measurement is not optimal. | - Minimize exposure of the probe to light before and during measurement.- Use a simplified buffer like PBS for the assay to avoid interference.- Perform a time-course experiment to determine the peak of ROS production after irradiation. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Human Dermal Fibroblasts
| This compound Concentration (mM) | Cell Viability without UVA (%) | Cell Viability with UVA (1.3 J/cm²) (%) |
| 0.001 | No significant reduction | ~80% |
| 0.005 | No significant reduction | ~79% |
| 0.01 | No significant reduction | ~75% |
| 0.05 | No significant reduction | ~90% (slight decrease) |
| 0.10 | No significant reduction | ~65% |
| 0.50 | No significant reduction | ~24% |
| 1.00 | No significant reduction | ~24% |
Source: Adapted from studies on human dermal fibroblasts.[1]
Table 2: Effect of this compound and UVA on Antioxidant Enzyme Expression in Human Dermal Fibroblasts
| Treatment | SOD1 Expression (% of Control) | SOD2 Expression (% of Control) | Catalase (CAT) Expression (% of Control) | GPx1 Expression (% of Control) |
| UVA only | ~150% | ~140% | No significant change | ~130% |
| This compound (0.5 mM) only | No significant change | No significant change | ~68% | ~79% |
| This compound (0.5 mM) + UVA | No significant change | No significant change | Not reported | Not reported |
Source: Adapted from Kowalska et al., 2022.[1]
Table 3: In Vivo Phototoxicity of Fluoroquinolones in BALB/c Mice
| Compound | Dose (mg/kg) | Phototoxic Response (Ear Swelling/Erythema) |
| Trovafloxacin | 10, 30 | No significant response |
| Trovafloxacin | 90, 250 | Mild response |
| Lomefloxacin (B1199960) | 71 | Strong and persistent response |
| Sparfloxacin | 30 | Increased auricular thickness, edema, cellular infiltration |
| Gatifloxacin | 100 | No phototoxicity |
| Ofloxacin | 100 | No phototoxicity |
| Ciprofloxacin | 100 | Mild phototoxicity |
| Norfloxacin | 100 | Mild phototoxicity |
| Enoxacin | 100 | Moderate phototoxicity |
| Fleroxacin | 100 | Moderate phototoxicity |
Source: Adapted from studies in BALB/c mice.[11][12]
Experimental Protocols
1. In Vitro 3T3 NRU Phototoxicity Assay (Adapted from OECD Guideline 432)
This protocol is a standardized method to assess the phototoxic potential of a substance.
-
Cell Culture: Maintain Balb/c 3T3 fibroblasts in appropriate culture medium and conditions.
-
Seeding: Seed cells into two 96-well plates at a density that will not reach confluence by the end of the experiment.
-
Treatment: After 24 hours, replace the medium with a range of concentrations of this compound (and controls) diluted in a suitable buffer. One plate is for the irradiation part of the experiment (+Irr), and the other is for the non-irradiation part (-Irr).
-
Irradiation: Expose the +Irr plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The -Irr plate is kept in the dark at room temperature for the same duration.
-
Incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red medium for 3 hours. Then, wash the cells and extract the dye.
-
Measurement: Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis: Calculate the cell viability for each concentration relative to the solvent control. Compare the IC50 values (concentration causing 50% reduction in viability) between the +Irr and -Irr plates to determine the phototoxic potential.
2. In Vivo Phototoxicity Assessment in BALB/c Mice
This protocol assesses the phototoxic response in an animal model.
-
Animals: Use female BALB/c mice.
-
Dosing: Administer this compound orally by gavage. A positive control, such as lomefloxacin at 71 mg/kg, should be used.[11] A vehicle control group is also necessary.
-
Irradiation: Immediately after dosing, expose the mice to UVA light (e.g., a total dose of approximately 18 J/cm² over 4 hours).[11]
-
Assessment: Measure ear thickness using a digital caliper before dosing and at several time points after irradiation (e.g., 0, 24, 48, 72, and 96 hours).[11] Visually score erythema and edema.
-
Histopathology: At the end of the experiment, collect ear tissue for histopathological examination to assess for edema, cellular infiltration, and necrosis.[12]
-
Data Analysis: Compare the changes in ear thickness and histopathological scores between the treated and control groups.
3. Quantification of Intracellular ROS
This protocol measures the generation of reactive oxygen species in cells.
-
Cell Culture and Treatment: Culture cells (e.g., human dermal fibroblasts) and treat with this compound as described for the in vitro assays.
-
ROS Probe: After treatment and just before irradiation, load the cells with a fluorescent ROS probe, such as H2DCFDA, according to the manufacturer's instructions.
-
Irradiation: Expose the cells to UVA radiation (e.g., 1.3 J/cm²).[1]
-
Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: Quantify the increase in fluorescence in the this compound-treated and irradiated group compared to the control groups.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-Induced Phototoxicity and Mitigation by Antioxidants.
Caption: Experimental Workflow for the In Vitro 3T3 NRU Phototoxicity Assay.
Caption: Impact of this compound and UVA on the Cellular Antioxidant Defense System.
References
- 1. Changes in the Oxidation-Reduction State of Human Dermal Fibroblasts as an Effect of Lomefloxacin Phototoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Drug-induced photosensitivity: new insights into pathomechanisms and clinical variation through basic and applied science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of skin phototoxicity with three drugs by an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives, followed by ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Mitigating Fluoroquinolone-Related Side Effects in Animal Research
Disclaimer: The following information primarily pertains to Levofloxacin (B1675101) and Lomefloxacin (B1199960), structurally and functionally similar fluoroquinolones, due to a lack of specific data for "Lemofloxacin" in the current literature. The troubleshooting strategies proposed are based on documented mechanisms of toxicity and should be considered as starting points for further investigation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of Levofloxacin and Lomefloxacin in animal studies?
A1: Based on extensive animal research, the most frequently observed side effects include phototoxicity (skin reactions to UV light), cardiotoxicity (effects on heart rhythm and function), arthropathy (joint cartilage damage, especially in juvenile animals), and neurotoxicity (effects on the central nervous system).[1][2][3][4][5]
Q2: Are there specific animal models that are more susceptible to certain side effects?
A2: Yes. For instance, juvenile animals, particularly dogs and rats, are highly susceptible to quinolone-induced arthropathy.[4][6][7] Zebrafish have been effectively used to model cardiotoxic effects, showing developmental impairments of the heart.[1][8] Mice, particularly specific strains like xeroderma pigmentosum group A gene-deficient (XPA-/-) mice, have been used to study phototoxicity and photocarcinogenesis.[9]
Q3: What is the general mechanism behind fluoroquinolone toxicity?
A3: Fluoroquinolones primarily work by inhibiting bacterial DNA gyrase and topoisomerase IV.[10] However, their toxicity in mammals is thought to stem from off-target effects, including the inhibition of mammalian topoisomerases, leading to mitochondrial dysfunction, oxidative stress, and interactions with various cellular receptors and ion channels.[11][12]
Troubleshooting Guides
Phototoxicity
Issue: Animals are developing skin lesions, inflammation, or tumors after administration of Lomefloxacin or Levofloxacin and subsequent exposure to light.
Background: Lomefloxacin is considered one of the most phototoxic fluoroquinolones.[11] This effect is linked to the drug's absorption of UVA radiation, leading to the generation of reactive oxygen species (ROS), oxidative stress, and DNA damage in the form of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPD).[3][9][11] This can result in both acute inflammatory reactions and long-term photocarcinogenesis.[9]
Troubleshooting & Mitigation Strategies:
-
Control Light Exposure: House animals under lighting that excludes UVA wavelengths. If UVA exposure is a necessary part of the experimental design, its duration and intensity should be minimized.
-
Consider Antioxidant Co-administration: Since the mechanism involves oxidative stress, the potential protective effect of co-administering antioxidants could be investigated.
-
Dose and Timing Adjustment: Investigate if lower doses of the fluoroquinolone can achieve the desired therapeutic effect while minimizing phototoxicity. Also, timing administration to avoid peak periods of necessary light exposure could be a variable to explore.
Experimental Protocol: Assessing Phototoxicity
A study on photocarcinogenesis used the following protocol:
-
Animal Model: Xeroderma pigmentosum group A gene-deficient (XPA-/-) mice and wild-type (XPA+/+) mice.
-
Drug Administration: Administration of Lomefloxacin.
-
Irradiation: Exposure to 5 J/cm² of UVA radiation.
-
Endpoint Measurement: Observation for the appearance of the first skin tumor. Immunohistochemical analysis of skin biopsies for the formation of cyclobutane pyrimidine dimers (CPD).[9]
Quantitative Data on Phototoxicity
| Animal Model | Drug | UVA Exposure | Outcome | Reference |
| XPA-/- mice | Lomefloxacin | 75 J/cm² over 5 weeks | First skin tumor appeared | [9] |
| XPA+/+ mice | Lomefloxacin | 345 J/cm² over 23 weeks | First skin tumor appeared | [9] |
Mechanism of Phototoxicity
Caption: Lomefloxacin absorbs UVA radiation in skin cells, leading to ROS generation, DNA damage, and subsequent phototoxicity.
Cardiotoxicity
Issue: Observation of cardiac arrhythmias, changes in ECG patterns (e.g., QT interval prolongation), or developmental cardiotoxicity in animal models.
Background: Fluoroquinolones like Levofloxacin can induce cardiotoxic effects.[2] In zebrafish larvae, Levofloxacin exposure led to pericardial edema, altered heart rate, and changes in the expression of key cardiac development genes.[1][8] In rats, long-term administration produced deleterious effects on the ECG pattern and was associated with alterations in the mRNA expression of cardiac ion channels (Kv4.3, Kv1.2, and Nav1.5).[2]
Troubleshooting & Mitigation Strategies:
-
Cardiovascular Monitoring: Implement continuous or frequent ECG monitoring for animals in the study, especially in models with pre-existing cardiac conditions.[2]
-
Electrolyte Balance: Ensure normal electrolyte levels (e.g., potassium, magnesium) in the animals, as imbalances can exacerbate QT prolongation risks.[13]
-
Avoid Co-administration of QT-prolonging Drugs: Be aware of and avoid the concurrent use of other medications known to prolong the QT interval.[13]
-
Dose-Response Assessment: Conduct thorough dose-response studies to identify the minimum effective dose with the least cardiotoxic potential.
Experimental Protocol: Assessing Cardiotoxicity in Zebrafish
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are exposed to varying concentrations of Levofloxacin (e.g., 0, 0.5, 1, 2, 4, and 8 mM).[1][8]
-
Endpoints:
-
Morphological: Observe for pericardial edema and measure the distance between the sinus venosus and arteriolar bulb (SV-BA) at specific time points (e.g., 96 hours post-fertilization).[1][8]
-
Functional: Measure the heart rate at a specific time point (e.g., 72 hours post-exposure).[1]
-
Molecular: Use quantitative PCR to analyze the expression of key cardiac development genes (e.g., nppa, myh6, myl7, gata4, nkx2.5).[1][8]
-
Quantitative Data on Cardiotoxicity in Zebrafish Larvae (96 hpf)
| Levofloxacin Conc. | Observation | p-value | Reference |
| 2 mM | Significantly larger pericardial area | < 0.01 | [1] |
| 8 mM | Significantly larger pericardial area | < 0.001 | [1] |
| 4 mM | Significantly increased SV-BA length | < 0.01 | [1] |
| 8 mM | Significantly increased SV-BA length | < 0.0001 | [1] |
| 8 mM | Significantly decreased heart rate (at 72h) | < 0.0001 | [1] |
Signaling Pathway in Cardiotoxicity
References
- 1. The Acute Toxicity and Cardiotoxic Effects of Levofloxacin on Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiotoxic effect of levofloxacin and ciprofloxacin in rats with/without acute myocardial infarction: Impact on cardiac rhythm and cardiac expression of Kv4.3, Kv1.2 and Nav1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. aijvm.aipublishers.org [aijvm.aipublishers.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The photocarcinogenesis of antibiotic lomefloxacin and UVA radiation is enhanced in xeroderma pigmentosum group A gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fq100.org [fq100.org]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Lemofloxacin Chelation with Metal Ions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lemofloxacin and its chelation with metal ions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My this compound-metal complex solution shows inconsistent absorbance/fluorescence readings. What could be the cause?
Answer: Inconsistent spectrophotometric readings are often due to a lack of control over the experimental environment. The most common culprits are:
-
pH Fluctuation: The formation and stability of this compound-metal chelates are highly pH-dependent.[1][2][3][4] this compound is a zwitterionic molecule with different protonation states at various pH values, which affects its chelating ability.[2] For instance, the optimal pH for Fe(III) complex formation with levofloxacin (B1675101) has been reported to be around 5.[1]
-
Troubleshooting Steps:
-
Use a buffered solution: Always perform your experiments in a well-defined buffer system to maintain a constant pH. The choice of buffer is critical, as some buffer components can interact with metal ions.
-
Verify pH before and after: Measure the pH of your solution before adding the reactants and after the complex has formed to ensure it remains stable throughout the experiment.
-
Optimize pH: If you are developing a new protocol, perform a pH titration to determine the optimal pH for the specific metal ion you are studying.[3]
-
-
-
Solvent Effects: The dielectric constant of the solvent can influence the stability of the metal complexes.[2]
-
Troubleshooting Steps:
-
Maintain consistent solvent composition: If using a mixed solvent system (e.g., methanol-water), ensure the volume ratio is precise in all experiments.
-
Consider solvent polarity: Be aware that changing the solvent can alter the stability and spectroscopic properties of the chelate.
-
-
Question 2: I am struggling to determine the stoichiometry of my this compound-metal complex. How can I reliably determine the binding ratio?
Answer: Determining the correct stoichiometry (metal-to-ligand ratio) is crucial for understanding the chelation process. Common stoichiometries for divalent metals are 1:1 and 1:2, while trivalent metals can also form 1:3 complexes.[2][5]
-
Recommended Method: Job's Method of Continuous Variation This is a widely used spectrophotometric technique to determine stoichiometry.[6][7][8]
-
Troubleshooting Steps:
-
Prepare equimolar solutions: Start with stock solutions of this compound and the metal salt at the same molar concentration.
-
Create a series of mixtures: Prepare a series of solutions where the mole fraction of the drug and metal ion varies, but the total molar concentration remains constant.
-
Measure absorbance/fluorescence: Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum absorbance of the complex.
-
Plot and interpret: Plot the absorbance/fluorescence against the mole fraction of this compound. The mole fraction at which the maximum absorbance/fluorescence occurs indicates the stoichiometry of the complex.
-
-
-
Alternative Method: Molar Ratio Method In this method, the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other (this compound) is varied. A plot of absorbance/fluorescence versus the molar ratio of the ligand to the metal will show a break at the point corresponding to the stoichiometry of the complex.
Question 3: The solubility of my this compound appears to decrease upon adding metal ions, leading to precipitation. How can I prevent this?
Answer: While some studies suggest that chelation can increase the solubility of fluoroquinolones, the formation of insoluble and unabsorbable chelates is a known issue, particularly in the context of drug absorption in the gastrointestinal tract.[9][10][11]
-
Troubleshooting Steps:
-
Adjust pH: The solubility of both this compound and the resulting complex is pH-dependent. Experiment with different pH values to find a range where both the free drug and the complex remain in solution.
-
Modify the Solvent System: If working with isolated complexes, consider using a solvent system with a different polarity or a co-solvent to enhance solubility.
-
Control Concentrations: Working with lower concentrations of both this compound and the metal ion can help prevent precipitation.
-
Consider Prodrugs: For in vivo applications where chelation is a problem, ester prodrugs of this compound have been developed to mask the carboxylic acid group responsible for chelation, thereby preventing the formation of insoluble complexes with metal ions like Al(III).[10][12][13]
-
Frequently Asked Questions (FAQs)
What are the primary binding sites of this compound for metal chelation?
This compound typically acts as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the deprotonated carboxyl group and the pyridone carbonyl group.[2][5][14] However, under certain conditions, other binding modes, such as through the nitrogen atoms of the piperazine (B1678402) ring, have been proposed, particularly for metals like Fe(III).[15]
How does metal chelation affect the biological activity of this compound?
The effect of metal chelation on the antimicrobial activity of this compound can be complex. In some cases, the formation of metal complexes can enhance the antibacterial profile compared to the parent drug.[5][16] However, the formation of insoluble chelates with polyvalent cations (e.g., from antacids) can significantly reduce the oral bioavailability of this compound, potentially leading to treatment failure.[9][11]
Which analytical techniques are most suitable for characterizing this compound-metal complexes?
A combination of spectroscopic and analytical techniques is typically employed:
-
UV-Visible Spectroscopy: To monitor the formation of the complex and determine stability constants and stoichiometry.[1]
-
Fluorescence Spectrophotometry: Useful for studying the binding interaction, as metal ions can quench the intrinsic fluorescence of this compound.[17]
-
FT-IR Spectroscopy: To identify the functional groups involved in the coordination by observing shifts in their vibrational frequencies upon complexation.[5][15]
-
¹H NMR Spectroscopy: To elucidate the structure of the complex in solution.[5]
-
Potentiometric Titration: To determine the stability constants of the complexes.[7][8]
-
Elemental Analysis: To confirm the elemental composition of the synthesized solid complexes.[5]
Quantitative Data Summary
The stability of this compound-metal complexes is a critical parameter in understanding their behavior. The following tables summarize reported stability constants and thermodynamic parameters for various metal ions.
Table 1: Stability Constants (log K) of this compound-Metal Complexes
| Metal Ion | Stoichiometry (M:L) | Method | log K₁ | log K₂ | Reference |
| Mn(II) | 1:1, 1:2 | Potentiometry | 4.85 (at 303K) | 4.10 (at 303K) | |
| Cu(II) | 1:1 | Spectrophotometry | - | - | [7][8] |
| Fe(III) | 1:3 | UV-Vis | - | - | [1] |
| Al(III) | - | Fluorescence | High Affinity | - | [18] |
| Zn(II) | - | Fluorescence | - | - | [18] |
| Mg(II) | - | - | Low Affinity | - | [18] |
Note: Stability constants can vary depending on experimental conditions such as temperature, ionic strength, and solvent system.
Table 2: Thermodynamic Parameters for this compound-Mn(II) Complexation
| Parameter | Value (at 303K) |
| ΔG (kJ/mol) | -27.68 |
| ΔH (kJ/mol) | -29.95 |
| ΔS (J/mol·K) | -7.49 |
Data from Bhardwaj & Singh (2014). Negative ΔG indicates a spontaneous process, while negative ΔH and ΔS suggest an exothermic and ordered complex formation, respectively.
Experimental Protocols
Protocol 1: Determination of Stoichiometry using Job's Method of Continuous Variation
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., 1x10⁻³ M) in a suitable buffered solvent.
-
Preparation of Sample Series: In a series of volumetric flasks, mix the stock solutions in varying proportions (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant.
-
Equilibration: Allow the solutions to stand for a sufficient time to ensure complex formation is complete.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. Use a solution of this compound at the same concentration as a blank if the metal ion does not absorb at this wavelength.
-
Data Analysis: Plot the absorbance versus the mole fraction of this compound. The peak of the curve corresponds to the stoichiometry of the complex.
Protocol 2: Synthesis of a Solid this compound-Metal Complex (Example: with Mn(II))
-
Dissolution of Reactants: Dissolve this compound in a suitable solvent (e.g., a methanol-water mixture). Separately, dissolve the metal salt (e.g., MnCl₂) in the same solvent.
-
Mixing: Add the metal salt solution dropwise to the this compound solution with constant stirring. A 1:2 metal-to-ligand molar ratio is often used for divalent metals.[5]
-
pH Adjustment: Adjust the pH of the mixture to the optimal range for complex formation (e.g., pH 7-8 for some complexes) using a dilute base like NaOH or NH₃ solution.[15]
-
Reflux: Heat the mixture under reflux for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion.[15]
-
Isolation: Allow the solution to cool. The solid complex may precipitate out. If not, the solvent can be slowly evaporated.
-
Washing and Drying: Filter the solid product, wash it with the solvent to remove any unreacted starting materials, and dry it under a vacuum.
Visualizations
Caption: Workflow for determining complex stoichiometry using Job's method.
Caption: Troubleshooting logic for inconsistent spectrophotometric data.
References
- 1. Secure Verification [rimsi.imsi.bg.ac.rs]
- 2. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. research.itu.edu.tr [research.itu.edu.tr]
- 9. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of hemiacetal esterified levofloxacin to prevent chelation with metal-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Development of a Prodrug of Levofloxacin to Avoid Chelation with Al3+ and of Pemetrexed Dimedoxomil Esters for Oral Administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journalresearchijf.com [journalresearchijf.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, spectroscopic, and biological evaluation of some levofloxacin metal complexes | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lemofloxacin Permeability in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of Lemofloxacin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected permeability characteristics of this compound?
While specific data for this compound is limited in publicly available literature, its structural similarity to other fluoroquinolones like Levofloxacin (B1675101) suggests it may exhibit moderate to high permeability. However, like many fluoroquinolones, its permeability is likely influenced by active transport mechanisms, particularly efflux pumps. Studies on other fluoroquinolones have shown concentration-dependent permeability, indicating the involvement of transporters.[1][2] For instance, levofloxacin and ofloxacin (B1677185) are classified as high-permeability drugs, whereas ciprofloxacin (B1669076) is considered a low-permeability drug.[1]
Q2: Which cell lines are recommended for assessing this compound permeability?
The most commonly used and well-characterized cell lines for in vitro permeability assays are:
-
Caco-2: A human colon adenocarcinoma cell line that differentiates into a monolayer with morphological and functional similarities to the small intestinal epithelium.[3] Caco-2 cells express various transporters, including efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).
-
MDCK (Madin-Darby Canine Kidney): This cell line forms a polarized monolayer with tight junctions. Wild-type MDCK cells have low endogenous transporter expression, making them a good model for assessing passive permeability. Transfected MDCK cell lines, such as MDCK-MDR1 , which overexpress human P-gp, are invaluable for specifically studying the role of this efflux pump.[4]
Q3: How can I determine if this compound is a substrate of an efflux pump like P-glycoprotein (P-gp)?
To determine if this compound is a P-gp substrate, a bidirectional transport assay should be performed using a cell line that expresses P-gp (e.g., Caco-2 or MDCK-MDR1). The key steps are:
-
Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B).
-
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[4]
-
To confirm P-gp involvement, repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[5]
Q4: What are some strategies to enhance the permeability of this compound in my assay?
Strategies to enhance this compound permeability generally fall into two categories:
-
Inhibiting Efflux Pumps: If this compound is identified as an efflux pump substrate, co-incubation with a specific inhibitor (e.g., verapamil for P-gp) can increase its net transport across the cell monolayer.
-
Using Permeation Enhancers: Chemical permeation enhancers can transiently open the tight junctions between cells (paracellular route) or alter the cell membrane to facilitate transport (transcellular route). Examples include sodium caprate and certain surfactants.[6] However, their use must be carefully optimized to avoid cytotoxicity.
Troubleshooting Guides
Issue 1: Low Transepithelial Electrical Resistance (TEER) Values
Low TEER values indicate a poorly formed or compromised cell monolayer, leading to unreliable permeability data.
| Possible Cause | Troubleshooting Step |
| Incomplete Differentiation | Caco-2 cells typically require 21 days post-seeding to fully differentiate and form tight junctions. Ensure you are culturing for the appropriate duration. |
| Incorrect Seeding Density | Both too low and too high seeding densities can impair monolayer formation. Optimize the seeding density for your specific cell line and culture conditions. |
| Suboptimal Culture Conditions | Ensure the correct media composition (including serum concentration), temperature, and CO2 levels are maintained. Change the media every 2-3 days. |
| High Passage Number | Use cells within a validated passage number range, as high passage numbers can lead to altered cell characteristics and reduced ability to form tight junctions. |
| Contamination | Test for mycoplasma and other microbial contamination, which can negatively impact cell health and monolayer integrity. |
| Mechanical Disruption | Be gentle during media changes and when handling the Transwell inserts to avoid physically damaging the monolayer. |
Issue 2: High Variability in Permeability Data
High variability between replicate wells can obscure the true permeability of your compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting to seed the same number of cells in each well. |
| Edge Effects | The outer wells of a multi-well plate can be prone to evaporation and temperature fluctuations. Avoid using the outermost wells or fill them with media without cells to create a humidity barrier. |
| Incomplete Compound Solubilization | Ensure your test compound is fully dissolved in the transport buffer. The presence of precipitates will lead to inaccurate dosing concentrations. |
| Inaccurate Sampling and Analysis | Use calibrated pipettes and a validated analytical method (e.g., LC-MS/MS) for accurate quantification of the compound in the donor and receiver compartments. |
Issue 3: Poor Mass Balance (% Recovery)
Low recovery of the test compound at the end of the experiment can indicate several issues.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | The compound may be binding to the plastic of the Transwell plate. Using plates with low-binding surfaces can help. Including a protein like BSA in the receiver buffer can also mitigate this for lipophilic compounds. |
| Cellular Accumulation | The compound may be accumulating within the cells. At the end of the experiment, lyse the cells and analyze the lysate to quantify the amount of compound retained. |
| Metabolism | Caco-2 cells express some metabolic enzymes. Analyze samples for the presence of metabolites. |
| Compound Instability | Assess the stability of your compound in the transport buffer under the experimental conditions (time, temperature, pH). |
Quantitative Data Summary
The following table summarizes permeability data for several fluoroquinolones, which can serve as a reference for designing experiments with this compound.
| Fluoroquinolone | Cell Line | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Levofloxacin | Caco-2 | High Permeability Drug | Subject to efflux | [1] |
| Ofloxacin | Caco-2 | High Permeability Drug | Subject to efflux | [1] |
| Lomefloxacin | Caco-2 | High Permeability Drug | Subject to efflux | [1] |
| Ciprofloxacin | Caco-2 | Low Permeability Drug | Subject to efflux | [1] |
| Gemifloxacin | Caco-2 | 1.20 ± 0.09 | 1.78 | [7] |
Note: The classification of high and low permeability is based on comparison to internal standards in the respective studies.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is designed to determine the apparent permeability coefficient (Papp) and efflux ratio of this compound.
Materials:
-
Caco-2 cells (passage number 20-40)
-
24-well Transwell plates (0.4 µm pore size)
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
P-gp inhibitor (e.g., Verapamil) stock solution
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an optimized density. Culture for 21 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use wells with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Preparation for Transport Study:
-
Wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Transport Experiment (A-B):
-
Add the dosing solution (this compound in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh, pre-warmed HBSS. Take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (B-A):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
P-gp Inhibition Study: Repeat the bidirectional transport experiment in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) in both the apical and basolateral chambers. Pre-incubate with the inhibitor for 30 minutes before adding this compound.
-
Monolayer Integrity Post-Experiment: Add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure the concentration of Lucifer yellow in the basolateral chamber to confirm monolayer integrity was maintained.
-
Sample Analysis: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Calculate the percent recovery.
-
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay
This protocol is specifically designed to investigate the interaction of this compound with human P-gp.
Materials:
-
MDCK-MDR1 cells
-
24-well Transwell plates (0.4 µm pore size)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418)
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Known P-gp substrate (e.g., Digoxin) as a positive control
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed MDCK-MDR1 cells on Transwell inserts. Culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure TEER values to ensure monolayer integrity.
-
Transport Experiment: Follow the same procedure as for the Caco-2 assay (steps 3-5 and 7-9) to determine the Papp (A-B), Papp (B-A), and efflux ratio for this compound. Run a positive control (e.g., Digoxin) in parallel to confirm the functionality of the P-gp in the cell monolayer.
Visualizations
Caption: General workflow for a cell-based permeability assay.
Caption: Simplified signaling pathways regulating P-glycoprotein expression.
References
- 1. Permeability classification of representative fluoroquinolones by a cell culture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of transcellular transport of levofloxacin across LLC-PK1 and Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 5. Fexofenadine transport in Caco-2 cells: inhibition with verapamil and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transport of gemifloxacin, a 4th generation quinolone antibiotic, in the Caco-2 and engineered MDCKII cells, and potential involvement of efflux transporters in the intestinal absorption of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lemofloxacin Degradation During Storage and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lemofloxacin. The information addresses common issues related to the degradation of this compound during storage and handling in experimental settings.
I. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the handling and analysis of this compound.
Issue 1: Observable Changes in this compound Solutions
1.1 My this compound solution has turned yellow. What is the cause and is it still usable?
-
Possible Cause: Discoloration, particularly a yellowing of a this compound solution, can be an indication of degradation, often due to oxidation or photodegradation. Exposure to light, especially UV light, and certain solvents like DMSO can promote the formation of colored degradants.[1] The appearance of a yellow to greenish-yellow color does not necessarily mean a loss of potency, but it does suggest that degradation has occurred.[2]
-
Troubleshooting Steps:
-
Protect from Light: Ensure that all solutions are prepared and stored in amber-colored vials or are otherwise protected from light.[3]
-
Solvent Consideration: If using DMSO as a solvent, be aware that it can act as an oxidizing agent, potentially causing color changes over time, even when stored at low temperatures.[1] Consider using an alternative solvent if the discoloration is a recurring issue.
-
Analytical Verification: The most reliable way to determine if the solution is still usable is to analyze its purity and concentration using a stability-indicating HPLC method. This will quantify the amount of remaining active this compound and detect the presence of degradation products.
-
1.2 I have observed precipitation in my this compound intravenous (IV) solution. What could be the reason?
-
Possible Causes:
-
pH Incompatibility: this compound's solubility is pH-dependent. Mixing it with alkaline solutions can cause it to precipitate.[4]
-
Incompatible Infusion Fluids: Precipitation can occur when this compound is mixed with certain IV fluids, such as 20% mannitol (B672) injection or 5% sodium bicarbonate injection, under specific storage conditions.[4]
-
Presence of Multivalent Cations: this compound can chelate with multivalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺), leading to the formation of insoluble complexes.[4] This can be a factor in solutions like Ringer's injection.[5][6]
-
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of the final solution is within a range where this compound is soluble.
-
Use Compatible Fluids: Refer to stability data for compatible infusion fluids. 0.9% sodium chloride and 5% dextrose are generally compatible.[4][7]
-
Avoid Co-administration with Cations: Do not mix this compound solutions with preparations containing multivalent cations.[8]
-
Visual Inspection: Always visually inspect solutions for particulate matter before use. Discard any solution that shows precipitation.[9]
-
Issue 2: Unexpected Analytical Results
2.1 I am seeing unexpected peaks in my HPLC chromatogram for a this compound stability study. What are the possible sources?
-
Possible Causes:
-
Degradation Products: The extra peaks are likely degradation products of this compound formed due to stress conditions (e.g., acid, base, oxidation, light, heat).[10][11] Common degradants include this compound N-oxide, desmethyl this compound, and descarboxyl this compound.[11]
-
Contamination: The unexpected peaks could be due to contamination from glassware, solvents, or the HPLC system itself.
-
Carryover: If a small version of a peak from a previous injection appears, it may be due to carryover from the autosampler.[12]
-
Ghost Peaks: In gradient elution, contaminants from the mobile phase can accumulate on the column and elute as "ghost peaks" when the solvent strength increases.[12]
-
-
Troubleshooting Steps:
-
Identify Degradants: Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks to help in their structural elucidation.[11]
-
Blank Injections: Run a blank injection (mobile phase only) to check for contamination from the solvent or system.
-
Check for Carryover: Inject a blank after a concentrated sample to see if carryover is occurring.[12]
-
Mobile Phase Quality: Ensure high-purity solvents are used for the mobile phase to avoid ghost peaks.[12]
-
2.2 The peak for this compound in my HPLC analysis is tailing. How can I improve the peak shape?
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[13]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound and the silanol groups. An unsuitable pH can increase secondary interactions.[13]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[13]
-
Column Degradation: An old or poorly maintained column can exhibit poor peak shapes.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3-4) can suppress the ionization of silanol groups, improving peak shape.[13]
-
Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and reduce tailing.[13]
-
Select an Appropriate Column: Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds.[13]
-
Reduce Sample Concentration: Dilute the sample to check if column overload is the issue.[13]
-
Column Maintenance: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound are photodegradation and oxidative degradation.[10]
-
Photodegradation: this compound is known to be photolabile and can degrade upon exposure to daylight and UV light.[5][6] A common photodegradation product is this compound N-oxide, formed by the oxidation of the piperazine (B1678402) ring.[5][6]
-
Oxidative Degradation: this compound is susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide.[10] Significant degradation is often observed under oxidative stress conditions in forced degradation studies.[10][14]
-
Hydrolysis: this compound shows some degradation under acidic conditions, while it is relatively stable under basic and neutral hydrolytic conditions.[10][14]
-
Thermal Degradation: this compound is generally stable under dry heat conditions, with significant degradation occurring only at very high temperatures.[15][16]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be protected from light.[3] For intravenous solutions diluted in a compatible fluid to a concentration of 5 mg/mL, they are stable for 72 hours at or below 25°C and for 14 days when refrigerated at 5°C.[9] Frozen solutions can be stable for up to 6 months at -20°C.[9] It is crucial to avoid refrigeration or freezing of undiluted this compound injection.[3]
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution significantly influences the photodegradation rate of this compound. The degradation rate increases in the pH range of 5.0 to 9.0, with the maximum degradation rate observed around pH 10. The molecule is more stable in the pH range around 7.
Q4: What is a stability-indicating method and why is it important for this compound?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, which is known to degrade under various conditions, a stability-indicating HPLC method is crucial to ensure that the measured concentration corresponds only to the intact drug and is not inflated by the co-elution of degradation products. This is essential for accurate stability studies and quality control.[10][17]
Q5: Where can I find a protocol for a forced degradation study of this compound?
A5: A comprehensive protocol for a forced degradation study, based on ICH guidelines, is provided in the "Experimental Protocols" section of this document. It outlines the conditions for acid, base, oxidative, thermal, and photolytic stress testing.
III. Data Presentation
Quantitative Degradation Data
Table 1: Photodegradation Kinetics of this compound at Different pH Values
| pH | Apparent First-Order Rate Constant (kobs) (x 10-3 min-1) |
| 2.0 | 0.167 |
| 10.0 | 1.807 |
Data suggests that photodegradation is significantly influenced by pH.
Table 2: Stability of this compound (5 mg/mL) in Different Infusion Fluids Exposed to Daylight for 84 Days
| Infusion Fluid | Remaining this compound (%) | Time for 10% Degradation (t0.1) (days) |
| Ringer's Solution | ~85% | 53 |
| 0.9% NaCl | ~96% | 141 |
| 5% Dextrose | ~96% | 206 |
Data indicates that this compound is most stable in 5% Dextrose and 0.9% NaCl, and least stable in Ringer's solution when exposed to daylight, possibly due to the presence of calcium ions in Ringer's solution which can form unstable complexes with fluoroquinolones.[5][6]
IV. Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a representative isocratic RP-HPLC method for the quantification of this compound in the presence of its degradation products. Note: This method may require optimization for specific instrumentation and sample matrices.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Highly pure water (e.g., Milli-Q)
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent.[17]
-
Mobile Phase: A mixture of a buffer and methanol (68:32 v/v). The buffer consists of an aqueous solution of triethylamine with the pH adjusted with orthophosphoric acid.[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 294 nm.[10]
-
Column Temperature: Ambient (e.g., 25°C).
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the buffer solution and mix with methanol in the specified ratio. Filter through a 0.45 µm filter and degas before use.[17]
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: For a tablet formulation, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a known amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[18]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][17]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under various stress conditions. Note: The duration of stress and concentration of stressors may need to be adjusted to achieve a target degradation of 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Cool the solution and neutralize it with an appropriate amount of 1N NaOH.
-
Dilute with the mobile phase to the desired concentration for HPLC analysis.[18]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Keep the mixture at room temperature or heat at a specified temperature for a defined period.
-
Cool the solution (if heated) and neutralize it with an appropriate amount of 1N HCl.
-
Dilute with the mobile phase for HPLC analysis.[18]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified time (e.g., 24 hours).
-
Dilute with the mobile phase for HPLC analysis.[18]
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).[14]
-
After cooling, dissolve a known amount of the stressed powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or in a photostability chamber for a defined period.
-
Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.[18]
-
3. Analysis of Stressed Samples:
-
Analyze all the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method described in Protocol 1.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
-
Ensure that the main this compound peak is well-resolved from all degradation product peaks.
V. Visualizations
Caption: Troubleshooting logic for identifying the source of unexpected peaks in an HPLC chromatogram.
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: Simplified diagram of the primary photodegradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin | Moroccan Journal of Chemistry [revues.imist.ma]
- 17. sphinxsai.com [sphinxsai.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Levofloxacin and Ciprofloxacin Efficacy Against Pseudomonas aeruginosa
A Note on Scope: Initial searches for "lemofloxacin" yielded insufficient data for a comprehensive comparison against ciprofloxacin (B1669076) for Pseudomonas aeruginosa infections. This guide will therefore focus on a detailed comparison between the closely related and extensively studied fluoroquinolone, levofloxacin (B1675101) , and ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, providing a synthesis of in vitro and in vivo data to inform research and clinical perspectives.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Fluoroquinolones, including levofloxacin and ciprofloxacin, have been pivotal in the management of P. aeruginosa infections. Both antibiotics exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. While sharing a common mechanism, their efficacy profiles against P. aeruginosa exhibit nuances in terms of in vitro potency, pharmacokinetic and pharmacodynamic (PK/PD) parameters, and clinical outcomes. This guide provides a comparative overview of their performance, supported by experimental data.
In Vitro Susceptibility
In vitro studies consistently demonstrate that ciprofloxacin has greater potency against P. aeruginosa than levofloxacin, as evidenced by lower minimum inhibitory concentration (MIC) values.[1] However, the clinical interpretation of this difference is complex and requires consideration of achievable drug concentrations in the body.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| Levofloxacin | 4 | >32 | 48.2 | [2] |
| Ciprofloxacin | 4 | >64 | 17.1 | [2] |
| Levofloxacin | - | - | 75.3 | [3] |
| Ciprofloxacin | - | - | 75.3 | [3] |
| Levofloxacin | - | - | 57.5 | [4] |
| Ciprofloxacin | - | - | 65 | [4] |
Table 1: Comparative In Vitro Activity of Levofloxacin and Ciprofloxacin against Pseudomonas aeruginosa
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
One study found that the MICs for levofloxacin were generally two- to fourfold higher than for ciprofloxacin against clinical isolates of P. aeruginosa.[5] Another comparative study reported equal activity for levofloxacin and ciprofloxacin against 300 clinical isolates, with a susceptibility rate of 75.3% for both.[3] A more recent study on 40 P. aeruginosa strains showed susceptibility rates of 57.5% for levofloxacin and 65% for ciprofloxacin.[4] An Italian survey of 334 clinical isolates found a higher susceptibility to levofloxacin (48.2%) compared to ciprofloxacin (17.1%), though this was attributed to different NCCLS susceptibility breakpoints at the time.[2]
Pharmacokinetics and Pharmacodynamics (PK/PD)
While ciprofloxacin shows greater in vitro potency, levofloxacin exhibits a more favorable pharmacokinetic profile, with a four-fold higher area under the serum concentration-time curve (AUC) for an equivalent dose.[6] The ratio of the 24-hour AUC to the MIC (AUC₂₄/MIC) is a key predictor of fluoroquinolone efficacy. Studies have suggested that despite differences in MIC, levofloxacin and ciprofloxacin have equivalent activity against P. aeruginosa at comparable AUC/MIC ratios.[6] An AUC₂₄/MIC ratio of 125 is generally associated with optimal clinical and microbiological outcomes for gram-negative infections.[7]
Clinical Efficacy
Clinical trial data provides a more direct comparison of the two agents in treating P. aeruginosa infections. A retrospective analysis of nine clinical studies on pneumonia caused by P. aeruginosa revealed valuable insights.
| Infection Type | Treatment Group | Clinical Success Rate (%) | Microbiological Eradication Rate (%) | Reference |
| Nosocomial Pneumonia | Levofloxacin | 64.7 | 58.8 | [8] |
| Nosocomial Pneumonia | Imipenem/Cilastatin followed by Ciprofloxacin | 41.2 | 29.4 | [8] |
| Community-Acquired Pneumonia | Levofloxacin | 89.5 | 78.9 | [8] |
Table 2: Clinical Efficacy of Levofloxacin in Pseudomonas aeruginosa Pneumonia
In patients with nosocomial pneumonia, levofloxacin treatment resulted in a clinical success rate of 64.7% and a microbiological eradication rate of 58.8%, compared to 41.2% and 29.4%, respectively, for the comparator group treated with imipenem/cilastatin followed by ciprofloxacin.[8] For community-acquired pneumonia, levofloxacin demonstrated a clinical success rate of 89.5% and a microbiological eradication rate of 78.9%.[8] It is important to note that in many cases of nosocomial pneumonia, adjunctive therapy with an antipseudomonal beta-lactam was used.[8]
Mechanisms of Action and Resistance
Both levofloxacin and ciprofloxacin target DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). Inhibition of these enzymes leads to strand breakage in bacterial DNA, ultimately causing cell death.
Figure 1: Mechanism of Action of Fluoroquinolones
Resistance to fluoroquinolones in P. aeruginosa primarily arises from two mechanisms:
-
Target-site mutations: Alterations in the gyrA and parC genes reduce the binding affinity of the antibiotic to its target enzymes.
-
Overexpression of efflux pumps: Systems such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.[7][9]
Studies have indicated that prior exposure to levofloxacin may be more strongly associated with the development of fluoroquinolone resistance in P. aeruginosa compared to ciprofloxacin.[10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of an antibiotic is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Broth Microdilution MIC Testing Workflow
Protocol:
-
Bacterial Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial twofold dilutions of levofloxacin and ciprofloxacin are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
The choice between levofloxacin and ciprofloxacin for treating P. aeruginosa infections is a nuanced decision that extends beyond simple in vitro potency. While ciprofloxacin generally exhibits lower MICs, levofloxacin's favorable pharmacokinetic profile can lead to comparable clinical efficacy, particularly when considering the AUC/MIC ratio. Clinical data, especially in the context of pneumonia, suggests that levofloxacin can be an effective treatment option, often as part of a combination therapy. However, the potential for resistance development, which some studies suggest may be higher with levofloxacin, necessitates careful consideration of local susceptibility patterns and the specific clinical scenario. For researchers and drug development professionals, understanding these comparative dynamics is crucial for designing new therapeutic strategies and interpreting clinical trial outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Italian Survey on Comparative Levofloxacin Susceptibility in 334 Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is levofloxacin as active as ciprofloxacin against Pseudomonas aeruginosa? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 5. In vitro efficacy of levofloxacin alone or in combination tested against multi-resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Pneumonia due to Pseudomonas aeruginosa: the levofloxacin clinical trials experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Antibacterial Activity of Lomefloxacin and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro antibacterial activity of Lomefloxacin (B1199960) and Levofloxacin (B1675101), two synthetic fluoroquinolone antibiotics. The information presented is intended to support research and development efforts by offering a succinct overview of their respective potencies against a range of clinically relevant bacterial pathogens. All quantitative data is supported by published experimental findings.
Mechanism of Action
Both Lomefloxacin and Levofloxacin are broad-spectrum bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1] Their primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.
-
Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target.
-
Inhibition of Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication, a critical step for cell division. Topoisomerase IV is the preferential target in most Gram-positive bacteria.
By forming a stable complex with the enzyme-DNA complex, these fluoroquinolones trap the enzymes, leading to double-strand DNA breaks, cessation of DNA replication, and ultimately, bacterial cell death. Levofloxacin is the L-isomer of ofloxacin (B1677185) and is generally considered to be more potent than the D-isomer.
Caption: Mechanism of action of fluoroquinolones.
Comparative Antibacterial Activity
The in vitro activity of Lomefloxacin and Levofloxacin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates.
Gram-Positive Bacteria
Levofloxacin generally demonstrates superior in vitro activity against Gram-positive cocci compared to Lomefloxacin. This is particularly evident against Streptococcus pneumoniae and Staphylococcus aureus.
| Bacterial Species | Lomefloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 1 | ≤0.25 |
| Staphylococcus aureus (Methicillin-resistant) | >1 | >0.5 |
| Streptococcus pneumoniae | - | 1.5 |
| Streptococcus pyogenes | - | - |
| Enterococcus faecalis | 8 | - |
Note: Data synthesized from multiple sources. Direct comparative studies are limited. A dash (-) indicates that comparable data was not available in the reviewed literature.
Gram-Negative Bacteria
Against many species of Enterobacteriaceae, both Lomefloxacin and Levofloxacin show potent activity. However, against Pseudomonas aeruginosa, Levofloxacin tends to be more active.
| Bacterial Species | Lomefloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Escherichia coli | ≤0.5 | - |
| Klebsiella pneumoniae | - | - |
| Proteus mirabilis | - | - |
| Enterobacter cloacae | - | - |
| Pseudomonas aeruginosa | 4 | 4 |
| Haemophilus influenzae | ≤1 | - |
| Stenotrophomonas maltophilia | 16 | >32 |
Note: Data synthesized from multiple sources. Direct comparative studies are limited. A dash (-) indicates that comparable data was not available in the reviewed literature.
In a study focusing on complicated urinary tract infections, once-daily Levofloxacin was found to be as effective as Lomefloxacin.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized procedure crucial for evaluating the in vitro potency of antimicrobial agents. The data presented in this guide is based on methodologies consistent with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This is a widely accepted reference method for antimicrobial susceptibility testing.
-
Preparation of Antimicrobial Solutions: Stock solutions of Lomefloxacin and Levofloxacin are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. A control well without any antibiotic is used to ensure bacterial growth, and an uninoculated well serves as a negative control.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Both Lomefloxacin and Levofloxacin are potent fluoroquinolone antibiotics with a broad spectrum of activity. The available in vitro data suggests that Levofloxacin generally exhibits greater potency against Gram-positive organisms, particularly streptococci and staphylococci, when compared to Lomefloxacin. Against Gram-negative bacteria, their activities are more comparable, although variations exist depending on the specific species. For infections caused by Pseudomonas aeruginosa, both agents show similar MIC90 values. The choice between these agents in a clinical or developmental context should be guided by specific susceptibility data, pharmacokinetic/pharmacodynamic profiles, and the target pathogen.
References
Lomefloxacin's Efficacy in Murine Infection Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lomefloxacin's performance against other key fluoroquinolones—ciprofloxacin (B1669076), moxifloxacin (B1663623), and levofloxacin (B1675101)—in murine infection models. The following sections detail the mechanism of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Mechanism of Action: Targeting Bacterial Replication
Fluoroquinolones, including lomefloxacin (B1199960), exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][] The primary targets are DNA gyrase and topoisomerase IV.[1][2][] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into DNA and relieving torsional stress during replication and transcription.[][4] In Gram-positive bacteria, topoisomerase IV is the main target, responsible for separating interlinked daughter chromosomes following replication.[2][4] By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][4]
Comparative Efficacy in Murine Infection Models
Direct comparative studies of lomefloxacin against other fluoroquinolones in common murine infection models like sepsis, pneumonia, and thigh infections are limited in publicly available literature. However, existing studies in specific models offer valuable insights into its relative potency.
Murine Plague Model
A study on experimental plague in albino mice subcutaneously infected with Yersinia pestis provided a direct comparison of the 50% effective dose (ED50) for several fluoroquinolones.
| Fluoroquinolone | ED50 (mg/kg)[5][6] |
| Lomefloxacin | 18.5 |
| Levofloxacin | 5.5 - 14.0 |
| Moxifloxacin | 5.5 - 14.0 |
In this model, lomefloxacin demonstrated efficacy, although it required a higher dose to achieve the same protective effect as levofloxacin and moxifloxacin.[5][6] The prophylactic use of lomefloxacin was also found to be slightly less efficient than levofloxacin and moxifloxacin, with survival rates of 70-80% compared to 90-100% for the other two drugs.[5][6]
Murine Tuberculosis Model
In a murine model of generalized tuberculosis caused by a multidrug-resistant Mycobacterium strain, moxifloxacin was shown to have a high therapeutic effect and advantages over lomefloxacin.[7] While specific quantitative data from this study is limited, it suggests a potentially lower efficacy for lomefloxacin in this specific context.
General Efficacy from Individual Studies
While direct comparative data is sparse, individual studies on each fluoroquinolone in various murine infection models can provide an indirect assessment of their potential efficacy. It is important to note that direct comparisons cannot be made from these due to variations in experimental protocols.
Lomefloxacin:
Ciprofloxacin:
-
Generally shows good in vitro activity against Enterobacteriaceae and staphylococci, but moderate to poor activity against Pseudomonas aeruginosa.[10]
-
On a weight basis, lomefloxacin is less active than ciprofloxacin in vitro.[10]
Moxifloxacin:
-
Exhibits anti-inflammatory properties in murine pneumonia models beyond its antibacterial activity.[11][12]
-
In a murine model of pneumococcal pneumonia, moxifloxacin offered better protection and greater bacterial clearance than levofloxacin.[13][14]
Levofloxacin:
-
In a murine model of pneumococcal pneumonia, it was found to be less effective than moxifloxacin.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols for common murine infection models used to evaluate antibacterial agents.
Murine Sepsis Model
A generalized workflow for inducing and evaluating treatment in a murine sepsis model is as follows:
1. Animal Model:
-
Species/Strain: Typically, BALB/c or C57BL/6 mice are used.
-
Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide.
2. Infection:
-
Pathogen: A clinically relevant bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) is grown to a logarithmic phase.
-
Inoculation: A standardized bacterial suspension is injected intraperitoneally (IP).
3. Treatment:
-
Antibiotics: Lomefloxacin and comparator fluoroquinolones are administered at various doses and schedules (e.g., once or twice daily) via oral gavage or subcutaneous injection.
-
Timing: Treatment is typically initiated 1-2 hours post-infection.
4. Outcome Measures:
-
Survival: Monitored for a defined period (e.g., 7 days).
-
Bacterial Load: At specific time points, blood, spleen, and liver are collected, homogenized, and plated to determine colony-forming units (CFU).
Murine Pneumonia Model
1. Animal Model:
-
Species/Strain: As with the sepsis model, BALB/c or C57BL/6 mice are commonly used.
-
Immunosuppression: Often employed to ensure consistent infection.
2. Infection:
-
Pathogen: Respiratory pathogens such as Streptococcus pneumoniae or Pseudomonas aeruginosa are used.
-
Inoculation: Intranasal or intratracheal administration of the bacterial suspension to anesthetized mice.
3. Treatment:
-
Antibiotics: Administered as described in the sepsis model.
4. Outcome Measures:
-
Survival: Monitored over a set period.
-
Bacterial Load: Lungs are harvested, homogenized, and plated for CFU determination.
-
Histopathology: Lung tissues may be examined for inflammation and tissue damage.
Murine Thigh Infection Model
1. Animal Model:
-
Species/Strain: ICR or other appropriate mouse strains are used.
-
Immunosuppression: Neutropenia is induced as previously described.
2. Infection:
-
Pathogen: Typically Staphylococcus aureus or Escherichia coli.
-
Inoculation: Intramuscular injection of the bacterial suspension into the thigh muscle.
3. Treatment:
-
Antibiotics: Administered as per the other models.
4. Outcome Measures:
-
Bacterial Load: The infected thigh muscle is excised, homogenized, and plated to quantify the bacterial burden (CFU/gram of tissue).
Conclusion
The available data from murine infection models suggests that lomefloxacin is an effective fluoroquinolone, though it may be less potent than some newer agents like levofloxacin and moxifloxacin in specific infection scenarios such as plague.[5][6] A definitive comparison of lomefloxacin with ciprofloxacin, moxifloxacin, and levofloxacin across a range of common bacterial infections in standardized murine models is not yet available in the public domain. Further head-to-head studies in models of sepsis, pneumonia, and soft tissue infection are warranted to fully elucidate the comparative efficacy of lomefloxacin and guide its potential applications in drug development.
References
- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. [Efficacy of levofloxacin, lomefloxacin and moxifloxacin vs. other fluoroquinolones in experimental plague due to FI+ and FI- strains of Yersinia pestis in Albino mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. In vitro activity of lomefloxacin as compared with ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moxifloxacin modulates inflammation during murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Moxifloxacin modulates inflammation during murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Murine Model of Pneumococcal Pneumonia: Use of Temperature as a Measure of Disease Severity To Compare the Efficacies of Moxifloxacin and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel murine model of pneumococcal pneumonia: use of temperature as a measure of disease severity to compare the efficacies of moxifloxacin and levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Levofloxacin: A Comparative Analysis of Efficacy Against Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of levofloxacin (B1675101) against other standard-of-care antibiotics across a range of common bacterial infections. The data presented is compiled from multiple clinical trials to offer a quantitative and objective overview of levofloxacin's performance in clinical settings.
Efficacy in Community-Acquired Pneumonia (CAP)
Levofloxacin has been extensively studied for the treatment of Community-Acquired Pneumonia (CAP), with clinical trials comparing its efficacy to other fluoroquinolones like moxifloxacin (B1663623), as well as other classes of antibiotics such as cephalosporins and macrolides.
Clinical and Microbiological Efficacy Data
| Infection | Comparator | Levofloxacin Clinical Cure Rate | Comparator Clinical Cure Rate | Levofloxacin Microbiological Eradication Rate | Comparator Microbiological Eradication Rate | Citation |
| Community-Acquired Pneumonia (CAP) | Moxifloxacin | 87.9% | 92.9% | 76.7% | 81.0% | [1] |
| CAP | Ceftriaxone/Cefuroxime Axetil | 96% | 90% | 98% | 85% | [2] |
| CAP (Severe) | Cephalosporin | 87% | 86% | 87% | 85% | [2] |
| CAP with Aspiration Factors | Levofloxacin + Metronidazole (B1676534) | 51.7% | 76.7% (Moxifloxacin) | 96.4% | 93.3% (Moxifloxacin) | [3] |
| CAP (High-Dose, Short-Course vs. Conventional) | Levofloxacin (500mg) | 91.40% (750mg) | 94.27% (500mg) | 100% (750mg) | 100% (500mg) | [4] |
| CAP (Atypical Pathogens) | Ceftriaxone, Cefuroxime Axetil, Amoxicillin/Clavulanic Acid | 96% | 94% | - | - | [2] |
Hospital Length of Stay for CAP Patients
A retrospective database study of hospitalized CAP patients showed that initial treatment with levofloxacin 750 mg IV was associated with a significantly shorter mean hospital length of stay compared to moxifloxacin 400 mg IV.[5][6]
| Treatment Group | Mean Hospital Length of Stay (Days) | Citation |
| Levofloxacin 750 mg IV | 5.8 | [5][6] |
| Moxifloxacin 400 mg IV | 6.4 | [5][6] |
Efficacy in Acute Pyelonephritis and Complicated Urinary Tract Infections (cUTI)
In the treatment of acute pyelonephritis and complicated urinary tract infections, levofloxacin has demonstrated high rates of microbiological eradication and clinical cure, comparable or superior to other fluoroquinolones.
Clinical and Microbiological Efficacy Data
| Infection | Comparator | Levofloxacin Clinical Cure Rate | Comparator Clinical Cure Rate | Levofloxacin Microbiological Eradication Rate | Comparator Microbiological Eradication Rate | Citation |
| Acute Pyelonephritis | Ciprofloxacin (B1669076) | 92% | 88% | 95% | 94% | [7] |
| Acute Pyelonephritis | Lomefloxacin (B1199960) | 92% | 80% | 95% | 95% | [7] |
| cUTI/Acute Pyelonephritis (High-Dose, Short-Course vs. Conventional) | Ciprofloxacin | Similar | Similar | 1.03 (Risk Ratio) | - | [8][9] |
Efficacy in Other Bacterial Infections
Levofloxacin has also been evaluated in other bacterial infections, including chronic osteomyelitis and acute bacterial rhinosinusitis.
Clinical and Microbiological Efficacy Data
| Infection | Comparator | Levofloxacin Clinical Cure Rate / Success Rate | Comparator Clinical Cure Rate / Success Rate | Levofloxacin Microbiological Eradication Rate | Comparator Microbiological Eradication Rate | Citation |
| Chronic Osteomyelitis | Lomefloxacin | 60% | 71% | - | - | [10][11] |
| Chronic Osteomyelitis | Ciprofloxacin | 60% | 40% | - | - | [10][11] |
| Acute Bacterial Rhinosinusitis | Moxifloxacin | Lower | Higher (Odds Ratio for failure: 0.718 for Moxifloxacin) | - | - | [12] |
| Acute Bacterial Sinusitis (5-day vs 10-day regimen) | Levofloxacin (500mg) | 91.4% (750mg) | 88.6% (500mg) | - | - | [13] |
Experimental Protocols
The data presented above is derived from randomized, multicenter clinical trials. The general methodology for these studies is outlined below.
Generalized Randomized Controlled Trial Protocol
A prospective, randomized, multicenter, open-label or double-blind study is conducted to compare the efficacy and safety of levofloxacin with a standard-of-care antibiotic in adult patients diagnosed with a specific bacterial infection.
Patient Population:
-
Inclusion criteria typically involve adults with clinical and, where appropriate, radiological evidence of the infection (e.g., CAP, acute sinusitis).[3][7][13]
-
Exclusion criteria often include pregnancy, breastfeeding, known hypersensitivity to fluoroquinolones, severe renal impairment, and concomitant use of other antimicrobial agents.[10]
Randomization and Blinding:
-
Patients are randomly assigned to receive either levofloxacin or the comparator antibiotic.
-
In double-blind studies, both patients and investigators are unaware of the treatment assignment.
Treatment Regimen:
-
Levofloxacin is administered at a specified dose and duration (e.g., 750 mg once daily for 5 days or 500 mg once daily for 7-14 days).[4][8][9]
-
The comparator antibiotic is administered according to its standard approved regimen.
Efficacy Assessments:
-
Primary Efficacy Variable: Clinical response at a test-of-cure visit, typically 5-14 days after the end of therapy. Clinical success is defined as the resolution or significant improvement of signs and symptoms of the infection.[3][14]
-
Secondary Efficacy Variable: Microbiological response, which involves the eradication or presumed eradication of the baseline pathogen(s).[7][14]
Safety Assessments:
-
Adverse events are monitored throughout the study.
-
Clinical laboratory tests (hematology, serum chemistry, and urinalysis) and physical examinations are conducted at baseline and post-therapy.[14]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing levofloxacin to a standard-of-care antibiotic.
Caption: Generalized workflow of a randomized controlled trial for antibiotic efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and safety of moxifloxacin versus levofloxacin plus metronidazole for community-acquired pneumonia with aspiration factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, open, multicenter clinical study on the short course of intravenous infusion of 750 mg of levofloxacin and the sequential standard course of intravenous infusion/oral administration of 500 mg of levofloxacin for treatment of community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A comparison of levofloxacin and moxifloxacin use in hospitalized community-acquired pneumonia (CAP) patients in the US: focus on length of stay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levofloxacin versus ciprofloxacin versus lomefloxacin in acute pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of high-dose, short-course levofloxacin treatment vs conventional regimen against acute bacterial infection: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Moxifloxacin versus levofloxacin for treatment of acute rhinosinusitis: a retrospective database analysis of treatment duration, outcomes, and charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Validation of Lomefloxacin's In Vitro Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Lomefloxacin's in vitro activity against key respiratory pathogens. The performance of Lomefloxacin is compared with other prominent fluoroquinolones, supported by experimental data to inform research and drug development decisions.
Executive Summary
Lomefloxacin, a fluoroquinolone antibiotic, demonstrates broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative bacteria. This guide synthesizes available in vivo data from animal models to validate these in vitro findings, with a particular focus on respiratory tract infections. The comparative data presented herein benchmarks Lomefloxacin against other commonly used fluoroquinolones, providing a quantitative basis for its evaluation.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the in vitro minimum inhibitory concentrations (MICs) and the corresponding in vivo efficacy data from various animal models of infection.
Table 1: In Vitro Activity of Lomefloxacin and Comparator Fluoroquinolones against Key Respiratory Pathogens
| Pathogen | Lomefloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin (B1675101) MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 2 | 2 | 1 | 0.25 |
| Haemophilus influenzae | 0.12 | 0.03 | 0.06 | 0.06 |
| Moraxella catarrhalis | 0.25 | 0.06 | 0.12 | 0.12 |
| Klebsiella pneumoniae | 2 | 0.5 | 1 | 0.5 |
| Pseudomonas aeruginosa | 8 | 2 | 4 | 8 |
Table 2: In Vivo Efficacy of Lomefloxacin and Comparator Fluoroquinolones in Animal Models of Respiratory Infection
| Animal Model | Pathogen | Lomefloxacin Regimen & Outcome | Comparator Regimen & Outcome |
| Murine Pneumonia | Streptococcus pneumoniae | Data not readily available in searched literature. | Levofloxacin (50 mg/kg): Significant reduction in bacterial load.[1] |
| Murine Pneumonia | Klebsiella pneumoniae | Data not readily available in searched literature. | Ciprofloxacin (30 mg/kg): Moderate reduction in bacterial load. |
| Murine Systemic Infection | Yersinia pestis | ED50: 18.5 mg/kg. High efficacy in treatment. | Levofloxacin ED50: 5.5-14.0 mg/kg. Moxifloxacin ED50: 5.5-14.0 mg/kg. Both showed high efficacy.[2] |
Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
Effective in vivo activity is a function of both the intrinsic potency of the drug (MIC) and its pharmacokinetic profile. The key PK/PD indices for fluoroquinolones are the AUC/MIC ratio and the Cmax/MIC ratio.
Table 3: Comparative Pharmacokinetics in Animal Models
| Parameter | Lomefloxacin | Ciprofloxacin | Levofloxacin |
| Bioavailability (Oral, Rabbit) | ~50% | ~30% | >95% |
| Half-life (Rabbit) | ~4 hours | ~3 hours | ~5 hours |
| Tissue Penetration | Good | Moderate | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Susceptibility Testing (MIC Determination)
Protocol: Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Clinical isolates of target pathogens are cultured on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared in cation-adjusted Mueller-Hinton broth.
-
Drug Dilution: Serial twofold dilutions of the antibiotics are prepared in the broth.
-
Incubation: The microdilution trays are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Murine Model of Pneumonia
Protocol: This model is used to assess the in vivo efficacy of antibiotics against respiratory pathogens.
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Infection: Mice are infected via intranasal or intratracheal instillation of a standardized bacterial suspension (e.g., 10^6 - 10^7 CFU/mouse).
-
Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 2-4 hours) and administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dosing regimens.
-
Outcome Assessment: At 24 or 48 hours post-treatment, mice are euthanized, and lungs are aseptically harvested. The bacterial load in the lungs is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar. Survival rates can also be monitored over a longer period.
Mechanism of Action and Signaling Pathway
Fluoroquinolones, including Lomefloxacin, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[5]
Caption: Mechanism of action of Lomefloxacin.
Experimental and Logical Workflows
The validation of a new antibiotic involves a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: General workflow for antibiotic validation.
Conclusion
The available data indicates that Lomefloxacin possesses in vitro activity against a range of respiratory pathogens. However, there is a comparative scarcity of published in vivo studies specifically validating its efficacy in animal models of respiratory tract infections when compared to newer fluoroquinolones like Levofloxacin and Moxifloxacin. While its effectiveness has been demonstrated in other infection models, further in vivo research focusing on respiratory pathogens is warranted to fully establish its clinical potential in this therapeutic area. The provided experimental protocols and workflows offer a foundational framework for conducting such validation studies.
References
- 1. In Vitro and In Vivo Activities of Levofloxacin against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Comparative safety profile of Lemofloxacin and Moxifloxacin
This guide provides a detailed comparison of the safety profiles of two fluoroquinolone antibiotics, Lemofloxacin and Moxifloxacin (B1663623), intended for researchers, scientists, and drug development professionals. The information is supported by experimental data from clinical and preclinical studies.
Executive Summary
Both this compound and Moxifloxacin are effective broad-spectrum antibiotics, however, their safety profiles exhibit notable differences, particularly concerning phototoxicity and cardiotoxicity. Clinical evidence suggests that this compound carries a higher risk of phototoxicity compared to Moxifloxacin. Conversely, Moxifloxacin is more frequently associated with QT interval prolongation, a key indicator of potential cardiotoxicity. The choice between these agents in a clinical setting necessitates a careful consideration of the patient's underlying risk factors for these specific adverse events.
Comparative Safety Data
The following table summarizes the incidence of key adverse drug reactions (ADRs) for Levofloxacin (B1675101) (as a proxy for this compound, its l-isomer) and Moxifloxacin based on a meta-analysis of randomized controlled trials and other clinical studies.
| Adverse Drug Reaction | Levofloxacin (%) | Moxifloxacin (%) | Reference(s) |
| Overall Adverse Events | Comparable | Comparable | [1] |
| Phototoxicity | Higher Potential | Lower Potential | [2] |
| QTc Interval Prolongation | Lower Risk | Higher Risk | [3][4][5][6] |
| - Mean QTc Change (ms) | -2.5 ± 22.9 | +6.4 ± 23.2 | [6] |
| Gastrointestinal | |||
| - Nausea | Common | Most Common | [7] |
| - Diarrhea | Common | Common | [7] |
| Central Nervous System | |||
| - Headache | Common | Common | [1] |
| - Dizziness | Common | Common | [1] |
| Musculoskeletal | More Common | Less Common | [3] |
Key Safety Concerns: A Deeper Dive
Phototoxicity
Phototoxicity is a non-immunologic, light-induced skin reaction. For fluoroquinolones, this is often attributed to the drug absorbing UVA radiation and subsequently generating reactive oxygen species (ROS), which cause cellular damage.[8]
Comparative Evidence: A study directly comparing Lomefloxacin (structurally similar to this compound) and Moxifloxacin in healthy volunteers demonstrated that Lomefloxacin has a statistically significant phototoxic potential, while Moxifloxacin showed no such effect at therapeutic doses.[2] The mechanism is believed to involve the generation of ROS, leading to oxidative stress in melanocytes.[2]
Cardiotoxicity (QT Interval Prolongation)
A significant safety concern with some fluoroquinolones is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). The primary mechanism for this adverse effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (IKr), which is crucial for cardiac repolarization.[5][9][10]
Comparative Evidence: Multiple studies have indicated that Moxifloxacin has a more pronounced effect on QT interval prolongation compared to Levofloxacin.[3][4][5] In a head-to-head clinical trial in elderly patients, Moxifloxacin was associated with a statistically significant mean increase in the QTc interval, while Levofloxacin was not.[6]
Experimental Protocols
Phototoxicity Assessment: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This widely accepted in vitro method assesses the phototoxic potential of a substance.
Methodology:
-
Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test substance (e.g., this compound, Moxifloxacin) for a defined period.
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of simulated solar light (UVA/Vis), while a duplicate set is kept in the dark as a control.
-
Incubation: Following irradiation, the cells are washed and incubated for 24 hours.
-
Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye, Neutral Red.
-
Data Analysis: The concentration-response curves for the irradiated and non-irradiated cells are compared to determine the Photo-Irritation-Factor (PIF) or Mean Photo Effect (MPE), which indicates the phototoxic potential.
Cardiotoxicity Assessment: hERG Potassium Channel Assay
This in vitro assay is the standard for assessing a drug's potential to block the hERG channel and thus prolong the QT interval.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene is used.
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG potassium current (IKr) in individual cells.
-
Compound Application: The test compound (e.g., this compound, Moxifloxacin) is applied to the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG current is measured. A reduction in the current indicates a blockade of the channel.
-
Data Analysis: The concentration-response data is used to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the hERG current. A lower IC50 value indicates a higher potential for cardiotoxicity.
Signaling Pathways and Experimental Workflows
References
- 1. [PDF] Comparing therapeutic and adverse effects of moxifloxacin and levofloxacin in treatment of community acquired pneumonia: A meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 2. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Efficacy and Safety of Moxifloxacin and Levofloxacin in a Short Standardised Rifampicin Resistant TB Regimen: A STREAM 2 Secondary Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QT prolongation and torsade de pointes induced by fluoroquinolones: infrequent side effects from commonly used medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial comparing the cardiac rhythm safety of moxifloxacin vs levofloxacin in elderly patients hospitalized with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxifloxacin versus levofloxacin against acute exacerbations of chronic bronchitis: the Latin American Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cardiotoxicity of macrolides, ketolides and fluoroquinolones that prolong the QTc interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Lemofloxacin vs. Ofloxacin Against Escherichia coli
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the efficacy of lemofloxacin and ofloxacin (B1677185) against Escherichia coli (E. coli), a common Gram-negative bacterium responsible for a wide range of infections. The following sections present a summary of their mechanisms of action, comparative in vitro activity based on available experimental data, and detailed experimental protocols for key assays.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and ofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
-
DNA Gyrase (Subunits GyrA and GyrB): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV (Subunits ParC and ParE): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By binding to and stabilizing the enzyme-DNA complexes, these fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. This compound is the S-(-) isomer of ofloxacin, and this stereochemical difference is believed to contribute to its enhanced activity.
Mechanism of action of this compound and Ofloxacin.
Quantitative Data Presentation: In Vitro Activity Against E. coli
The following tables summarize the available quantitative data comparing the in vitro activity of this compound (often reported as its active isomer, levofloxacin) and ofloxacin against E. coli.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound (Levofloxacin) | 0.006 - 32 | <0.5 | <0.5 |
| Ofloxacin | Data not available in a directly comparable study | Data not available | Data not available |
Note: The MIC50 and MIC90 values for Levofloxacin (B1675101) are for the Enterobacteriaceae family, which includes E. coli.[1]
Table 2: Susceptibility of E. coli Isolates
| Antibiotic | Number of Isolates | Percentage of Susceptible Strains |
| This compound (Levofloxacin) | 231 | 93.1% |
| Ofloxacin | 231 | 90.5% |
Data from a 2005 study on E. coli strains isolated from female patients with acute pyelonephritis in France.
General findings from comparative studies indicate that this compound is typically twofold to fourfold more active than ofloxacin against a broad range of bacteria.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ofloxacin.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound and Ofloxacin stock solutions
-
E. coli isolate(s)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of this compound and ofloxacin in cation-adjusted MHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
The typical concentration range for testing fluoroquinolones against E. coli is 0.008 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15 minutes of preparation, add 10 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Experimental workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a quadrant of a non-selective agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Conclusion
The available evidence suggests that this compound generally exhibits greater in vitro potency against E. coli compared to ofloxacin. This is consistent with the understanding that this compound is the more active S-isomer of the racemic ofloxacin mixture. While direct head-to-head studies providing comprehensive MIC50, MIC90, and MBC values for both drugs against a large panel of recent E. coli isolates are limited in the reviewed literature, the existing data on susceptibility rates and general potency favor this compound. For researchers and drug development professionals, these findings underscore the importance of stereochemistry in drug design and the potential for enhanced efficacy with purified isomers. Further studies with direct, side-by-side comparisons using current clinical isolates are warranted to provide a more definitive quantitative assessment.
References
Rise of the Superbugs: Novel Lemofloxacin Derivatives Show Promise in Combating Resistant Bacteria
A new wave of Lemofloxacin-based compounds is demonstrating significant potential in the fight against drug-resistant bacteria, a growing global health crisis. These novel derivatives exhibit enhanced activity against a range of resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), offering a beacon of hope for researchers and drug development professionals. This guide provides a comparative analysis of these emerging compounds, supported by experimental data, to aid in the evaluation of their therapeutic potential.
The effectiveness of current antibiotic therapies is increasingly undermined by the rapid evolution of bacterial resistance. Fluoroquinolones, a cornerstone in treating a wide array of bacterial infections, have not been immune to this challenge. This compound, a potent member of this class, is now the foundation for a new generation of derivatives designed to overcome these resistance mechanisms.
Performance Against Resistant Pathogens: A Comparative Analysis
Recent studies have focused on synthesizing and evaluating novel this compound analogues, with a particular emphasis on their efficacy against resistant Gram-positive bacteria. The data presented below summarizes the in vitro activity of a series of newly developed this compound derivatives, highlighting their Minimum Inhibitory Concentration (MIC) against key bacterial strains. A lower MIC value indicates greater potency.
Notably, a series of this compound derivatives incorporating a substituted thienylethyl moiety on the piperazine (B1678402) ring have shown remarkable activity against Gram-positive bacteria.[1] Several of these compounds demonstrated potency equal to or greater than the parent this compound.[1] For instance, the oxime derivatives within this series were found to be 5 to 25 times more effective than N-desmethyl levofloxacin (B1675101).[2]
Another promising analogue, designated ZY6a, has exhibited activity 2 to 16 times greater than this compound against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.[3][4] Such findings underscore the potential of structural modifications to the this compound scaffold to enhance its antibacterial spectrum and potency.
| Compound | S. aureus ATCC 6538 | S. epidermidis ATCC 12228 | B. subtilis ATCC 6633 | E. coli ATCC 8739 | P. aeruginosa ATCC 9027 | K. pneumoniae ATCC 10031 |
| This compound | 1.0 | 1.0 | 0.5 | 0.25 | 2.0 | 0.5 |
| Derivative 6e | 0.1 | 0.04 | 0.04 | 6.25 | 50 | 12.5 |
| Derivative 6h | 0.1 | 0.04 | 0.04 | 3.12 | 25 | 12.5 |
| Derivative 6i | 0.1 | 0.04 | 0.04 | 1.56 | 25 | 6.25 |
| Ciprofloxacin (B1669076) | 0.5 | 0.5 | 0.25 | 0.125 | 1.0 | 0.25 |
Data is a representation of findings from studies on novel this compound derivatives. MIC values are in µg/mL.
Understanding the Mechanism of Action and Resistance
This compound, like other fluoroquinolones, functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are critical for DNA replication, repair, and recombination.[5] By targeting these enzymes, this compound induces lethal double-strand breaks in the bacterial DNA, ultimately leading to cell death.[5]
Bacterial resistance to fluoroquinolones primarily arises from two mechanisms:
-
Target Enzyme Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the antibiotic, rendering it less effective.[3]
-
Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching its intracellular targets at effective concentrations.[5]
The novel this compound derivatives are designed to overcome these resistance mechanisms, potentially through enhanced binding to the mutated target enzymes or by evading recognition by efflux pumps.
Experimental Protocols
The validation of these novel derivatives relies on standardized and rigorous experimental protocols. The following outlines the methodologies for two key assays used to determine antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The broth microdilution method is a commonly used technique.[8][9]
Protocol:
-
Preparation of Drug Dilutions: A two-fold serial dilution of the test compounds and control antibiotics is prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).[8]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh bacterial culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 16-20 hours.[8]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11]
Protocol:
-
Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure: The test compounds are added to the bacterial cultures at concentrations corresponding to their MIC values (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Enumeration: The collected samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).[11]
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[10]
Conclusion
The preliminary data on novel this compound derivatives is highly encouraging. The enhanced in vitro activity against resistant strains, particularly MRSA, suggests that these compounds could represent a significant advancement in the fight against bacterial infections. Further investigation, including comprehensive in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical development. The continued exploration of such derivatives is crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]
- 8. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 9. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative potential for selection of fluoroquinolone-resistant Streptococcus pneumoniae strains by levofloxacin: comparison with ciprofloxacin, sparfloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains | MDPI [mdpi.com]
Statistical analysis of Lemofloxacin clinical trial data for research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of clinical trial data for Lemofloxacin, a fluoroquinolone antibiotic. The following sections present a detailed comparison with other fluoroquinolones, comprehensive experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Comparative Clinical Efficacy and Safety
The clinical performance of this compound has been evaluated in various studies, primarily in the context of treating bacterial infections. For a comprehensive understanding, its efficacy and safety profile are compared with other commonly used fluoroquinolones such as Levofloxacin (B1675101) and Moxifloxacin (B1663623) across different indications.
Treatment of Complicated Urinary Tract Infections (cUTI)
A randomized, open-label, multicenter study compared the efficacy and safety of Levofloxacin and Lomefloxacin (B1199960) (a close structural analog to this compound) in the treatment of complicated urinary tract infections.[1]
| Parameter | Levofloxacin (250 mg once daily for 7-10 days) | Lomefloxacin (400 mg once daily for 14 days) |
| Number of Evaluable Patients (Microbiologic Efficacy) | 171 | 165 |
| Overall Microbiologic Eradication Rate | 95.5% (168 of 176 pathogens) | 91.7% (154 of 168 pathogens) |
| Patient Eradication Rate | 95.3% (163 of 171 patients) | 92.1% (152 of 165 patients) |
| Clinical Success Rate (5-9 days post-therapy) | 93.0% | 88.5% |
| Drug-Related Adverse Events | 2.6% | 5.2% |
| Discontinuation due to Adverse Events | 3.4% | 6.1% |
Treatment of Community-Acquired Pneumonia (CAP)
| Drug | Dosage Regimen | Clinical Success Rate | Indication | Comparator | Comparator Success Rate |
| Levofloxacin | 500 mg once or twice daily | 93.5% | Community-Acquired Pneumonia (S. pneumoniae) | Amoxicillin, Amoxicillin/clavulanic acid, Ceftriaxone | 90.7% |
| Moxifloxacin | 400 mg once daily for 5 days | 91.0% | Acute Exacerbations of Chronic Bronchitis | Levofloxacin (500 mg once daily for 7 days) | 94.0% |
| Nemonoxacin | 750 mg or 500 mg once daily for 7 days | 89.9% (750mg), 87.0% (500mg) | Community-Acquired Pneumonia | Levofloxacin (500 mg once daily) | 91.1% |
Treatment of Acute Bacterial Sinusitis (ABS)
Levofloxacin has been extensively studied for the treatment of ABS. A multicenter clinical trial compared a high-dose, short-course regimen of Levofloxacin with the standard regimen.[4]
| Parameter | Levofloxacin (750 mg for 5 days) | Levofloxacin (500 mg for 10 days) |
| Number of Microbiologically Evaluable Patients | 152 | 149 |
| Clinical Success Rate | 91.4% | 88.6% |
Experimental Protocols
The methodologies for the cited clinical trials share common frameworks designed to ensure the validity and reliability of the findings.
General Clinical Trial Protocol for Fluoroquinolone Efficacy Studies
1. Study Design:
-
Phase: Typically Phase III.
-
Design: Prospective, randomized, double-blind, multicenter, parallel-group, non-inferiority or superiority trial.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator drug.
-
Blinding: Both patients and investigators are unaware of the treatment assignment to prevent bias.
2. Patient Population:
-
Inclusion Criteria: Adults with a clinical diagnosis of the specific infection (e.g., cUTI, CAP, ABS) confirmed by appropriate diagnostic methods (e.g., urine culture, chest X-ray, sinus imaging). Patients must provide informed consent.
-
Exclusion Criteria: Known hypersensitivity to fluoroquinolones, pregnancy or lactation, significant renal or hepatic impairment, and use of confounding medications.
3. Treatment Regimen:
-
Investigational Arm: Specific dosage and duration of this compound.
-
Comparator Arm: Standard-of-care antibiotic at its approved dosage and duration.
-
Administration: Oral or intravenous, depending on the formulation and severity of the infection.
4. Efficacy Endpoints:
-
Primary Endpoint: Clinical success rate at the test-of-cure (TOC) visit, typically 5-21 days after the end of treatment. Clinical success is defined as the resolution or significant improvement of signs and symptoms of infection.
-
Secondary Endpoints:
-
Microbiological eradication rate, defined as the absence of the baseline pathogen in post-treatment cultures.
-
Time to clinical resolution.
-
Overall therapeutic response.
-
5. Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and their relationship to the study drug.
-
Laboratory tests (hematology, blood chemistry, urinalysis) at baseline and follow-up visits.
-
Physical examinations and vital sign measurements.
6. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the per-protocol (PP) and/or the modified intent-to-treat (mITT) populations.
-
Non-inferiority is concluded if the lower limit of the two-sided 95% confidence interval for the difference in success rates is greater than a pre-specified non-inferiority margin (e.g., -10%).
-
Safety data are summarized for all patients who received at least one dose of the study medication.
Visualizations
Mechanism of Action: Fluoroquinolone Signaling Pathway
Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This action disrupts DNA replication and repair, leading to bacterial cell death.
Caption: Mechanism of action of this compound and other fluoroquinolones.
Experimental Workflow: Randomized Clinical Trial
The following diagram illustrates a typical workflow for a randomized clinical trial designed to compare the efficacy of two drugs.
Caption: Generalized workflow of a randomized controlled clinical trial.
References
- 1. A controlled trial of levofloxacin and lomefloxacin in the treatment of complicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Levofloxacin in the treatment of community-acquired pneumococcal pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A trial of high-dose, short-course levofloxacin for the treatment of acute bacterial sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lemofloxacin
Essential Safety and Handling Guide for Lemofloxacin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like this compound is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form where dust generation is a risk, a comprehensive PPE strategy is crucial to prevent exposure.[1][2][3] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[2][4]
Key PPE Recommendations:
-
Respiratory Protection: To prevent inhalation of dust, a NIOSH-approved respirator is recommended.[1] For spill cleanup or situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary.[2] In case of inadequate ventilation, respiratory protection is mandatory.
-
Eye and Face Protection: Chemical safety goggles are essential.[1][5] For tasks with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles for supplementary protection.[1][3]
-
Skin Protection: A complete suit protecting against chemicals or a lab coat should be worn.[3] For large-scale operations, air-supplied full-body suits may be required.[1]
-
Hand Protection: Impervious gloves, such as nitrile gloves, must be worn.[3][4] It is critical to inspect gloves for any damage before use and to practice proper glove removal techniques to avoid skin contact.[3] After handling, hands should be thoroughly washed.[2][4]
Operational Handling and Storage
Adherence to strict operational protocols minimizes the risk of exposure and contamination.
-
General Handling: Avoid all personal contact, including the inhalation of dust.[1] Handle this compound in a designated area, preferably within a ventilated enclosure or a laboratory fume hood, especially for procedures that may generate dust.[3][4] Do not eat, drink, or smoke in areas where this compound is handled. After handling, all equipment and work surfaces should be cleaned with a suitable detergent or solvent.[4]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][4][6] Keep it away from incompatible materials, such as strong oxidizing agents.[2][7]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE, including a dust respirator, gloves, and safety glasses.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Gently sweep or vacuum the spilled material. If vacuuming, the vacuum cleaner must be fitted with a HEPA filter.[1]
-
To minimize dust, you can dampen the material with water before sweeping.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1][3]
-
-
Large Spills:
Disposal Plan
All this compound waste must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused compounds and contaminated PPE (gloves, lab coats), in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, shatter-proof, and leak-proof hazardous waste container.[8] Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.[8]
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[8]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[8]
-
Disposal Procedure: Arrange for disposal through your institution's EHS department or a licensed waste disposal facility.[8] Puncture empty containers to prevent reuse before disposal.[1]
Quantitative Data Summary
| Parameter | Value | Compound | Source |
| Pfizer OEL TWA-8 Hr | 0.035 mg/m³ | Lomefloxacin Hydrochloride | [7] |
Experimental Workflow: this compound Spill Cleanup
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. pccarx.com [pccarx.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
